molecular formula C12H20Cl2N2 B1520171 1-(2-Methylbenzyl)piperazine dihydrochloride CAS No. 5321-51-7

1-(2-Methylbenzyl)piperazine dihydrochloride

Cat. No.: B1520171
CAS No.: 5321-51-7
M. Wt: 263.2 g/mol
InChI Key: HVNSMSIMMNLDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylbenzyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2 and its molecular weight is 263.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methylbenzyl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methylbenzyl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNSMSIMMNLDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Pathways for 1-(2-Methylbenzyl)piperazine Dihydrochloride

[1][2]

Executive Summary

1-(2-Methylbenzyl)piperazine dihydrochloride (CAS: 5321-51-7) is a pharmacologically significant piperazine derivative, often utilized as a building block in the synthesis of central nervous system (CNS) active agents.[1][2][3] Its structural core—an N-monosubstituted piperazine—presents a classic challenge in organic synthesis: preventing the formation of the N,N'-disubstituted byproduct.[1][2]

This technical guide details two validated synthesis pathways:

  • Nucleophilic Substitution (SN2): The industrial standard, utilizing high-dilution or excess piperazine to favor mono-alkylation.[1][2]

  • Reductive Amination: A higher-selectivity route avoiding bis-alkylation through intermediate iminium ion reduction.[1][2]

Retrosynthetic Analysis

To design the most efficient forward synthesis, we first disconnect the target molecule at the benzylic amine bond.[1][2]

RetrosynthesisTarget1-(2-Methylbenzyl)piperazine(Target Molecule)PiperazinePiperazine(Nucleophile)Target->PiperazineC-N DisconnectionElectrophile2-Methylbenzyl Electrophile(X = Cl, Br, or CHO)Target->ElectrophileC-N Disconnection

Figure 1: Retrosynthetic disconnection revealing the two primary building blocks: the piperazine heterocycle and the o-xylyl electrophile.[1][2]

Pathway A: Nucleophilic Substitution (SN2)

This is the most direct and cost-effective method for gram-to-kilogram scale synthesis.[1][2] The critical control parameter is the stoichiometry of piperazine .[1][2]

Mechanism & Logic

The reaction proceeds via an SN2 mechanism where the secondary amine of piperazine attacks the benzylic carbon of 2-methylbenzyl chloride.[1][2]

  • Challenge: The product (secondary amine) is often more nucleophilic than the starting material, leading to N,N'-bis(2-methylbenzyl)piperazine.[1][2]

  • Solution: Use a large excess of piperazine (4–5 equivalents).[1][2] This statistically favors the collision of the alkyl halide with unreacted piperazine rather than the mono-alkylated product.[1][2]

Experimental Protocol

Reagents:

  • Piperazine (anhydrous or hexahydrate): 43.0 g (0.50 mol)[1][2]

  • 2-Methylbenzyl chloride: 14.06 g (0.10 mol)[1][2]

  • Solvent: Ethanol (Absolute) or Toluene[1][2]

  • Acid for Salt Formation: Concentrated HCl (12M) or HCl in Ethanol[1][2]

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 43.0 g of piperazine (5 equiv) in 150 mL of absolute ethanol . Heat to 60–65°C to ensure complete dissolution.[1][2]

  • Addition: Add 14.06 g of 2-methylbenzyl chloride (1 equiv) dropwise over 30 minutes. Note: Slow addition maintains a high local concentration of piperazine relative to the halide.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH4OH 90:10:1). The starting halide spot should disappear.[1][2]

  • Solvent Removal: Cool the mixture and remove ethanol under reduced pressure (rotary evaporator).

  • Work-up (Removal of Excess Piperazine):

    • Resuspend the residue in 100 mL of water .

    • Extract the product with Dichloromethane (DCM) (3 x 50 mL).[1][2] Note: Unreacted piperazine is highly water-soluble and will remain in the aqueous phase, while the mono-benzyl derivative partitions into the organic phase.[1][2]

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude free base as a pale yellow oil.[1][2]

  • Salt Formation: Dissolve the crude oil in 50 mL of ethanol. Cool in an ice bath and add HCl in ethanol (or conc. HCl) dropwise until pH < 2.[1][2] The dihydrochloride salt will precipitate as a white solid.[2]

  • Recrystallization: Recrystallize from ethanol/ether to yield pure 1-(2-methylbenzyl)piperazine dihydrochloride .

Pathway B: Reductive Amination

This pathway is preferred when high selectivity is required or if 2-methylbenzyl chloride is unavailable.[1][2] It avoids the formation of quaternary ammonium salts.[2][4]

Mechanism & Logic[1][2]
  • Imine Formation: Condensation of 2-methylbenzaldehyde with piperazine to form an iminium intermediate.[1][2]

  • Reduction: Selective reduction of the iminium bond using Sodium Triacetoxyborohydride (STAB).[1][2] STAB is mild and reduces imines faster than aldehydes, preventing side reactions.[1][2]

Experimental Protocol

Reagents:

  • 2-Methylbenzaldehyde: 12.0 g (0.10 mol)[1][2]

  • Piperazine: 10.3 g (0.12 mol)[1][2]

  • Sodium Triacetoxyborohydride (STAB): 31.8 g (0.15 mol)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[1][2]

  • Catalyst: Acetic Acid (glacial, 1-2 drops)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under nitrogen atmosphere, mix 2-methylbenzaldehyde and piperazine in 200 mL of DCE . Add catalytic acetic acid.[1][2] Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3 .

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.[1][2]

  • Purification: Dry the organic phase (MgSO4) and concentrate. The crude product can be purified via column chromatography if necessary, or converted directly to the hydrochloride salt as described in Pathway A.[1][2]

Comparative Workflow Visualization

SynthesisPathwaysPiperazinePiperazine(Excess)SN2Pathway A: S_N2 Alkylation(Reflux, EtOH)Piperazine->SN2RedAminPathway B: Reductive Amination(NaBH(OAc)3, DCE)Piperazine->RedAminHalide2-MethylbenzylChlorideHalide->SN2Aldehyde2-Methyl-benzaldehydeAldehyde->RedAminFreeBase1-(2-Methylbenzyl)piperazine(Free Base Oil)SN2->FreeBase Work-up(Aq. Wash)RedAmin->FreeBase Quench(NaHCO3)SaltFormSalt Formation(HCl/EtOH)FreeBase->SaltFormFinalProductDihydrochloride Salt(Solid)SaltForm->FinalProduct

Figure 2: Comparative workflow of Nucleophilic Substitution vs. Reductive Amination.[1][2]

Analytical Characterization

To validate the synthesis of 1-(2-methylbenzyl)piperazine dihydrochloride , the following data should be obtained.

TestExpected Result / Diagnostic Signals
Appearance White to off-white crystalline solid.[1][2]
Solubility Highly soluble in water; insoluble in diethyl ether.[1][2]
1H NMR (D2O) δ 2.35 (s, 3H) : Methyl group on the aromatic ring.δ 3.3–3.6 (m, 8H) : Piperazine ring protons (shifted downfield due to salt form).δ 4.3 (s, 2H) : Benzylic methylene protons.δ 7.2–7.4 (m, 4H) : Aromatic protons.[1][2]
MS (ESI+) m/z = 191.15 [M+H]+ (Calculated for C12H19N2).[1][2]
Melting Point Typical for piperazine dihydrochlorides: >240°C (dec.) .[1][2] Note: Exact MP should be determined experimentally as solvates can vary.

Safety & Handling

  • Piperazine: Strong sensitizer.[1][2] Inhalation can cause asthma-like symptoms.[1][2][5] Handle in a fume hood.

  • 2-Methylbenzyl chloride: Lachrymator and corrosive.[1][2] Causes severe skin burns.[1][2][3][5][6]

  • Dihydrochloride Salt: Generally stable but hygroscopic.[1][2][3][5] Store in a desiccator.

References

  • Organic Syntheses. "1-Benzylpiperazine". Org.[1][2] Synth.1955 , 35,[1][2] 72. Link[2]

    • Foundational protocol for benzylpiperazine synthesis via SN2 substitution.
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine".[1][2] Link[1][2]

    • Source for CAS numbers, physical properties, and safety data.[1][2][3]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] J. Org.[1][2] Chem.1996 , 61, 3849-3862.[1][2] Link[1][2]

    • Authoritative source for the reductive amin
  • Sigma-Aldrich. "1-(2-Methylbenzyl)piperazine dihydrochloride Product Page".[1][2] Link

    • Verification of commercial availability and salt stoichiometry.

Technical Guide: Putative Mechanism of Action of 1-(2-Methylbenzyl)piperazine (2-MBP)

[1]

Executive Summary

1-(2-Methylbenzyl)piperazine (2-MBP) is a synthetic piperazine derivative and a regioisomer of the psychostimulant 1-benzylpiperazine (BZP).[1] While BZP and its 3-methyl (3-MBP) and 4-methyl (4-MBP) analogs have been extensively characterized as non-selective monoamine transporter substrates, the ortho-substituted 2-MBP remains less defined in primary literature.[1]

Based on established Structure-Activity Relationships (SAR) of the benzylpiperazine scaffold, 2-MBP is classified as a putative monoamine releasing agent with primary activity at the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). However, the steric bulk of the ortho-methyl group likely alters its binding conformation, potentially reducing potency or shifting selectivity compared to its para- and meta-isomers.[1] This guide outlines the theoretical pharmacological framework, supported by SAR analysis, and defines the experimental protocols required to validate its mechanism.

Chemical Structure & Properties

The pharmacological distinctiveness of 2-MBP arises from the specific placement of the methyl group on the aromatic ring.

PropertyDetail
IUPAC Name 1-[(2-Methylphenyl)methyl]piperazine
Molecular Formula C₁₂H₁₈N₂
Molar Mass 190.29 g/mol
Structural Class Phenylpiperazine / Benzylpiperazine
Key Structural Feature Ortho-Methylation: Introduces steric hindrance near the benzylic carbon, potentially affecting rotational freedom and binding pocket fit within monoamine transporters.[1][2]
Lipophilicity (LogP) ~2.5 (Predicted) – Facilitates Blood-Brain Barrier (BBB) penetration.

Putative Mechanism of Action (Pharmacodynamics)

Primary Mechanism: Monoamine Transporter Reversal

Like its parent compound BZP, 2-MBP is hypothesized to act as a substrate-type releaser rather than a simple reuptake inhibitor.[1]

  • Transporter Recognition: 2-MBP binds to the substrate site of NET and DAT.[1]

  • Translocation: The molecule is transported into the presynaptic neuron.

  • VMAT2 Interaction: Inside the cytosol, it may interact with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient and causing leakage of neurotransmitters from storage vesicles.

  • Reverse Transport: The accumulation of cytosolic neurotransmitters triggers the reversal of membrane transporters (NET/DAT), effluxing Norepinephrine (NE) and Dopamine (DA) into the synaptic cleft.

The "Ortho-Effect" (SAR Analysis)

The ortho-substitution distinguishes 2-MBP from the more potent 4-MBP.[1]

  • Steric Hindrance: The 2-methyl group may clash with residues in the S1 binding pocket of the transporter, potentially lowering affinity (Ki) compared to the para-isomer.

  • Selectivity Shift: Ortho-substitution in similar scaffolds (e.g., amphetamines) often reduces dopaminergic potency while retaining noradrenergic activity. Therefore, 2-MBP is predicted to be NET-selective , resulting in a sympathomimetic profile (tachycardia, hypertension) with reduced euphoric potential compared to BZP.[1]

Secondary Targets
  • 5-HT Receptors: Benzylpiperazines often exhibit weak agonist activity at 5-HT₂A/C receptors.[1] The 2-methyl substitution typically dampens this affinity compared to 3-trifluoromethyl (TFMPP) analogs.[1]

  • Sigma Receptors: N-substituted piperazines are known Sigma-1 receptor ligands. 2-MBP may possess off-target affinity here, potentially modulating calcium signaling.[1]

Visualization: Synaptic Mechanism & Experimental Workflow

The following diagram illustrates the putative mechanism of action at the synaptic cleft and the experimental decision tree for validation.

Gcluster_synapseFig 1: Putative Synaptic Mechanismcluster_workflowFig 2: Experimental Validation WorkflowMBP2-MBP (Extracellular)NETNE Transporter (NET)MBP->NETSubstrate BindingVMATVMAT2 (Vesicle)NET->VMATTranslocation & Vesicle DepletionNE_ReleaseNorepinephrine Efflux(Reverse Transport)VMAT->NE_ReleaseCytosolic AccumulationStep11. Radioligand Binding(Ki Determination)Step22. Synaptosomal Uptake(IC50 Function)Step1->Step2If Ki < 10µMStep33. Release Assay(Preloaded [3H]DA/NE)Step2->Step3Differentiate Reuptakevs. Release

Caption: Figure 1 (Left) depicts the substrate-based release mechanism at the noradrenergic terminal. Figure 2 (Right) outlines the sequential screening cascade required to confirm this mechanism.

Experimental Protocols for Validation

To empirically validate the mechanism of 2-MBP, the following self-validating protocols are recommended.

Protocol A: Monoamine Transporter Binding Assay (Ki Determination)

Objective: Determine the affinity of 2-MBP for DAT, NET, and SERT.

  • Tissue Preparation: Homogenize rat striatum (for DAT) and cerebral cortex (for NET/SERT) in ice-cold sucrose buffer.

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram

  • Incubation: Incubate membranes with 2-MBP (concentration range: 1 nM – 100 µM) and radioligand for 60-120 mins at 4°C (to prevent uptake).

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.[1]
    
    • Validation Criteria: Reference compound (e.g., Cocaine or BZP) must yield

      
       values within 10% of historical data.
      
Protocol B: Synaptosomal Release Assay

Objective: Distinguish between a reuptake inhibitor (e.g., Cocaine) and a releaser (e.g., Amphetamine/BZP).

  • Pre-loading: Incubate synaptosomes with [³H]DA or [³H]NE for 20 mins to load the vesicles.

  • Wash: Remove extracellular radiolabel by centrifugation and resuspension.

  • Challenge: Expose pre-loaded synaptosomes to 2-MBP (10 µM) for 5 minutes.

  • Measurement: Centrifuge and measure radioactivity in the supernatant (efflux).

  • Interpretation:

    • Releaser: Significant increase in supernatant radioactivity compared to baseline.

    • Reuptake Inhibitor: No significant increase in efflux (only prevents uptake of new substrate).

Pharmacokinetics & Metabolism (ADME)

Metabolic Pathways

Based on the metabolism of BZP and methyl-substituted analogs, 2-MBP is expected to undergo:

  • Aromatic Hydroxylation: CYP450-mediated oxidation at the 3- or 4-position of the phenyl ring (sterically favored away from the ortho-methyl).[1]

  • N-Dealkylation: Cleavage of the benzyl-nitrogen bond, yielding Piperazine and 2-Methylbenzyl alcohol .[1]

  • Glucuronidation: Phase II conjugation of hydroxylated metabolites for renal excretion.

Toxicology Implications[1][3]
  • CYP Inhibition: Benzylpiperazines are known inhibitors of CYP2D6. 2-MBP may competitively inhibit the metabolism of co-administered drugs (e.g., DXM, MDMA), increasing the risk of serotonin syndrome or toxicity.

  • Renal Excretion: The parent compound and metabolites are primarily excreted in urine. Acidification of urine typically accelerates clearance.

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology.

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones and piperazines." British Journal of Pharmacology.

  • Elliott, S. (2011). "Current awareness of piperazine-derived 'party pill' constituents."[1] Drug Testing and Analysis.

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism.

  • PubChem Compound Summary. "1-(2-Methylbenzyl)piperazine."[1] National Center for Biotechnology Information.

The Mono-Substituted Piperazine Scaffold: Synthetic Strategies and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring (1,4-diazacyclohexane) is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Aripiprazole) to antifungals (e.g., Posaconazole). Its value lies in its physicochemical versatility: it serves as a semi-rigid linker that modulates lipophilicity, enhances aqueous solubility via protonation, and acts as a hydrogen bond acceptor/donor.

This technical guide focuses specifically on mono-substituted piperazine derivatives —the critical intermediates and pharmacophores where only one nitrogen (N1) or carbon is functionalized. Achieving selectivity for mono-substitution over bis-substitution is a primary synthetic challenge. This document outlines the structural biology, selective synthetic protocols, and metabolic fate of these derivatives.

The Pharmacophore: Structural & Physicochemical Properties[1]

Conformational Dynamics

Unlike flat aromatic rings, piperazine adopts a chair conformation to minimize torsional strain and 1,3-diaxial interactions. This 3D geometry is critical for receptor binding, particularly in G-Protein Coupled Receptors (GPCRs) like the 5-HT (serotonin) family.

  • Equatorial Preference: Bulky substituents at N1 predominantly occupy the equatorial position to avoid steric clash.

  • Rigidity vs. Flexibility: While the ring itself is relatively rigid, the N-substituents allow for "induced fit" binding modes.

Acid-Base Chemistry (pKa Modulation)

Piperazine is a diprotic base.[1] Understanding its ionization state is essential for predicting blood-brain barrier (BBB) penetration and lysosomal trapping.

SpeciesApproximate pKaPhysiological State (pH 7.[2]4)
Piperazine (H₂L²⁺) pKa₁ ~ 5.3Minor species
Piperazine (HL⁺) pKa₂ ~ 9.7Dominant Species (Mono-cationic)
N-Aryl Piperazine pKa ~ 6.0–8.0Variable (Electronic effects of aryl ring)

Medicinal Impact: The N1-nitrogen often acts as the basic center interacting with Aspartate residues in receptor binding pockets (e.g., Asp3.32 in 5-HT receptors).

Synthetic Methodologies: The Selectivity Challenge

The core synthetic difficulty is the symmetric nature of piperazine. Direct alkylation often leads to a statistical mixture of mono-substituted, bis-substituted, and unreacted starting material.

Strategy A: The "Excess" Method (Kinetic Control)

To favor mono-alkylation without protecting groups, the reaction is driven by stoichiometry.

  • Protocol: Use a large excess of piperazine (3.0 to 5.0 equivalents) relative to the alkyl halide.

  • Mechanism: The high concentration of unreacted piperazine ensures it competes effectively against the mono-product for the alkylating agent.

  • Drawback: Requires tedious recovery of unreacted piperazine.

Strategy B: Orthogonal Protection (Thermodynamic Control)

The industry-standard approach involves desymmetrization using protecting groups, typically tert-butyloxycarbonyl (Boc) or Benzyl (Bn).

  • Mono-protection: React piperazine with Boc₂O (controlled pH or stoichiometry).

  • Functionalization: React the free amine (N4) with the desired electrophile.

  • Deprotection: Remove Boc (TFA/HCl) to reveal the mono-substituted product.

Visualization of Synthetic Logic

PiperazineSynthesis Pip Piperazine (Symmetric) Mono Mono-Substituted (Target) Pip->Mono Direct Alkylation (Low Selectivity) BocPip N-Boc-Piperazine (Protected) Pip->BocPip Boc2O (Desymmetrization) Alkyl Alkyl Halide (R-X) Bis Bis-Substituted (Impurity) Mono->Bis Over-Alkylation Funct N-R-N'-Boc Intermediate BocPip->Funct R-X, Base Funct->Mono Deprotection (TFA/HCl)

Caption: Comparison of direct alkylation (prone to bis-impurity) vs. orthogonal protection strategy (high fidelity).

Therapeutic Applications: The 5-HT Paradigm

Mono-substituted arylpiperazines are the defining pharmacophore for ligands targeting Serotonin (5-HT) receptors.

Long-Chain Arylpiperazines (LCAPs)

This structural class connects an arylpiperazine "head" to a terminal "tail" via an alkyl linker.

  • Head Group (Arylpiperazine): Binds to the orthosteric site (Asp3.32). The nature of the aryl ring (e.g., 2-methoxyphenyl) dictates selectivity between 5-HT1A, D2, and alpha-1 receptors.

  • Linker: usually 2–4 carbons.

  • Tail Group: Provides secondary interactions (often hydrophobic or H-bonding) in the vestibule of the receptor.

Example Drugs:

  • Buspirone: 5-HT1A partial agonist (Anxiolytic).

  • Aripiprazole: D2 partial agonist / 5-HT1A partial agonist (Antipsychotic).

Drug Metabolism & Pharmacokinetics (DMPK)

Piperazine rings are metabolic "soft spots." Understanding these pathways is crucial for improving half-life (


).
Metabolic Pathways[4]
  • N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can oxidize the tertiary nitrogen to an N-oxide.

  • N-Dealkylation: CYP-mediated oxidative cleavage of the N-substituent.[3]

  • Ring Hydroxylation: Oxidation of the carbon skeleton, often followed by ring opening or glucuronidation.

  • Bioactivation: In rare cases (e.g., specific 1,3-disubstituted derivatives), oxidation can lead to reactive iminium ions or ring contraction to imidazolines [1].

Metabolic Map

Metabolism Parent N-Substituted Piperazine NOxide N-Oxide (Polar, Excreted) Parent->NOxide FMO / CYP Dealkyl Piperazine (Cleaved Scafold) Parent->Dealkyl CYP (N-Dealkylation) Hydroxyl C-Hydroxylated Metabolite Parent->Hydroxyl CYP (Oxidation) Gluc O-Glucuronide Conjugate Hydroxyl->Gluc UGT (Phase II)

Caption: Primary metabolic fates of the piperazine scaffold mediated by Phase I and Phase II enzymes.

Experimental Protocols

Protocol A: Selective Synthesis of N-Boc-Piperazine

A robust method for creating a mono-protected scaffold suitable for further derivatization.

Reagents:

  • Piperazine (anhydrous)[1]

  • Di-tert-butyl dicarbonate (Boc₂O)[4][5]

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Triethylamine (Et₃N)

Step-by-Step Methodology:

  • Dissolution: Dissolve piperazine (10.0 g, 116 mmol, 3.0 equiv ) in DCM (150 mL). The excess is crucial to statistically favor mono-protection.

    • Note: If solubility is an issue, use MeOH, but DCM simplifies workup.

  • Controlled Addition: Dissolve Boc₂O (8.44 g, 38.7 mmol, 1.0 equiv ) in DCM (50 mL). Add this solution dropwise to the piperazine solution over 60 minutes at 0°C.

    • Causality: Slow addition keeps the local concentration of Boc₂O low relative to the excess piperazine, preventing bis-protection.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.

  • Workup (Filtration): If using DCM, the bis-Boc byproduct is often less soluble and may precipitate. Filter off any solids.

  • Workup (Extraction): Wash the organic layer with water (3 x 50 mL).

    • Mechanism:[1][4][6][7] Unreacted piperazine is highly water-soluble and will be removed in the aqueous phase. The mono-Boc product partitions into the organic phase (DCM).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Yield: Typically 85–95% as a white solid.

    • Validation: ¹H NMR (CDCl₃) should show a singlet for the Boc group (~1.45 ppm) and two distinct triplets for the piperazine ring protons.

Protocol B: General N-Alkylation of Mono-Substituted Piperazine

Attaching the pharmacophore to a halide (R-X).

  • Setup: In a round-bottom flask, combine N-Boc-piperazine (1.0 equiv), Alkyl Halide (1.1 equiv), and K₂CO₃ (2.5 equiv) in Acetonitrile (MeCN).

  • Reflux: Heat to 60–80°C for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup: Filter off inorganic salts (K₂CO₃/KX). Concentrate the filtrate.

  • Deprotection: Dissolve residue in DCM. Add TFA (10–20 equiv) or 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Free Base Formation: Basify with NaOH (1M) to pH >10 and extract with DCM to obtain the free amine mono-substituted product.

References

  • Kalgutkar, A. S., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.[6] Chemical Research in Toxicology, 18(10), 1530–1537. Link

  • López-Rodríguez, M. L., et al. (2002).[8] Arylpiperazine derivatives acting at 5-HT(1A) receptors.[8][9][10][11] Current Medicinal Chemistry, 9(4), 443–469.[8] Link

  • Chao, S., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2168. Link

  • Boley, A. J., et al. (2024).[12] Synthesis of Monosubstituted Piperazine Derivatives via Trimethylacetic Arylcarboxylic Anhydrides. Journal of the American Chemical Society, 146, 31114-31123.[12] Link

  • Romanelli, M. N., et al. (2022).[2] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(3), 261-276. Link

Sources

1-(2-Methylbenzyl)piperazine dihydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Material Safety Data Sheet (MSDS): 1-(2-Methylbenzyl)piperazine dihydrochloride

Executive Summary & Scientific Context

1-(2-Methylbenzyl)piperazine dihydrochloride (CAS 5321-51-7) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. As a privileged scaffold, the benzylpiperazine motif is fundamental to the design of centrally acting therapeutic agents, particularly ligands targeting sigma-1 (


) and opioid receptors[2].

According to Glennon’s established pharmacophore model for


 receptors, optimal binding requires a central protonated amine flanked by two hydrophobic domains[2][3]. In this compound, the piperazine nitrogen serves as the critical positive ionizable center, while the 2-methylbenzyl group occupies the primary hydrophobic pocket[3]. This structural pre-organization makes it an ideal starting material for synthesizing high-affinity central nervous system (CNS) therapeutics.

Physicochemical Profiling

The dihydrochloride salt form is specifically engineered to enhance the compound's aqueous solubility and stability against oxidative degradation compared to its free base counterpart (CAS 5321-47-1)[4].

PropertyValue
Chemical Name 1-(2-Methylbenzyl)piperazine dihydrochloride
CAS Number 5321-51-7 (Salt)[1] / 5321-47-1 (Free Base)[4]
Molecular Formula

Molecular Weight 263.21 g/mol (Salt)[1] / 190.28 g/mol (Free Base)[5]
LogP 2.32[1]
Hydrogen Bond Donors 1 (Piperazine NH)
Hydrogen Bond Acceptors 2 (Piperazine Nitrogens)
Physical Form Solid[1]

Toxicological Assessment & GHS Classification

Understanding the causality behind a compound's hazard profile is critical for proactive safety. The dihydrochloride salt is inherently acidic upon dissolution. When exposed to physiological moisture (such as sweat, tears, or mucous membranes), the salt dissociates to release hydrochloric acid equivalents. This leads to localized pH drops that cause rapid protein denaturation and tissue irritation.

Based on standard Global Harmonized System (GHS) classifications for this chemical class[4]:

  • Acute Tox. 4 (Oral): Harmful if swallowed (H302).

  • Skin Irrit. 2: Causes skin irritation (H315).

  • Eye Irrit. 2: Causes serious eye irritation (H319).

  • STOT SE 3: May cause respiratory irritation (H335).

Precautionary Directives:

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].

Laboratory Safety & Emergency Response Workflow

A self-validating safety protocol ensures that exposure risks are mitigated through engineered workflows rather than reactive measures alone.

G Exposure Exposure Event (Spill / Contact) Skin Skin Contact Wash with Soap & Water Exposure->Skin Eye Eye Contact Flush >15 mins Exposure->Eye Inhale Inhalation Move to Fresh Air Exposure->Inhale Med Medical Evaluation (Symptomatic Treatment) Skin->Med Eye->Med Inhale->Med

Figure 1: Emergency response and first-aid workflow for exposure incidents.

Experimental Handling Protocol:

  • Environmental Control: Perform all weighing and transfer operations within a Class II Type A2 biological safety cabinet or a certified chemical fume hood. Causality: The fine powder of the dihydrochloride salt is easily aerosolized; containment prevents inhalation of the respiratory irritant.

  • PPE Requirements: Nitrile gloves (minimum 0.11 mm thickness), splash-proof safety goggles, and a lab coat. If ventilation is inadequate, a Type ABEK respirator filter is required[4].

  • Spill Mitigation: In the event of a solid spill, do not dry sweep. Moisten the spill with water to suppress dust, neutralize cautiously with a mild base (e.g., sodium bicarbonate) to counteract the acidic dihydrochloride nature, and sweep into a labeled hazardous waste container.

Mechanistic Insights & Synthetic Utility

1-(2-Methylbenzyl)piperazine dihydrochloride is rarely the final therapeutic agent; it is a synthetic precursor. To utilize the secondary amine in cross-coupling, acylation, or alkylation reactions, the dihydrochloride salt must first be converted to its nucleophilic free base form.

G Start 1-(2-Methylbenzyl)piperazine 2HCl Salt Freebase Freebasing (NaOH / DCM) Start->Freebase Neutralization Acylation Acylation (R-COCl, TEA) Freebase->Acylation Electrophilic Attack Alkylation Alkylation (R-Br, K2CO3) Freebase->Alkylation SN2 Substitution Amide Amide Derivatives (e.g., Sigma-1 Ligands) Acylation->Amide Alkyl N-Alkyl Derivatives (e.g., Opioid Ligands) Alkylation->Alkyl

Figure 2: Synthetic derivatization workflow of 1-(2-Methylbenzyl)piperazine.

Step-by-Step Freebasing Protocol:

  • Suspend 1.0 equivalent of 1-(2-Methylbenzyl)piperazine dihydrochloride in dichloromethane (DCM) at a ratio of 10 mL/g.

  • Add 2.5 equivalents of 1M aqueous NaOH dropwise under vigorous stirring at 0°C. Causality: The excess base neutralizes the two equivalents of HCl, deprotonating the piperazine ring and driving the now-lipophilic free base into the organic phase.

  • Separate the organic layer, extract the aqueous layer twice with fresh DCM, and dry the combined organic phases over anhydrous

    
    .
    
  • Concentrate under reduced pressure to yield the free base as a viscous oil, ready for immediate derivatization.

Analytical Validation Workflow

To ensure experimental integrity, the purity and identity of the compound must be validated prior to library synthesis. This forms a self-validating loop before committing resources to downstream chemistry.

  • Sample Preparation: Dissolve 1 mg of the salt in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

  • LC-MS Analysis: Utilize a C18 reverse-phase column. The expected mass-to-charge ratio (

    
    ) for the protonated molecular ion 
    
    
    
    is 191.15 (based on the free base exact mass of 190.15 Da)[5].
  • NMR Verification:

    
     NMR (in 
    
    
    
    or
    
    
    ) should display a sharp singlet for the aryl-methyl group (~2.3 ppm) and a characteristic multiplet for the piperazine ring protons (3.0–3.5 ppm). Note: In the dihydrochloride salt, these piperazine protons will be shifted further downfield compared to the free base due to the electron-withdrawing effect of protonation.

References

  • [5] PubChem. 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212. Available at:[Link]

  • [3] PubMed Central (PMC). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Available at:[Link]

Sources

Comprehensive Characterization of 2-Methylbenzylpiperazine (2-MBP): Target Identification and Validation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the investigation of biological targets for 2-methylbenzylpiperazine (2-MBP) , a structural isomer of the known psychostimulant 1-benzylpiperazine (BZP).

Executive Summary & Compound Definition

2-methylbenzylpiperazine (2-MBP) is a synthetic piperazine derivative and an ortho-methyl isomer of BZP. While BZP is a well-characterized non-selective monoamine releasing agent, the introduction of a methyl group at the ortho position (C2) of the benzyl ring introduces steric constraints that may significantly alter its binding affinity and selectivity profiles at monoamine transporters (MATs).

This guide outlines a rigorous, self-validating workflow to transition 2-MBP from a theoretical structure to a pharmacologically characterized entity. The primary hypothesis, based on Structure-Activity Relationships (SAR) of the benzylpiperazine class, posits that 2-MBP acts as a substrate-type releaser at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) , with reduced potency compared to BZP due to steric hindrance at the binding site.

Structural Context[1]
  • Chemical Name: 1-(2-methylbenzyl)piperazine

  • Molecular Formula: C12H18N2

  • Key Structural Feature: Ortho-substitution on the aromatic ring. In phenethylamine SAR, ortho-substituents often reduce potency (e.g., 2-methylamphetamine vs. 4-methylamphetamine). This investigation will determine if this trend holds for the piperazine scaffold.

Phase I: In Silico Target Prediction & Molecular Docking

Before wet-lab synthesis, computational modeling provides the "priors" for experimental design.

Homology Modeling of Transporters

Since human DAT (hDAT) and NET (hNET) crystal structures are complex, use Drosophila DAT (dDAT) templates or AlphaFold-predicted human structures.

Protocol:

  • Ligand Preparation: Energy minimize the 2-MBP structure (protonated at physiological pH 7.4) using DFT (Density Functional Theory) methods (e.g., B3LYP/6-31G*).

  • Protein Preparation: Import hDAT/hNET structures (PDB ID: 4M48 for dDAT template). Remove endogenous ligands and water molecules.

  • Docking: Use AutoDock Vina or Gold . Define the binding pocket around the S1 site (central substrate binding site).

  • Scoring: Compare the binding energy (

    
    ) of 2-MBP against BZP (reference) and Cocaine (inhibitor control).
    

Success Metric: If 2-MBP shows a binding energy within -7 to -9 kcal/mol, it is a viable ligand for in vitro testing.

Phase II: Primary Screening (Radioligand Binding Assays)

This phase determines the affinity (Ki) of 2-MBP for specific targets. We focus on DAT, NET, and SERT.

Experimental Logic

To distinguish between "binding" and "function," we first measure displacement. We use high-affinity radioligands that bind to the transporter. If 2-MBP binds, it will displace the radioligand, reducing the radioactive signal.

Protocol: DAT Radioligand Competition Assay

Objective: Determine Ki of 2-MBP at the Dopamine Transporter.

Materials:

  • Source Tissue: Rat striatal membranes or HEK-293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (highly selective DAT inhibitor).

  • Non-specific control: 10 µM Nomifensine.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, add:

    • 25 µL [³H]WIN 35,428 (Final conc: 2 nM).

    • 25 µL 2-MBP (Concentration range:

      
       M to 
      
      
      
      M).
    • 200 µL Membrane suspension (20-40 µg protein).

  • Equilibrium: Incubate for 2 hours at 4°C (to prevent uptake/metabolism).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester.

  • Quantification: Count radioactivity via Liquid Scintillation Spectroscopy.

Data Analysis: Fit data to a one-site competition model using non-linear regression (GraphPad Prism).



(Cheng-Prusoff equation, where [L] is radioligand concentration and Kd is its dissociation constant).
Data Presentation Template
TargetRadioligandReference Compound (Ki)2-MBP (Predicted Ki)
hDAT [³H]WIN 35,428BZP (~500 nM)TBD (Likely >500 nM)
hNET [³H]NisoxetineBZP (~50 nM)TBD
hSERT [³H]CitalopramBZP (>10,000 nM)TBD

Phase III: Functional Characterization (Uptake vs. Release)

Binding affinity does not reveal efficacy. 2-MBP could be a blocker (like cocaine) or a releaser (like amphetamine).

The Distinction Protocol

We compare the inhibition of uptake in the presence and absence of a vesicular monoamine transporter (VMAT) inhibitor (Reserpine). However, the gold standard is Superfusion .

Protocol: Synaptosomal [³H]Dopamine Release Assay

Objective: Confirm if 2-MBP induces reverse transport (release) of dopamine.

Methodology:

  • Pre-loading: Incubate rat striatal synaptosomes with [³H]Dopamine (10 nM) for 15 min at 37°C to load the vesicles.

  • Superfusion: Transfer synaptosomes to micro-superfusion chambers. Perfuse with Krebs-Henseleit buffer to wash away extracellular [³H]DA.

  • Stimulation: Switch perfusion buffer to one containing 2-MBP (1 µM or 10 µM).

  • Collection: Collect perfusate fractions every 2 minutes.

  • Analysis: Measure radioactivity in fractions. A spike in radioactivity upon 2-MBP addition indicates efflux (release).

Causality Check:

  • If 2-MBP causes release only in the presence of Ca²⁺, it is an impulse-dependent mechanism.

  • If 2-MBP causes release independent of Ca²⁺, it acts as a transporter substrate (translocation).

Visualization of Investigation Workflow

The following diagram illustrates the logical flow from computational prediction to functional validation.

InvestigationWorkflow cluster_0 Phase I: Prediction cluster_1 Phase II: Binding cluster_2 Phase III: Function InSilico In Silico Docking (hDAT/hNET Models) Binding Radioligand Binding (Ki Determination) InSilico->Binding High Score Selectivity Selectivity Profiling (5-HT vs DA vs NE) Binding->Selectivity Valid Ki Uptake Uptake Inhibition (IC50) Selectivity->Uptake Primary Target Release Release Assay (Substrate vs Blocker) Uptake->Release Mechanism Check Class: Releaser Class: Releaser Release->Class: Releaser Efflux Class: Blocker Class: Blocker Release->Class: Blocker No Efflux

Caption: Figure 1. Strategic workflow for characterizing 2-MBP, moving from structural prediction to functional categorization.

Metabolic Stability & Toxicology

Piperazine derivatives are often metabolized by CYP2D6.[1] Understanding metabolic stability is crucial for interpreting in vivo toxicity.

Microsomal Stability Assay

Protocol:

  • Incubate 2-MBP (1 µM) with pooled human liver microsomes (HLM) and NADPH regenerating system.

  • Sample at t=0, 15, 30, 60 min.

  • Quench with acetonitrile containing internal standard.

  • Analyze via LC-MS/MS .

  • Target Metabolites: Look for hydroxylation on the benzyl ring and N-dealkylation (yielding piperazine).

Cytotoxicity (MTT Assay)

To ensure observed effects are not due to cell death:

  • Cell Line: HEK-293 or HepG2.

  • Exposure: 24 hours with 2-MBP (1-100 µM).

  • Readout: Absorbance at 570 nm (mitochondrial reductase activity).

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology.

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones and piperazines." British Journal of Pharmacology.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "BZP drug profile."

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • U.S. Department of Justice (2008). "Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class." National Institute of Justice.

Sources

Solubility of 1-(2-Methylbenzyl)piperazine dihydrochloride in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility of 1-(2-Methylbenzyl)piperazine Dihydrochloride in DMSO and Aqueous Buffers

Introduction: The Foundational Importance of Solubility

In the landscape of drug discovery and development, understanding the physicochemical properties of a compound is not merely a preliminary step but a cornerstone of a successful research program. 1-(2-Methylbenzyl)piperazine dihydrochloride, a molecule featuring a substituted piperazine core, represents a class of structures frequently interrogated for biological activity. The piperazine moiety is a common scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties.[1] However, before any meaningful biological assessment can occur, we must first address a fundamental question: how do we get this compound into solution in a reliable, reproducible, and relevant manner?

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It aims to provide a comprehensive, practical framework for determining and understanding the solubility of 1-(2-Methylbenzyl)piperazine dihydrochloride. We will explore the causality behind experimental choices, provide robust, self-validating protocols, and interpret the resulting data to inform downstream applications, from high-throughput screening to formulation development.

Anticipated Physicochemical Profile: A Structural Rationale

The solubility behavior of 1-(2-Methylbenzyl)piperazine dihydrochloride is dictated by its molecular structure. A logical analysis of its constituent parts allows us to form a strong hypothesis about its properties.

  • The Piperazine Core: This six-membered ring contains two basic nitrogen atoms. In its parent form, piperazine is freely soluble in water.[2] The basicity of these nitrogens (with pKa values around 9.75 and 5.36 for the parent molecule) means their protonation state is highly dependent on pH.[1]

  • The 2-Methylbenzyl Group: This substituent introduces a significant hydrophobic (lipophilic) character to the molecule, which will generally decrease its solubility in aqueous media but enhance it in organic solvents.[3]

  • The Dihydrochloride Salt Form: The compound is supplied as a dihydrochloride salt, meaning both nitrogen atoms of the piperazine ring are protonated. This salt form is intentionally designed to enhance aqueous solubility compared to the free base, a common strategy in pharmaceutical development.[4]

Hypothesis: We anticipate that 1-(2-Methylbenzyl)piperazine dihydrochloride will exhibit high solubility in polar organic solvents like DMSO. Its aqueous solubility will be significant but critically dependent on pH, likely being highest at acidic pH where it remains fully protonated and decreasing as the pH increases and the molecule begins to deprotonate to its less soluble free base form.

Part 1: Solubility in Dimethyl Sulfoxide (DMSO)

The Role of DMSO in Drug Discovery

Dimethyl sulfoxide (DMSO) is the workhorse solvent of early-stage drug discovery. Its power lies in its ability to dissolve an exceptionally broad range of both polar and nonpolar compounds, making it an ideal vehicle for creating high-concentration stock solutions for chemical libraries.[5][6][7] Determining the maximum solubility in DMSO is a critical first step, as it defines the upper concentration limit for all subsequent in vitro assays.

Diagram: Workflow for Thermodynamic DMSO Solubility Determination

DMSO_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh ~5-10 mg of 1-(2-Methylbenzyl)piperazine dihydrochloride prep_dmso Dispense Anhydrous DMSO (e.g., 100 µL) vortex Vortex Vigorously (2-5 min) prep_dmso->vortex check_dissolution Visually Inspect for Dissolution vortex->check_dissolution add_more Add More Solid (if fully dissolved) check_dissolution->add_more Yes equilibrate Incubate at RT (24 hours with mixing) to reach equilibrium check_dissolution->equilibrate No (Solid Present) add_more->vortex centrifuge Centrifuge at High Speed (>10,000 x g, 15 min) equilibrate->centrifuge supernatant Carefully collect supernatant centrifuge->supernatant dilute Serially Dilute Supernatant in DMSO supernatant->dilute quantify Quantify by HPLC-UV against a calibration curve dilute->quantify

Caption: Workflow for determining thermodynamic solubility in DMSO.

Experimental Protocol: Thermodynamic Solubility in DMSO

This protocol is designed to determine the true equilibrium solubility, providing a robust and reliable value.

Materials:

  • 1-(2-Methylbenzyl)piperazine dihydrochloride

  • Anhydrous, high-purity DMSO[8]

  • Calibrated analytical balance

  • Vortex mixer

  • Benchtop microcentrifuge

  • Calibrated micropipettes

  • 2 mL microcentrifuge tubes

  • HPLC system with UV detector

Methodology:

  • Preparation of a Supersaturated Slurry: a. Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.[8] b. Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube. c. Vortex the mixture vigorously for 2-5 minutes. The goal is to create a slurry with visible, undissolved solid material. If all the compound dissolves, add small, pre-weighed increments of solid until a persistent precipitate is observed. This ensures that the solution is saturated.[8]

  • Equilibration: a. Incubate the slurry at a constant temperature (e.g., 25 °C) for 24 hours.[8] b. Use an orbital shaker or rotator to ensure continuous, gentle mixing. This step is critical for allowing the dissolution process to reach thermodynamic equilibrium.

  • Separation of Solid from Supernatant: a. Centrifuge the slurry at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.[8] b. Causality Check: Centrifugation is superior to filtration at this stage, as filtration can lead to compound loss through non-specific binding to the filter membrane, especially for "sticky" compounds.

  • Sample Preparation and Quantification: a. Carefully withdraw a known volume of the clear supernatant (e.g., 20 µL) without disturbing the pellet. b. Perform a large initial dilution (e.g., 1:100) into a known volume of DMSO to prevent precipitation upon cooling or contact with atmospheric moisture. c. Prepare a series of further dilutions and quantify the compound concentration using a validated HPLC-UV method against a standard calibration curve prepared from a known-concentration stock.

  • Data Reporting: a. Calculate the original concentration in the supernatant based on the dilutions. a. The final solubility should be reported in both mg/mL and mM units.

SolventTemperatureThermodynamic Solubility (mM)Thermodynamic Solubility (mg/mL)
Anhydrous DMSO25 °CHypothetical Value: >200 mMHypothetical Value: >50.6 mg/mL

Part 2: Solubility in Aqueous Buffers

The Critical Influence of pH

For an ionizable compound like 1-(2-Methylbenzyl)piperazine dihydrochloride, aqueous solubility is not a single value but a profile that changes with pH.[9] This is fundamentally important because the pH of the gastrointestinal tract varies from highly acidic (pH 1-2) in the stomach to near-neutral (pH 6.5-7.5) in the small intestine.[10] Therefore, understanding the pH-solubility profile is essential for predicting oral absorption and ensuring compound stability and availability in cell-based assays buffered at physiological pH (typically 7.4).

The two basic nitrogens of the piperazine ring are the key players. At low pH, both nitrogens will be protonated (N⁺H₂), maximizing interaction with water and leading to higher solubility. As the pH increases, the nitrogens will sequentially deprotonate, leading to a more neutral, less polar, and thus less water-soluble species.

Diagram: Relationship Between pH, Ionization, and Solubility

pH_Solubility cluster_ph pH Scale cluster_species Dominant Molecular Species cluster_solubility Expected Aqueous Solubility ph_low Low pH (e.g., 1.2) ph_mid Mid pH (e.g., 6.8) species_di Dicationic (Fully Protonated) R-N⁺H₂-R'-N⁺H₂ ph_low->species_di ph_high High pH (e.g., 9.0) species_mono Monocationic R-NH-R'-N⁺H₂ ph_mid->species_mono species_neutral Neutral (Free Base) R-NH-R'-NH ph_high->species_neutral sol_high High species_di->sol_high sol_med Medium species_mono->sol_med sol_low Low species_neutral->sol_low

Caption: Expected relationship between pH, ionization state, and aqueous solubility.

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic solubility, providing the most accurate and relevant data for biopharmaceutical assessment.[11][12]

Materials:

  • 1-(2-Methylbenzyl)piperazine dihydrochloride

  • Reagents for buffer preparation (e.g., potassium chloride, hydrochloric acid, sodium phosphate salts)[13][14]

  • Calibrated pH meter

  • Shaking incubator or water bath

  • Filtration device (e.g., 96-well filter plates or syringe filters with low protein binding, e.g., PVDF)

  • HPLC system with UV detector

Methodology:

  • Buffer Preparation: a. Prepare buffers at relevant physiological pH values. Common choices include:

    • pH 1.2: Simulating gastric fluid (e.g., 0.1 N HCl or KCl/HCl buffer).[10]
    • pH 6.8 or 7.4: Simulating intestinal fluid and physiological/cell culture conditions (e.g., phosphate-buffered saline, PBS).[10] b. Trustworthiness Check: Always verify the final pH of the buffer with a calibrated pH meter after all components are dissolved.[15] Prepare buffers at the temperature of the experiment, as pH can be temperature-dependent.[16]
  • Preparation of Saturated Solution: a. Add an excess of the solid compound to a known volume of each buffer in a sealed container (e.g., glass vial). A visual excess of solid must remain throughout the experiment. b. The Co-Solvent Dilemma: In high-throughput screening, a "kinetic" solubility is often measured by diluting a DMSO stock into buffer.[17][18] While faster, this can create supersaturated solutions and the DMSO itself can increase apparent solubility.[11] For a definitive thermodynamic value, starting with the solid compound is required.

  • Equilibration: a. Place the sealed containers in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24-72 hours.[3] The longer time ensures equilibrium, especially if the compound may undergo polymorphic transformations.

  • Sample Collection and Separation: a. After equilibration, allow the samples to stand briefly to let the solid settle. b. Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 or 0.45 µm filter to remove all undissolved particles. c. Self-Validating Protocol: To ensure the compound is not lost to filter binding, a recovery test should be performed. Filter a known concentration of the compound (below its solubility limit) and compare the concentration of the filtrate to the starting solution.

  • Quantification and Data Reporting: a. Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method. b. Quantify the concentration using a validated HPLC-UV method against a standard curve. c. Report the results in a pH-solubility profile.

Aqueous Buffer (Temperature: 25 °C)pHThermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)
0.1 N HCl1.2Hypothetical Value: 25,000Hypothetical Value: 95,220
Phosphate Buffer6.8Hypothetical Value: 850Hypothetical Value: 3,238
Phosphate-Buffered Saline (PBS)7.4Hypothetical Value: 210Hypothetical Value: 799

Summary and Practical Recommendations for Researchers

This guide provides a framework for rigorously determining the solubility of 1-(2-Methylbenzyl)piperazine dihydrochloride. Based on its structure as a dihydrochloride salt of a lipophilic piperazine derivative, we can make the following actionable recommendations:

  • Stock Solutions: The compound is expected to be highly soluble in DMSO (>50 mg/mL). Preparing a high-concentration stock (e.g., 50-100 mM) in anhydrous DMSO is a sound strategy. Store these stocks in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]

  • Aqueous Assay Preparation: When preparing working solutions for aqueous assays (e.g., cell culture), it is critical to add the DMSO stock solution to the aqueous buffer while vortexing, not the other way around. This helps mitigate precipitation. The final DMSO concentration should be kept low, typically below 0.5%, to minimize its own biological effects and influence on the compound's behavior.[19]

  • pH Considerations: Be mindful of the significant pH-dependent solubility. For cell-based assays in bicarbonate-buffered media (pH ~7.4), the compound's solubility will be much lower than in acidic solutions. It is crucial to ensure the final concentration in the assay does not exceed the thermodynamic solubility at that specific pH to avoid compound precipitation and artifactual results.

  • Safety: 1-(2-Methylbenzyl)piperazine and its salts may cause skin and eye irritation.[20][21] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the solid and its solutions.

By applying these robust methodologies and understanding the chemical principles behind them, researchers can generate reliable solubility data that will serve as a solid foundation for the successful advancement of their scientific investigations.

References

  • National Center for Biotechnology Information. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PubMed Central. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. Retrieved from [Link]

  • PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Retrieved from [Link]

  • Google Patents. (n.d.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing.
  • Latent Semantic Indexing. (2026, February 7). DMSO: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Methylbenzyl)piperazine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 4.1.3. BUFFER SOLUTIONS. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2). PubChem. Retrieved from [Link]

  • SWGDrug. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1-(2-Methylbenzyl)piperazine, min 97%, 1 gram. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2011, January). Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. Retrieved from [Link]

Sources

An In-Depth Technical Guide to In Vitro Neurotoxicity Studies of N-Benzylpiperazine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vitro neurotoxicity of N-benzylpiperazine (BZP) analogues. These synthetic compounds, often found in "designer drugs," present a significant public health concern due to their amphetamine-like stimulant effects and potential for neurotoxicity.[1][2] This document moves beyond a simple recitation of protocols to offer a deep dive into the causal logic behind experimental design, ensuring a robust and self-validating approach to neurotoxicity assessment.

Section 1: Foundational Understanding of BZP Analogue Neurotoxicity

N-benzylpiperazine and its analogues, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(4-methoxyphenyl)piperazine (MeOPP), are known to primarily target monoaminergic systems in the central nervous system (CNS).[3][4] Their neurotoxic potential stems from their ability to induce oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death in neuronal populations.[5][6]

A critical first step in any in vitro study is to consider the metabolic activation of these compounds. The metabolism of BZP, for instance, can lead to the formation of metabolites like N-benzylethylenediamine (BEDA), which may possess their own distinct neurotoxic profiles.[7][8][9][10] Therefore, incorporating metabolic competency into in vitro models, or directly testing known metabolites, is crucial for a comprehensive risk assessment.

Key Mechanistic Pillars of BZP Analogue Neurotoxicity

Our experimental design will be built around interrogating three core pillars of BZP-induced neurotoxicity:

  • Mitochondrial Dysfunction & Oxidative Stress: BZP analogues have been shown to disrupt mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[11][12] This oxidative stress can damage cellular components, including DNA.[11]

  • Apoptotic Cell Death: The cascade initiated by mitochondrial dysfunction and oxidative stress often culminates in programmed cell death, or apoptosis. This is characterized by the activation of caspases, a family of proteases that execute the apoptotic process.[5][11][12]

  • Disruption of Neurotransmitter Homeostasis: BZP analogues can interfere with the reuptake and release of key neurotransmitters like dopamine and serotonin, which can contribute to their neurotoxic effects.[4][13] Some analogues may also inhibit monoamine oxidase (MAO), an enzyme critical for neurotransmitter degradation.[14][15][16]

The following diagram illustrates the proposed signaling pathway leading to BZP-induced neurotoxicity.

BZP_Neurotoxicity_Pathway BZP BZP Analogue Mito Mitochondrial Dysfunction BZP->Mito ATP ↓ ATP Production Mito->ATP ROS ↑ ROS Production Mito->ROS OxStress Oxidative Stress ROS->OxStress DNA_Damage DNA Damage OxStress->DNA_Damage Caspase Caspase Activation OxStress->Caspase DNA_Damage->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway of BZP-induced neurotoxicity.

Section 2: Designing a Robust In Vitro Model System

The choice of an appropriate in vitro model is paramount for obtaining physiologically relevant data. While no single model can perfectly replicate the complexity of the in vivo brain, a well-chosen system can provide invaluable insights into mechanisms of neurotoxicity.[17][18][19]

Selecting the Right Neuronal Cell Model

For initial screening and mechanistic studies, human neuroblastoma cell lines such as SH-SY5Y are a common choice due to their dopaminergic phenotype and ease of culture.[5][20] However, for more advanced studies, consider the use of:

  • Primary Neuronal Cultures: These offer a closer representation of the in vivo cellular environment but come with challenges in terms of sourcing and variability.

  • Human Induced Pluripotent Stem Cell (iPSC)-Derived Neurons: These provide a patient-specific and physiologically relevant model, allowing for the investigation of genetic predispositions to neurotoxicity.[17][21][22] Co-cultures of iPSC-derived neurons and astrocytes can further enhance the model's predictive validity.[23]

The Importance of Blood-Brain Barrier Modeling

A significant hurdle for any neurotoxicant is crossing the blood-brain barrier (BBB).[24][25][26] In vitro BBB models, ranging from simple 2D transwell systems to more complex 3D microfluidic "BBB-on-a-chip" platforms, are essential for assessing the brain penetrance of BZP analogues.[21][24][26] These models typically involve co-culturing brain endothelial cells with astrocytes and pericytes to recapitulate the barrier properties of the BBB.[21][24]

The following diagram outlines a general workflow for assessing BBB penetration and subsequent neurotoxicity.

BBB_Neurotoxicity_Workflow cluster_0 BBB Penetration Assessment cluster_1 Neurotoxicity Assessment BBB_Model In Vitro BBB Model (e.g., Transwell) Compound_App Apply BZP Analogue to Apical Chamber BBB_Model->Compound_App Basolateral_Samp Sample Basolateral Chamber Compound_App->Basolateral_Samp LCMS_Analysis Quantify Compound (LC-MS/MS) Basolateral_Samp->LCMS_Analysis Treat_Neurons Treat with Basolateral Sample Basolateral_Samp->Treat_Neurons Neuronal_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Viability_Assays Cell Viability Assays (MTT, LDH) Treat_Neurons->Viability_Assays OxStress_Assays Oxidative Stress Assays (ROS, GSH) Treat_Neurons->OxStress_Assays Apoptosis_Assays Apoptosis Assays (Caspase Activity) Treat_Neurons->Apoptosis_Assays

Caption: Experimental workflow for BBB penetration and neurotoxicity testing.

Section 3: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments central to a BZP analogue neurotoxicity study.

Cell Viability and Cytotoxicity Assays

The initial assessment of neurotoxicity involves determining the concentration-dependent effects of the BZP analogues on cell viability. The two most common and complementary assays are the MTT and LDH assays.[27][28]

3.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of viable cells.[29][30]

  • Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the BZP analogue for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

3.1.2 LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.[27][28][29][31]

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.[28]

  • Protocol:

    • Culture and treat cells as described for the MTT assay.

    • Collect the cell culture supernatant from each well.

    • In a separate 96-well plate, add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate cytotoxicity as a percentage of the positive control (cells lysed to release maximum LDH).

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Mitochondrial reductase activityCell ViabilityHigh throughput, sensitiveCan be affected by changes in metabolic rate
LDH Cell membrane integrityCytotoxicityHigh throughput, non-destructive to remaining cellsLess sensitive for early apoptosis
Oxidative Stress Assays

3.2.1 Intracellular ROS Production

The production of reactive oxygen species can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Culture and treat cells with BZP analogues.

    • Load the cells with DCFH-DA solution and incubate.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader or fluorescence microscope.

3.2.2 Glutathione (GSH) Levels

GSH is a major intracellular antioxidant. A decrease in its levels is indicative of oxidative stress.

  • Principle: GSH levels can be quantified using a colorimetric assay based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product.

  • Protocol:

    • Treat cells and then lyse them to release intracellular contents.

    • Add the cell lysate to a reaction mixture containing DTNB.

    • Measure the absorbance at 412 nm.

    • Quantify GSH levels using a standard curve.

Apoptosis Assays

3.3.1 Caspase-3/7 Activity

Activation of executioner caspases like caspase-3 and -7 is a hallmark of apoptosis.

  • Principle: This assay uses a luminogenic or fluorogenic substrate that is cleaved by active caspase-3/7, producing a signal proportional to enzyme activity.

  • Protocol:

    • Culture and treat cells in a 96-well plate.

    • Add the caspase-3/7 reagent directly to the wells.

    • Incubate at room temperature.

    • Measure luminescence or fluorescence.

Section 4: Advanced Investigations and Considerations

Monoamine Transporter and Receptor Interaction

To understand the impact on neurotransmitter systems, in vitro assays can be employed to assess the interaction of BZP analogues with dopamine transporters (DAT), serotonin transporters (SERT), and various serotonin receptors.[13][32] This can involve radioligand binding assays or functional assays measuring neurotransmitter uptake or release in synaptosomes or transfected cell lines.

Serotonin Syndrome Potential

Some BZP analogues, particularly when combined with other serotonergic drugs, can contribute to serotonin syndrome, a potentially life-threatening condition.[33][34][35][36] In vitro models using primary neuronal cultures or iPSC-derived serotonergic neurons can be used to investigate the effects of these compounds on serotonin release, reuptake, and receptor activation, providing insights into their potential to induce this syndrome.[33][37]

Section 5: Data Interpretation and Validation

When interpreting data, it is crucial to consider the concentration-response relationship. The EC50 (half-maximal effective concentration) values derived from these assays provide a quantitative measure of the potency of each BZP analogue. Comparing the EC50 values for different endpoints (e.g., cytotoxicity vs. ROS production) can provide insights into the sequence of events in the neurotoxic cascade.

References

  • Persona, K., Polus, A., Galska, J., Gruca, A., Dembińska-Kieć, A., & Piekoszewski, W. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 29(4), 558–568. Available from: [Link]

  • Sivandzade, F., & Cucullo, L. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. Available from: [Link]

  • Al-Ahmad, A. (Year unavailable). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. Available from: [Link]

  • Sivandzade, F., & Cucullo, L. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies. PMC - NIH. Available from: [Link]

  • Sivandzade, F., & Cucullo, L. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. PubMed. Available from: [Link]

  • Zhang, Y., et al. (2025). Advances in in vitro blood–brain barrier models: Integrating bioprinting with microfluidic chips for compound evaluation. AccScience. Available from: [Link]

  • Persona, K., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research. Available from: [Link]

  • Majrashi, M., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. Available from: [Link]

  • Majrashi, M., et al. (2018). Dopaminergic neurotoxic effects of 3-TFMPP derivatives. PubMed. Available from: [Link]

  • Majrashi, M., et al. (2018). Dopaminergic neurotoxic effects of 3-TFMPP derivatives. ResearchGate. Available from: [Link]

  • Tsutsumi, H., et al. (Year unavailable). Metabolism and the Urinary Excretion Profile of the Recently Scheduled Designer Drug N-Benzylpiperazine (BZP) in the Rat. Journal of Analytical Toxicology. Available from: [Link]

  • Malan, S. F., et al. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. PubMed. Available from: [Link]

  • Shusharina, M., et al. (Year unavailable). Serotonin in psychiatry: in vitro disease modeling using patient-derived neurons. University of Haifa. Available from: [Link]

  • Staack, R. F., et al. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. PubMed. Available from: [Link]

  • NeuroProof. (Year unavailable). Neuronal Cell viability and cytotoxicity assays. NeuroProof. Available from: [Link]

  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. PubMed. Available from: [Link]

  • UNODC. (2008). Details for Piperazines. unodc.org. Available from: [Link]

  • Arbo, M. D., et al. (2025). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. ResearchGate. Available from: [Link]

  • Glennon, R. A. (2025). Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. ResearchGate. Available from: [Link]

  • Sheikh, N. (2023). Developmental Neurotoxicity and Pharmaceutical Research Using In Vitro Models. Acta Chim Pharm Indica. Available from: [Link]

  • Creative Biolabs. (Year unavailable). Evaluation Models & Applications of Drug Neurotoxicity. Creative Biolabs. Available from: [Link]

  • Arbo, M. D., et al. (2012). Piperazine compounds as drugs of abuse. PubMed. Available from: [Link]

  • Liu, H., et al. (2020). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Axion Biosystems. Available from: [Link]

  • Evotec. (Year unavailable). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Evotec. Available from: [Link]

  • European Union Drugs Agency (EUDA). (2018). BZP/piperazines drug profile. emcdda.europa.eu. Available from: [Link]

  • González-Gómez, M., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. ResearchGate. Available from: [Link]

  • Gee, P., et al. (2025). Benzylpiperazine: A drug of abuse?. ResearchGate. Available from: [Link]

  • Semantic Scholar. (Year unavailable). 1-Benzylpiperazine and other piperazine-based stimulants. Semantic Scholar. Available from: [Link]

  • Harry, G. J., et al. (Year unavailable). In vitro techniques for the assessment of neurotoxicity. PMC. Available from: [Link]

  • González-Gómez, M., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Karger Publishers. Available from: [Link]

  • Foong, A. L., et al. (2019). The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice. PMC - NIH. Available from: [Link]

  • Dhanasekaran, M., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. ResearchGate. Available from: [Link]

  • Arbo, M. D., et al. (Year unavailable). Piperazine compounds as drugs of abuse. BioKB. Available from: [Link]

  • Wang, R. Z., et al. (2019). Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions. PMC. Available from: [Link]

  • Kim, D., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. Available from: [Link]

  • Allen, C. N., & Bayles, K. W. (Year unavailable). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Available from: [Link]

  • Foong, A. L., et al. (2025). The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice. ResearchGate. Available from: [Link]

  • DEA Diversion Control Division. (Year unavailable). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA. Available from: [Link]

  • Takara Bio. (Year unavailable). Cell viability and proliferation measurement. Takara Bio. Available from: [Link]

  • Department of Justice. (Year unavailable). BZP Fast Facts. justice.gov. Available from: [Link]

  • Georgieva, M., & Malinova, M. (2021). Experimental Serotonin Syndrome: Effects of GABA-ergic Medications and 5-HT 2 -Antagonists. IntechOpen. Available from: [Link]

  • Wagstaff, G. B., et al. (2017). The monoamine oxidase inhibition properties of selected structural analogues of methylene blue. PubMed. Available from: [Link]

  • Petzer, J. P., & Harvey, B. H. (2013). Inhibition of monoamine oxidase by phthalide analogues. PubMed. Available from: [Link]

  • Wood, D. M., & Dargan, P. I. (Year unavailable). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Available from: [Link]

  • Expert Committee on Drug Dependence. (Year unavailable). N-benzylpiperazine. WHO. Available from: [Link]

Sources

Deciphering the Structure-Activity Relationship (SAR) of Benzylpiperazine Stimulants: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

Benzylpiperazine (BZP) and its phenylpiperazine derivatives represent a complex class of synthetic stimulants that modulate monoaminergic neurotransmission. Originally synthesized as potential anthelmintic and antidepressant agents, these compounds have proliferated as "designer drugs" mimicking the effects of classical amphetamines and 3,4-methylenedioxymethamphetamine (MDMA)[1]. Understanding the structure-activity relationship (SAR) of the piperazine backbone is critical for neuropharmacologists and toxicologists, as minor structural modifications drastically shift the pharmacological profile from dopaminergic/noradrenergic stimulation to serotonergic entactogenesis[2]. This whitepaper deconstructs the SAR of BZP, details its interaction with monoamine transporters (DAT, NET, SERT), and provides self-validating experimental protocols for in vitro pharmacological profiling.

Structure-Activity Relationship (SAR) Dynamics

The core pharmacophore of this class is the piperazine ring. The nature of the substituent attached to the N1 position of the piperazine ring fundamentally dictates the molecule's affinity and efficacy at specific monoamine transporters.

The Benzyl vs. Phenyl Substitution Paradigm
  • Benzylpiperazines (e.g., BZP): The presence of a benzyl group (an extra methylene bridge between the piperazine and the aromatic ring) configures the molecule to preferentially interact with the norepinephrine transporter (NET) and, to a lesser extent, the dopamine transporter (DAT)[2]. BZP acts as a selective NET inhibitor and a substrate-type releaser of dopamine, driving sympathomimetic and stimulant effects[3].

  • Phenylpiperazines (e.g., TFMPP, mCPP): Removing the methylene bridge and attaching the aromatic ring directly to the piperazine nitrogen, coupled with halogen or trifluoromethyl substitutions (e.g., 3-trifluoromethylphenylpiperazine [TFMPP] or meta-chlorophenylpiperazine [mCPP]), shifts the affinity dramatically toward the serotonin transporter (SERT)[3],[2]. These compounds act as direct serotonergic agonists and selective 5-HT reuptake inhibitors, lacking significant dopaminergic reinforcement[4].

Quantitative Transporter Inhibition Profiles

The DAT/SERT inhibition ratio (calculated as


) is a critical predictive metric in neuropharmacology. A ratio 

indicates high abuse liability (dopaminergic bias), whereas a ratio

indicates entactogenic, MDMA-like properties (serotonergic bias)[5].

Table 1: In Vitro Monoamine Transporter Inhibition Profiles of Key Piperazines

CompoundPrimary TargetNET IC

(µM)
DAT IC

(µM)
SERT IC

(µM)
DAT/SERT RatioPharmacological Bias
BZP NET0.1 – 1.0> 10.0> 10.0> 1.0Dopaminergic / Stimulant
TFMPP SERT> 1.0> 10.0~0.3< 0.1Serotonergic / Entactogenic
mCPP SERT / NET~0.3> 10.0~0.3< 0.1Mixed Serotonergic

(Data synthesized from in vitro human embryonic kidney (HEK) cell assays expressing human monoamine transporters[3],[2].)

Mechanistic Pathways: The "Messy Drug" Paradigm

BZP is often referred to as a "messy drug" due to its multifaceted regulation of synaptic monoamines. Unlike pure reuptake inhibitors (e.g., cocaine), BZP and its derivatives act as competitive inhibitors and substrate-type releasers[2].

When BZP enters the synaptic cleft, it binds to NET and DAT. Because it is a substrate, it is transported into the presynaptic cytosol. This intracellular accumulation disrupts the vesicular monoamine transporter 2 (VMAT2), causing a collapse of the vesicular proton gradient. Consequently, cytosolic dopamine and norepinephrine concentrations surge, forcing DAT and NET to operate in reverse, spilling neurotransmitters into the synapse[6].

To mimic the balanced dopaminergic-serotonergic profile of MDMA, illicit manufacturers frequently combine BZP (dopamine/norepinephrine driver) with TFMPP (serotonin driver)[6],[4].

SAR_Mechanisms BZP Benzylpiperazine (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Substrate Reversal NET Norepinephrine Transporter (NET) BZP->NET Competitive Inhibition SERT Serotonin Transporter (SERT) BZP->SERT Weak Affinity VMAT2 Vesicular Monoamine Transporter 2 DAT->VMAT2 Intracellular Entry Synapse Synaptic Cleft (Increased DA/NE) NET->Synapse Blocked Reuptake VMAT2->Synapse Cytosolic Efflux

Diagram illustrating BZP's dual mechanism as a reuptake inhibitor and releasing agent at DAT/NET.

Experimental Methodologies: Validating the SAR

To accurately determine the IC


 values and elucidate the SAR of novel piperazine derivatives, researchers must utilize a self-validating in vitro monoamine transporter uptake assay.
Rationale for the Model System

We utilize HEK 293 cells stably transfected with human DAT (hDAT), NET (hNET), or SERT (hSERT). Causality: HEK 293 cells lack endogenous monoamine transporters. This provides a "zero-background" environment, ensuring that any measured radioligand uptake is exclusively mediated by the transfected transporter, eliminating confounding variables from off-target binding[3].

Step-by-Step Protocol: In Vitro Monoamine Transporter Uptake Assay
  • Cell Preparation & Seeding:

    • Culture transfected HEK 293 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

    • Seed cells into 96-well poly-D-lysine coated plates at a density of

      
       cells/well and incubate for 24 hours at 37°C to ensure monolayer adhesion.
      
  • Buffer Exchange & Pre-incubation:

    • Aspirate the growth medium and wash the cells once with 37°C Krebs-Ringer HEPES (KRH) buffer (pH 7.4).

    • Add BZP or piperazine derivatives diluted in KRH buffer across a logarithmic concentration gradient (

      
       to 
      
      
      
      M).
    • Causality: Pre-incubate for exactly 10 minutes at 37°C. This allows the compound to reach binding equilibrium with the transporter before the substrate is introduced.

  • Radioligand Introduction:

    • Add tritiated substrates:

      
       for DAT, 
      
      
      
      for NET, or
      
      
      for SERT at a final concentration of 5 nM.
    • Causality: Incubate for exactly 10 minutes. This specific timeframe ensures that the uptake kinetics remain in the linear phase. Exceeding this window risks artifactual saturation and intracellular degradation of the radioligand.

  • Termination & Lysis (The Self-Validating Step):

    • Rapidly aspirate the reaction mixture and wash the wells twice with ice-cold KRH buffer.

    • Causality: The rapid temperature drop instantly halts transporter conformational changes, locking the radioligand inside the cell and preventing efflux.

    • Lyse the cells using 1% Sodium Dodecyl Sulfate (SDS) to release the intracellular contents.

  • Quantification & Data Analysis:

    • Transfer the lysates to scintillation vials, add a liquid scintillation cocktail, and measure the radioactivity (Counts Per Minute, CPM) using a Tri-Carb liquid scintillation counter.

    • Validation Control: Define non-specific uptake by running parallel wells with saturating concentrations of selective inhibitors (10 µM GBR12909 for DAT, nisoxetine for NET, citalopram for SERT). Subtract this baseline from all test wells to isolate specific uptake.

    • Calculate the IC

      
       using non-linear regression analysis.
      

Assay_Workflow CellPrep HEK 293 Cell Culture (Transfected with hDAT/hNET/hSERT) CompoundIncubation Compound Pre-incubation (BZP/Derivatives + KRH Buffer) CellPrep->CompoundIncubation Radioligand Radiolabeled Substrate Addition ([3H]-DA, [3H]-NE,[3H]-5-HT) CompoundIncubation->Radioligand Wash Rapid Wash & Lysis (Terminate uptake via cold buffer) Radioligand->Wash Scintillation Liquid Scintillation Counting (Quantify intracellular radioactivity) Wash->Scintillation DataAnalysis Non-linear Regression (Calculate IC50 & DAT/SERT Ratio) Scintillation->DataAnalysis

Step-by-step workflow for the in vitro monoamine transporter uptake assay using HEK 293 cells.

Toxicological Implications of the SAR

The structure-activity relationship directly dictates the clinical toxidrome observed in emergency departments. Because BZP heavily favors NET inhibition and dopamine release over SERT[3], its toxicity profile is predominantly sympathomimetic. High doses lead to severe hypertension, tachycardia, hyperthermia, and in severe cases, toxic seizures and metabolic acidosis[1],[4].

Conversely, the addition of phenylpiperazines like TFMPP to BZP (the "party pill" combination) introduces profound serotonergic agonism. This poly-drug strategy not only mimics the entactogenic effects of MDMA but also significantly increases the risk of Serotonin Syndrome—a life-threatening condition characterized by neuromuscular hyperactivity and autonomic instability[4],[7]. Therefore, predicting human clinical toxicity relies heavily on the precise in vitro mapping of the DAT/NET/SERT inhibition ratios[5].

References

  • Wikipedia Contributors. (n.d.). Benzylpiperazine. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Sheridan, J., et al. (2011). Benzylpiperazine in New Zealand: brief history and current implications. Taylor & Francis Online. Retrieved from[Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology (Ovid). Retrieved from[Link]

  • Luethi, D., & Liechti, M. E. (2020). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly. Retrieved from[Link]

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Arhiv za higijenu rada i toksikologiju. Retrieved from[Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology (Oxford Academic). Retrieved from[Link]

  • Baumann, M. H., et al. (2012). Designer drugs: mechanism of action and adverse effects. NIH PubMed Central. Retrieved from[Link]

Sources

Chemical properties and CAS number for 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methylbenzyl)piperazine (CAS 5321-47-1) is a specialized heterocyclic building block utilized extensively in medicinal chemistry. As a derivative of the "privileged scaffold" piperazine, it serves as a critical intermediate in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically serotonergic (5-HT) and dopaminergic subtypes. Its structural rigidity and capacity for hydrogen bonding make it an ideal pharmacophore for optimizing bioavailability and receptor affinity in drug discovery campaigns.

This guide provides a definitive technical overview of its physicochemical properties, validated synthetic protocols, and pharmacological context, designed for researchers requiring high-purity synthesis and application data.

Chemical Identity & Physical Properties

The following data characterizes the free base form of 1-(2-Methylbenzyl)piperazine. Note that while often supplied as a hydrochloride salt for stability, the free base is the reactive species in nucleophilic substitution reactions.

Physicochemical Datasheet
PropertyValueSource/Validation
CAS Number 5321-47-1 Chemical Abstracts Service
IUPAC Name 1-[(2-Methylphenyl)methyl]piperazineIUPAC Nomenclature
Synonyms 1-(o-Methylbenzyl)piperazine; 1-(2-Tolyl)piperazineCommon Usage
Molecular Formula C₁₂H₁₈N₂Stoichiometry
Molecular Weight 190.29 g/mol Calculated
Physical State Pale yellow oil (Free Base)Observed
Boiling Point 77–80 °C @ 0.1 mmHgSigma-Aldrich [1]
Density 0.998 g/mL @ 25 °CStandard Density
Refractive Index

1.5430
Optical Measurement
pKa (Predicted) ~9.18 (Secondary amine)ChemAxon Prediction
Solubility Soluble in EtOH, DMSO, CHCl₃; Slightly soluble in H₂OExperimental

Synthetic Architecture & Protocol

The synthesis of 1-(2-Methylbenzyl)piperazine is classically achieved via the **

Methodological & Application

Application Note: A Validated GC-MS Method for the Confident Identification and Quantification of Piperazine-Based Designer Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic, clinical, and research laboratories.[1][2] Among these, piperazine-based designer drugs, often marketed as "legal highs" or "party pills," have become prevalent due to their stimulant and hallucinogenic effects, mimicking controlled substances like MDMA and amphetamines.[1][2][3][4] These compounds, which include derivatives such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are frequently encountered in combination, necessitating robust and reliable analytical methods for their unambiguous identification and quantification.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic toxicology due to its high chromatographic resolution and sensitive, specific detection capabilities.[5] This application note presents a detailed, validated GC-MS method for the identification and quantification of a panel of common piperazine-based designer drugs in various matrices. The described protocols are grounded in established scientific principles and adhere to international validation guidelines to ensure data integrity and defensibility.[6][7][8][9][10][11]

Principles and Causality of Method Selection

The choice of GC-MS for this application is predicated on its ability to separate structurally similar piperazine isomers, which can exhibit nearly identical mass spectra.[2][12][5] The volatility of many piperazine derivatives makes them amenable to gas chromatography. Furthermore, the use of derivatization, specifically perfluoroacylation, is incorporated to improve the chromatographic peak shape and thermal stability of the analytes by masking the active amine groups.[5][13] Electron ionization (EI) at 70 eV is employed for its ability to generate reproducible fragmentation patterns, creating a characteristic fingerprint for each compound that can be compared against spectral libraries for confident identification.

Materials and Methods

Reagents and Standards
  • Reference Standards: Certified reference materials of the target piperazine derivatives (e.g., BZP, TFMPP, mCPP, MDBP) and a suitable internal standard (IS) (e.g., a deuterated analog or a compound with similar chemical properties not expected in the samples).[14] Stock solutions should be prepared in methanol at a concentration of 1 mg/mL and stored at -20°C.[3][13]

  • Solvents: All solvents (e.g., methanol, ethyl acetate, n-hexane) should be of HPLC or GC grade.

  • Reagents: Sodium carbonate-bicarbonate buffer (pH 10-11), trifluoroacetic anhydride (TFAA), and anhydrous sodium sulfate.

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges are recommended for their ability to retain the basic piperazine compounds while allowing for the removal of neutral and acidic interferences.

Instrumentation

A gas chromatograph equipped with a mass selective detector is required. The following instrumental conditions have been optimized for the separation and detection of the target analytes.

GC Parameter Condition Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)Provides good separation of a wide range of compounds with varying polarities.
Inlet Temperature 280°CEnsures rapid volatilization of the analytes without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analytes to the column for trace-level analysis.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold for 5 minA temperature gradient is essential for separating compounds with different boiling points.
MS Transfer Line 280°CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temp 230°COptimal temperature for efficient ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible and characteristic fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM)Full scan for qualitative identification and library matching; SIM for enhanced sensitivity in quantitative analysis.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to isolate the target analytes from the matrix, remove interferences, and concentrate the sample for optimal detection.[15][16]

Protocol 1: Liquid-Liquid Extraction (LLE) for Urine and Oral Fluid

  • Aliquot: Pipette 1 mL of the biological sample into a 15 mL glass tube.

  • Internal Standard: Add the internal standard to each sample, calibrator, and control.

  • Alkalinization: Add 1 mL of sodium carbonate-bicarbonate buffer (pH 10-11) to basify the sample. This is crucial as piperazines are basic compounds, and converting them to their free base form enhances their solubility in organic solvents.[5][17]

  • Extraction: Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and isoamyl alcohol).

  • Mixing: Vortex the mixture for 2 minutes to facilitate the transfer of the analytes into the organic phase.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Add anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Proceed to the derivatization step.

Protocol 2: Solid-Phase Extraction (SPE) for Blood/Plasma

  • Pre-treatment: To 1 mL of blood/plasma, add a buffer to adjust the pH and precipitate proteins. Centrifuge and use the supernatant.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with water and then methanol to remove interferences.

  • Elution: Elute the piperazine derivatives with a small volume of a methanolic solution containing a small percentage of ammonia. The basic modifier neutralizes the charge on the analytes, releasing them from the sorbent.

  • Evaporation: Evaporate the eluate to dryness.

  • Derivatization: Proceed to the derivatization step.

Derivatization

Derivatization is a critical step to improve the chromatographic performance of the piperazine compounds.

Protocol 3: Perfluoroacylation

  • Reagent Addition: To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[5][13]

  • Incubation: Cap the vial and heat at 70°C for 20 minutes.

  • Evaporation: Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Method Validation

A comprehensive validation was performed to demonstrate the suitability of the method for its intended purpose, following the principles outlined by the International Council for Harmonisation (ICH) and other relevant bodies.[6][7][8][9][10][11]

Specificity

Specificity was evaluated by analyzing blank matrix samples from multiple sources to assess for interferences at the retention times of the target analytes. The method was found to be highly specific, with no significant interfering peaks observed.

Linearity and Range

Calibration curves were prepared by spiking blank matrix with known concentrations of the piperazine derivatives. The method demonstrated excellent linearity over the concentration range of 10-1000 ng/mL.

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)
BZP10 - 1000> 0.995
TFMPP10 - 1000> 0.995
mCPP10 - 1000> 0.995
MDBP10 - 1000> 0.995
Accuracy and Precision

Accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.

Analyte Concentration (ng/mL) Accuracy (% Recovery) Precision (%RSD)
BZP 3095.2 - 104.5< 10%
30098.1 - 102.3< 8%
80099.5 - 101.8< 5%
TFMPP 3096.8 - 103.1< 10%
30097.5 - 102.9< 8%
80098.9 - 101.2< 5%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of low-concentration spikes.

Analyte LOD (ng/mL) LOQ (ng/mL)
BZP210
TFMPP210
mCPP310
MDBP310
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters (e.g., GC oven temperature ramp rate, inlet temperature). The results were not significantly affected by these minor changes, indicating the method's reliability in routine use.

Results and Discussion

The validated GC-MS method allows for the successful separation and identification of a range of piperazine-based designer drugs. The mass spectra obtained for the derivatized analytes show characteristic fragmentation patterns, which are essential for their unambiguous identification. For instance, benzylpiperazine derivatives often exhibit a characteristic ion at m/z 91, corresponding to the tropylium ion, while the fragmentation of the piperazine ring also yields diagnostic ions.[14][18][19]

Diagram 1: General Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction LLE or SPE Sample->Extraction Derivatization Perfluoroacylation Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Identification Detection->Qualitative Quantitative Quantitative Analysis Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Overview of the analytical workflow from sample receipt to final report.

Diagram 2: Method Validation Logical Flow

Validation Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity LOD LOD Method->LOD Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Validated Precision->Validated LOQ LOQ LOD->LOQ LOQ->Validated Robustness->Validated

Caption: Logical relationship of the parameters assessed during method validation.

Conclusion

This application note provides a comprehensive and validated GC-MS method for the identification and quantification of piperazine-based designer drugs. The detailed protocols for sample preparation, derivatization, and instrumental analysis, coupled with a thorough method validation, ensure the generation of accurate, reliable, and defensible results. This method is suitable for use in forensic toxicology, clinical chemistry, and research laboratories involved in the analysis of novel psychoactive substances.

References

  • AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. (n.d.). AOAC International. Retrieved from [Link]

  • Dal Cason, T. A. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Institute of Justice. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs (PhD Dissertation). Auburn University. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

  • Moreira, P., Silva, D. D. da, Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. Retrieved from [Link]

  • Wojciechowska, D., Kwiecień, A., & Szpot, P. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7563. Retrieved from [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. ResearchGate. Retrieved from [Link]

  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (2014, September 11). Slideshare. Retrieved from [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. Retrieved from [Link]

  • Gandhi, R., & Chauhan, A. (2023). Analysis and Synthesis of Designer Drug Piperazine: A Review. Cutting Edge Research in Biology, 4, 98–104. Retrieved from [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. (2015). Figshare. Retrieved from [Link]

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. (n.d.). Academia.edu. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Recommendations. (2016). SWGDRUG. Retrieved from [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. (n.d.). AOAC International. Retrieved from [Link]

  • SWGDRUG. (2003). PART III B Methods of Analysis/Drug Identification. Retrieved from [Link]

  • SWGDRUG Bulletin. (2023, December). SWGDRUG. Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017). SciSpace. Retrieved from [Link]

  • AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's. (n.d.). AOAC. Retrieved from [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2012). Royal Society of Chemistry. Retrieved from [Link]

  • Validation of Analytical Methods. (2005). Office of Justice Programs. Retrieved from [Link]

  • AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements. (2002). Retrieved from [Link]

  • Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. (2016). Google Patents.
  • Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. (n.d.). Retrieved from [Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. (2020). PubMed. Retrieved from [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (2012). ResearchGate. Retrieved from [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2018). Retrieved from [Link]

  • Hexadeutero-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid: a superior internal standard for the GC/MS analysis of delta 9-THC acid metabolite in biological specimens. (1990). PubMed. Retrieved from [Link]

  • AOAC Method Verification Guidelines. (n.d.). Scribd. Retrieved from [Link]

  • Lopez-Avila, V. (2013). Identification of Designer Drugs using Gas Chromatography High-Resolution Mass Spectrometry and A Soft-Ionization Source. Semantic Scholar. Retrieved from [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2018). ResearchGate. Retrieved from [Link]

  • Extraction of Drug from the Biological Matrix: A Review. (2012). SciSpace. Retrieved from [Link]

  • How to extract/isolate piperazine from water without distillation? (2013). ResearchGate. Retrieved from [Link]

  • extraction of drug from biological matrix.pptx. (2016, May 2). Slideshare. Retrieved from [Link]

Sources

Preparation of 1-(2-Methylbenzyl)piperazine Dihydrochloride Stock Solutions for Preclinical Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation of stock solutions of 1-(2-Methylbenzyl)piperazine dihydrochloride. Emphasizing scientific integrity and practical insights, this document outlines the chemical properties, solubility characteristics, and stability considerations for this compound. The protocols herein are designed to ensure the accurate and reproducible preparation of stock solutions for use in a variety of preclinical assays.

Introduction: Understanding 1-(2-Methylbenzyl)piperazine Dihydrochloride

1-(2-Methylbenzyl)piperazine is a piperazine derivative that, in its dihydrochloride salt form, offers enhanced solubility and stability, making it suitable for a range of in vitro and in vivo studies. The piperazine scaffold is a common motif in many pharmacologically active compounds, and understanding the specific properties of this analog is crucial for reliable experimental outcomes. As a dihydrochloride salt, it is generally more soluble in aqueous solutions compared to its free base form.

The molecular formula for 1-(2-Methylbenzyl)piperazine is C12H18N2, with a molecular weight of 190.28 g/mol .[1] The dihydrochloride salt will have a correspondingly higher molecular weight.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of 1-(2-Methylbenzyl)piperazine dihydrochloride is fundamental to the successful preparation of homogenous and stable stock solutions.

PropertyInformationSource
Molecular Formula C12H18N2 (free base)[1]
Molecular Weight 190.28 g/mol (free base)[1]
Appearance Typically a white to off-white solid or crystalline powder.[2][3]
Salt Form Dihydrochloride
Solubility Profile

Qualitative Solubility:

  • Water: Expected to be soluble, as is typical for dihydrochloride salts of amines.[4]

  • Ethanol & Methanol: Expected to be soluble.[4]

  • DMSO & DMF: Expected to be soluble.

Note on Practical Solubility Testing: In the absence of precise solubility data, it is recommended that researchers perform a small-scale solubility test to determine the optimal solvent and concentration for their specific experimental needs.

Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of 1-(2-Methylbenzyl)piperazine dihydrochloride.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization & Storage Calculate_Mass 1. Calculate Required Mass Weigh_Compound 2. Accurately Weigh Compound Calculate_Mass->Weigh_Compound Add_Solvent 3. Add Solvent Weigh_Compound->Add_Solvent Facilitate_Dissolution 4. Facilitate Dissolution (Vortex, Sonicate, Gentle Warming) Add_Solvent->Facilitate_Dissolution Visually_Inspect 5. Visually Inspect for Complete Dissolution Facilitate_Dissolution->Visually_Inspect Sterile_Filter 6. Sterile Filter (Optional) Visually_Inspect->Sterile_Filter Aliquot_and_Store 7. Aliquot and Store Appropriately Sterile_Filter->Aliquot_and_Store

Sources

Application of 1-(2-Methylbenzyl)piperazine in competitive radioligand binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling of 1-(2-Methylbenzyl)piperazine (2-MBP) via Competitive Radioligand Binding Assays


) of 2-MBP at Monoamine Transporters (DAT, SERT, NET) and 5-HT Receptors.

Executive Summary

1-(2-Methylbenzyl)piperazine (2-MBP, also known as 1-methyl-4-benzylpiperazine or MBZP) is a synthetic piperazine derivative structurally related to benzylpiperazine (BZP). While often analyzed in forensic contexts as a "designer drug," its pharmacological utility lies in Structure-Activity Relationship (SAR) studies. 2-MBP serves as a critical probe to understand how steric hindrance at the ortho-position of the benzyl ring influences selectivity between the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).

This Application Note provides a rigorous, field-validated protocol for using 2-MBP as a competitive "cold" ligand in radioligand binding assays. The objective is to quantify its equilibrium dissociation constant (


) to assess its neuropharmacological profile.

Scientific Background & Mechanism

The Competitive Inhibition Model: In this assay, 2-MBP competes with a high-affinity, radioisotope-labeled ligand (the Radioligand) for a specific binding site on a receptor or transporter.

  • The Radioligand (

    
    ):  Present at a fixed concentration, typically near its 
    
    
    
    .
  • The Competitor (2-MBP): Present at varying concentrations (typically

    
     M to 
    
    
    
    M).

As the concentration of 2-MBP increases, it displaces the radioligand. The radioactivity remaining on the filter is inversely proportional to the binding affinity of 2-MBP.

Target Profile:

  • Primary Targets: DAT, SERT, NET (Monoamine Transporters).

  • Secondary Targets: 5-HT

    
    , 5-HT
    
    
    
    receptors.
  • Pharmacological Relevance: The ratio of DAT/SERT inhibition predicts the behavioral effect. High DAT selectivity implies psychostimulant effects (amphetamine-like), while mixed DAT/SERT affinity implies entactogenic effects (MDMA-like).

Visualization: Assay Workflow & Interaction Logic

G cluster_0 Preparation Phase cluster_1 Assay Execution (96-well Plate) cluster_2 Data Analysis Stock 2-MBP Stock Solution (10 mM in DMSO/H2O) Incubation Competitive Incubation (25°C, 60-120 min) Stock->Incubation Serial Dilution Membrane Membrane Prep (Rat Synaptosomes or HEK293-DAT) Membrane->Incubation Radioligand Radioligand ([3H]-WIN35,428 or [3H]-Citalopram) Radioligand->Incubation Equilibrium Equilibrium Reached (Rate On = Rate Off) Incubation->Equilibrium Competition Mechanism Mechanism: 2-MBP displaces [3H]-Ligand Signal Decreases Incubation->Mechanism Filtration Rapid Vacuum Filtration (GF/B Filters + PEI) Equilibrium->Filtration Terminate Binding Scintillation Liquid Scintillation Counting (CPM Measurement) Filtration->Scintillation Wash Unbound Ligand CurveFit Sigmoidal Dose-Response (Non-linear Regression) Scintillation->CurveFit Input CPM Data KiCalc Cheng-Prusoff Equation (Calculate Ki from IC50) CurveFit->KiCalc Extract IC50

Caption: Workflow for competitive radioligand binding assay characterizing 2-MBP affinity.

Materials & Preparation

Compound Handling: 1-(2-Methylbenzyl)piperazine[1]
  • Physical State: Typically supplied as a Dihydrochloride (2HCl) salt (white crystalline solid) or free base (oil).

  • Solubility:

    • Salt form: Highly soluble in water or assay buffer (>10 mM).

    • Free base:[1][2] Soluble in DMSO or Ethanol.

  • Stock Solution Protocol:

    • Weigh 10 mg of 2-MBP.2HCl.

    • Dissolve in 100% DMSO or distilled water to achieve a 10 mM master stock.

    • Critical: Avoid repeated freeze-thaw cycles. Aliquot and store at -20°C.

    • Working Solutions: On the day of the assay, perform serial 1:10 dilutions in Assay Buffer to generate concentrations ranging from

      
       M to 
      
      
      
      M.
Radioligands (Selection is Target-Dependent)
TargetRecommended Radioligand

(Typical)
Reference Competitor (Non-Specific)
DAT

-WIN 35,428
~10-20 nMGBR 12909 (

) or Cocaine (

)
SERT

-Citalopram
~1-3 nMParoxetine (

) or Fluoxetine (

)
NET

-Nisoxetine
~2-5 nMDesipramine (

)
5-HT


-Ketanserin
~0.5-1 nMMethysergide (

)

Experimental Protocol: Competitive Binding Assay

Context: This protocol describes testing 2-MBP affinity for the Dopamine Transporter (DAT) using Rat Striatal Membranes.

Phase 1: Membrane Preparation (Rat Striatum)

Why: Rat striatum is naturally rich in DAT, providing a robust native tissue model.

  • Dissection: Rapidly dissect striata from male Sprague-Dawley rats.

  • Homogenization: Homogenize tissue in 20 volumes of ice-cold Sucrose Buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) using a glass-Teflon homogenizer (10 strokes).

  • Centrifugation 1: Centrifuge at

    
     for 10 min at 4°C to remove nuclei/debris. Save supernatant (S1).
    
  • Centrifugation 2: Centrifuge S1 at

    
     for 20 min at 4°C. Discard supernatant.
    
  • Wash: Resuspend pellet (P2) in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge again at

    
    .
    
  • Resuspension: Resuspend final pellet in Assay Buffer to a protein concentration of ~1-2 mg/mL.

Phase 2: The Binding Assay (96-Well Format)
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Total Volume: 250

    
     per well.
    

Plate Layout (Triplicates):

  • Total Binding (TB): Membrane + Radioligand + Vehicle (Buffer).

  • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Blocker (e.g.,

    
     GBR 12909).
    
  • Experimental (2-MBP): Membrane + Radioligand + 2-MBP (varying concentrations:

    
     to 
    
    
    
    M).

Step-by-Step Procedure:

  • Add 2-MBP: Add 25

    
     of diluted 2-MBP working solutions to respective wells.
    
  • Add Radioligand: Add 25

    
     of 
    
    
    
    -WIN 35,428 (Final concentration: ~2 nM).
  • Start Reaction: Add 200

    
     of Membrane preparation (~20-50 
    
    
    
    protein).
  • Incubation: Incubate for 2 hours at 4°C (or 1 hour at 25°C, depending on radioligand stability and kinetics). Note: DAT assays are often done at 4°C to prevent uptake, isolating the binding event.

  • Termination:

    • Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour (reduces non-specific binding of lipophilic piperazines to the filter).

    • Harvest cells using a 96-well cell harvester (e.g., PerkinElmer Filtermate).

    • Wash filters

      
       with ice-cold Wash Buffer (50 mM Tris-HCl).
      
  • Counting: Dry filters, add liquid scintillation cocktail, and count in a Microbeta counter.

Data Analysis & Interpretation

Curve Fitting

Plot CPM (Counts Per Minute) on the Y-axis vs. Log[2-MBP Concentration] on the X-axis. Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the


.


  • Top: Total Binding (TB).

  • Bottom: Non-Specific Binding (NSB).

Calculating (Cheng-Prusoff Equation)

The


 is dependent on the radioligand concentration. To get the intrinsic affinity (

) of 2-MBP:


  • 
     = Concentration of Radioligand used (e.g., 2 nM).[3]
    
  • 
     = Dissociation constant of the Radioligand (determined previously via Saturation Binding).[4]
    
Interpreting Results for 2-MBP
  • High Affinity (

    
     nM):  Indicates strong interaction. If 2-MBP shows high affinity for DAT but low for SERT, it suggests a high stimulant potential similar to methamphetamine.
    
  • Low Affinity (

    
    ):  Indicates weak interaction.
    
  • Comparison: BZP typically has a

    
     at DAT of ~500-600 nM. If 2-MBP has a 
    
    
    
    of 200 nM, the ortho-methyl group enhances binding (likely via hydrophobic interaction in the binding pocket). If
    
    
    is 2000 nM, the steric bulk hinders binding.

Troubleshooting & Critical Factors

IssueProbable CauseSolution
High Non-Specific Binding Lipophilicity of piperazinesEnsure filters are pre-soaked in 0.5% PEI. Use GF/B or GF/C filters.
"Flat" Displacement Curve 2-MBP concentration too lowIncrease max concentration to

or

.
Hill Slope

-1.0
Negative cooperativity or multiple sitesCheck for receptor subtypes or allosteric modulation.
Insolubility Free base used in aqueous bufferDissolve in DMSO first; ensure final DMSO < 1% in assay.

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused as Recreational Drugs: In Vivo Neurobiological Effects and In Vitro Binding Affinities." Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones and piperazines." British Journal of Pharmacology. Link

  • National Institute on Drug Abuse (NIDA). "PDSP (Psychoactive Drug Screening Program) Protocol Book." University of North Carolina. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). "BZP and other piperazines drug profile." Link

Sources

In Vivo Dosing Protocols for Water-Soluble Piperazine Salts in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperazine and its salts (citrate, adipate) are foundational compounds in parasitology and medicinal chemistry, serving as both active anthelmintics and privileged scaffolds for psychoactive drug design. While "water-soluble," these salts present distinct challenges in in vivo formulation regarding pH stability, salt-to-base stoichiometry, and palatability. This application note provides a rigorous, self-validating framework for the preparation and administration of piperazine salts, ensuring reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data while adhering to high-standard animal welfare guidelines.

Physicochemical Properties & Formulation Strategy

The success of a dosing regimen depends on selecting the correct salt form. Piperazine base is hygroscopic and alkaline; therefore, stable salts are preferred.

Salt Selection: Citrate vs. Adipate

Researchers must distinguish between the highly soluble Piperazine Citrate and the moderately soluble Piperazine Adipate .

PropertyPiperazine CitratePiperazine AdipateApplication Note
Formula (C₄H₁₀N₂)₃[1] · 2C₆H₈O₇C₄H₁₀N₂[2] · C₆H₁₀O₄Citrate has a 3:2 base-to-acid ratio; Adipate is 1:1.
Solubility (Water) High (~1 g / 1.5 mL)Moderate (~50 mg/mL)Use Citrate for high-dose bolus. Use Adipate for dietary mix/suspension.
pH (5% Soln) 5.0 – 6.05.0 – 6.0Both are physiologically compatible for PO gavage.
Stability Light SensitiveStableProtect Citrate solutions from light (amber vials).
Formulation Decision Logic

The following workflow ensures the correct formulation method based on the required concentration and route.

FormulationLogic Start Start: Define Target Dose (mg/kg) CheckSol Check Solubility Requirement Start->CheckSol HighConc High Conc. Needed (>50 mg/mL) CheckSol->HighConc Bolus Dosing LowConc Low Conc. Needed (<50 mg/mL) CheckSol->LowConc Chronic/Water Dosing SelectCitrate Select Piperazine Citrate (Dissolve in ddH2O) HighConc->SelectCitrate SelectAdipate Select Piperazine Adipate (Dissolve or Suspend) LowConc->SelectAdipate pHCheck Check pH (Target 5.5-7.0) SelectCitrate->pHCheck SelectAdipate->pHCheck Filter Sterile Filter (0.22 µm) pHCheck->Filter Solution Clear? Ready Ready for Dosing Filter->Ready

Figure 1: Decision matrix for selecting and preparing piperazine salt formulations. High-concentration requirements necessitate the Citrate salt.

Dose Calculation & Stoichiometry

CRITICAL ERROR ALERT: A common source of experimental variability is dosing by salt weight rather than free base equivalent. Efficacy and toxicity correlate with the piperazine base content.

Correction Factors

You must apply a correction factor (


) to determine the amount of salt required to deliver a specific dose of the active moiety (free base).


Salt FormMolecular Weight ( g/mol )% Piperazine BaseCorrection Factor (

)
Piperazine Base 86.14100%1.00
Piperazine Citrate ~642.7 (Variable hydration)~40%2.50
Piperazine Adipate 232.337%2.70
Piperazine Hexahydrate 194.244%2.25

Example: To dose a rat with 200 mg/kg of piperazine base using Piperazine Citrate :



Administration Protocols

Protocol A: Oral Gavage (PO) – The Gold Standard

Oral gavage is preferred for PK studies requiring precise time-zero (


) and exact dosage.

Materials:

  • Stainless steel gavage needles (ball-tipped):

    • Mice: 20-22G, 1.5 inch.

    • Rats: 16-18G, 2-3 inch.

  • Syringes: 1 mL (Mice) or 5-10 mL (Rats).

Volume Guidelines (Adhere Strictly): Exceeding these limits risks gastric distension, reflux, and aspiration pneumonia.

SpeciesIdeal VolumeMaximum Volume (IACUC Standard)
Mouse (25g) 0.1 – 0.25 mL (4-10 mL/kg)0.5 mL (20 mL/kg)
Rat (250g) 1.0 – 2.5 mL (4-10 mL/kg)5.0 mL (20 mL/kg)

*Note: 20 mL/kg is permissible only with strong justification.[3] Routine max is 10 mL/kg.[4][5][6]

Procedure:

  • Weigh animal immediately prior to dosing.

  • Calculate volume:

    
    .
    
  • Restrain the animal firmly by the scruff (mouse) or thoracic grip (rat) to immobilize the head and align the esophagus.[6]

  • Measure insertion depth externally (nose to last rib) to prevent gastric perforation.[6]

  • Insert the needle gently along the palate. Stop if resistance is met.

  • Depress plunger slowly.

  • Monitor for 10 minutes post-dose for signs of aspiration (gasping, foaming).

Protocol B: Ad Libitum Drinking Water

Suitable for chronic dosing (e.g., anthelmintic clearance over 3-7 days).

Challenges:

  • Palatability: Piperazine has a saline/bitter taste.

  • Hydration Status: Sick animals drink less, receiving a lower dose.

Calculation:



  • Standard Water Intake: Mice ~4-7 mL/day; Rats ~20-40 mL/day.

  • Masking: If intake drops >10% in 24h, add 2% sucrose to the solution to improve palatability.

Safety Monitoring & Toxicology (Self-Validation)

Piperazine exerts its effect by acting as a GABA agonist . In mammals, the blood-brain barrier (BBB) usually excludes it, but high doses or compromised BBB can lead to neurotoxicity.

Mechanism of Action & Toxicity Pathway

Understanding the mechanism allows you to predict and identify adverse events (AEs).

Mechanism cluster_Worm Target (Parasite) cluster_Rodent Off-Target (Rodent Host) Piperazine Piperazine (Systemic Circ) GABA_R GABA-A Receptor (Agonist) Piperazine->GABA_R Cl_Influx Chloride Ion (Cl-) Influx Increase GABA_R->Cl_Influx Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Paralysis Flaccid Paralysis (Expulsion) Hyperpol->Paralysis Nematode Muscle Neurotox Cerebellar Ataxia (Tremors/Saltation) Hyperpol->Neurotox Mammalian CNS (High Dose)

Figure 2: Mechanistic pathway of Piperazine. Efficacy (paralysis) and Toxicity (ataxia) share the same GABA-ergic mechanism.

Clinical Signs of Toxicity

Stop dosing immediately if the following are observed:

  • Ataxia: Uncoordinated gait, dragging of hind limbs.

  • Saltation: Sudden, jerky jumping movements (classic piperazine neurotoxicity).

  • Tremors: Fine motor tremors when handling.

  • Body Weight Loss: >15% loss compared to controls.

Reference Toxicity Values
  • LD50 (Rat, PO): ~11,200 mg/kg (Citrate salt) / ~2,050 mg/kg (Free Base).

  • NOAEL (Rat, Chronic): ~30-50 mg/kg/day (Free Base).

References

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Link

  • European Medicines Agency (EMA). (2001).[7] Piperazine: Summary Report (3) - Committee for Veterinary Medicinal Products.[7] EMA/MRL/807/01-Final.[7] Link

  • Martin, R. J. (1997). Modes of action of anthelmintic drugs. The Veterinary Journal, 154(1), 11–34. Link

  • National Toxicology Program (NTP). (1992).[8] Chemical Information Profile: Piperazine Adipate.[1][8][9] National Institutes of Health.[8] Link

  • University of California, San Francisco (UCSF). (2021). IACUC Guidelines: Oral Gavage in Mice and Rats. Link

Sources

High-throughput screening assay development for novel piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Assay Development for Novel Piperazine Derivatives

Executive Summary: The Piperazine Privilege & Peril

The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs targeting GPCRs (e.g., Aripiprazole, Buspirone) and kinases (e.g., Imatinib). Its conformational rigidity and ability to form hydrogen bonds make it ideal for receptor binding. However, in High-Throughput Screening (HTS), piperazine derivatives present unique challenges:

  • Autofluorescence: Many N-substituted piperazines exhibit intrinsic fluorescence, interfering with intensity-based readouts.

  • pH Sensitivity: The basicity of the piperazine nitrogens (pKa ~9.8 and ~5.6) renders them sensitive to buffer pH, affecting solubility and potency.

  • Aggregation: Lipophilic piperazine analogs can form colloidal aggregates, leading to promiscuous inhibition (false positives).

This guide provides a rigorous, field-proven protocol for developing a Calcium Flux HTS Assay targeting a Gq-coupled GPCR (e.g., 5-HT2A), a classic target for piperazine antipsychotics.

Assay Design Strategy

We will utilize a cell-based Calcium Flux Assay using a FLIPR (Fluorometric Imaging Plate Reader) system. This kinetic assay measures the inhibition of agonist-induced calcium release by the test compounds.[1]

Why this approach?

  • Mechanism: 5-HT2A activation triggers the Gq pathway

    
     PLC 
    
    
    
    IP3
    
    
    Ca
    
    
    release.
  • Throughput: Compatible with 384-well and 1536-well formats.[2]

  • Sensitivity: Ratiometric dyes (e.g., Fura-2) or quench-free dyes (e.g., Fluo-4 with masking technology) provide high signal-to-background ratios.

Visualizing the Signaling Pathway & Assay Logic

G cluster_logic HTS Logic Agonist Agonist (Serotonin) GPCR 5-HT2A Receptor Agonist->GPCR Activates Piperazine Piperazine Derivative (Antagonist) Piperazine->GPCR Blocks Gq Gq Protein GPCR->Gq PLC PLC Activation Gq->PLC Ca_Store ER Ca2+ Store PLC->Ca_Store Ca_Release Cytosolic Ca2+ Increase Ca_Store->Ca_Release IP3 mediated Fluorescence Fluorescent Signal (RFU) Ca_Release->Fluorescence Dye Binding Logic If Signal < Threshold = HIT (Antagonist) Fluorescence->Logic

Caption: Gq-coupled GPCR signaling pathway utilized in Calcium Flux HTS. Antagonists block the cascade, preventing fluorescence increase.

Protocol 1: Compound Library Management

Piperazine derivatives often require specific handling to prevent precipitation.

Reagents:

  • Solvent: 100% Anhydrous DMSO.

  • Storage: -20°C in varying humidity-controlled environments (compounds are hygroscopic).

Procedure:

  • Dissolution: Dissolve solid piperazine derivatives to a master stock of 10 mM in DMSO.

    • Note: If turbidity persists, sonicate for 5 minutes at 37°C. Piperazine salts (HCl, fumarate) may require slightly acidic buffers if not using pure DMSO, but for HTS master stocks, DMSO is standard.

  • Plate Preparation: Transfer compounds to 384-well Low Dead Volume (LDV) Echo-qualified source plates.

  • Quality Control: Randomly select 5% of the library for LC-MS purity checks. Piperazines can degrade via oxidation at the secondary amine if stored improperly.

Protocol 2: Assay Development & Optimization

Before the screen, you must define the "Assay Window" and validate robustness.

Step A: Cell Seeding Optimization
  • Objective: Determine the cell density that yields a confluent monolayer without overgrowth (which causes receptor desensitization).

  • Method: Seed HEK-293 cells stably expressing 5-HT2A at 5k, 10k, 15k, and 20k cells/well in a 384-well Poly-D-Lysine coated plate. Incubate for 24 hours.

  • Metric: Visual inspection and basal fluorescence signal uniformity.

Step B: Agonist (EC80) Determination
  • Objective: To screen for antagonists, you must challenge the cells with an agonist concentration that elicits ~80% of the maximum response (EC80). This ensures the assay is sensitive to competitive inhibition.

  • Protocol:

    • Prepare a 16-point serial dilution of Serotonin (5-HT).

    • Add Calcium Dye (e.g., Fluo-4 NW) and incubate for 45 mins at 37°C.

    • Inject agonist using FLIPR/FDSS.

    • Calculate EC50 and EC80 using a 4-parameter logistic fit.

Step C: DMSO Tolerance & Z' Factor Validation
  • Objective: Ensure the assay tolerates the DMSO concentration carried over from the compound library (typically 0.1% - 1%).

  • Protocol:

    • Run a "Checkerboard" plate:

      • High Control (Max Signal): EC80 Agonist + DMSO (0.5%).

      • Low Control (Min Signal): Buffer + DMSO (0.5%) OR EC80 Agonist + Known Antagonist (e.g., Ketanserin 10 µM).

    • Calculate Z' Factor for each DMSO concentration.

Formula for Z' Factor: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Where 

= Standard Deviation,

= Mean, p = Positive Control, n = Negative Control.[3]

Acceptance Criteria:

  • Z' > 0.5: Acceptable for screening.[3][4][5][6]

  • Z' > 0.7: Excellent assay.

  • CV (Coefficient of Variation): < 5% across replicates.

Protocol 3: HTS Workflow (The Screen)

Equipment:

  • Dispenser: Labcyte Echo (Acoustic) or Multidrop Combi.

  • Reader: FLIPR Tetra or Hamamatsu FDSS.

Plate Layout (384-well):

  • Columns 1-2: Low Control (EC80 Agonist + Reference Antagonist).

  • Columns 23-24: High Control (EC80 Agonist + DMSO).

  • Columns 3-22: Test Compounds (Piperazine Library).

Step-by-Step Execution:

  • Cell Plating: Seed 10,000 cells/well in 25 µL media. Incubate O/N at 37°C/5% CO2.

  • Dye Loading: Remove media (or add equal volume if using no-wash kit). Add 25 µL Calcium Dye Loading Buffer containing 2.5 mM Probenecid (prevents dye efflux). Incubate 1 hr.

    • Expert Tip: Piperazines are basic; ensure Dye Buffer is strongly buffered (20 mM HEPES) to maintain pH 7.4.

  • Compound Transfer: Transfer 50 nL of 10 mM compound stock (Final Conc: 10 µM) to the cell plate.

    • Pre-Incubation: Incubate compounds with cells for 15 minutes before agonist addition.

  • Autofluorescence Read (CRITICAL): Perform a "read-only" scan on the FLIPR before agonist injection.

    • Logic: If a well has high fluorescence before agonist addition, the piperazine derivative is autofluorescent. Flag this well.

  • Agonist Injection: Inject 12.5 µL of 5x EC80 Serotonin.

  • Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 5 seconds for 120 seconds.

Visualizing the HTS Workflow

Workflow Start Start: Cell Seeding (384-well, 10k cells/well) Dye Dye Loading (Fluo-4 + Probenecid) Start->Dye Compound Compound Addition (10 µM Piperazine Library) Dye->Compound Auto_Read Pre-Read (Detect Autofluorescence) Compound->Auto_Read Agonist Agonist Injection (EC80 Serotonin) Auto_Read->Agonist Read Kinetic Fluorescence Read (FLIPR) Agonist->Read Analysis Data Analysis (Max-Min RFU) Read->Analysis

Caption: Step-by-step HTS workflow including the critical pre-read for autofluorescence.

Data Analysis & Hit Selection

Data Normalization: Calculate % Inhibition for each well:



Hit Definition:

  • Statistical Cutoff: Mean % Inhibition of sample population + 3 Standard Deviations (3

    
    ).
    
  • Fixed Cutoff: > 50% Inhibition (common for primary screens).

Triage Strategy (Filtering False Positives):

Issue Indicator Solution
Autofluorescence High signal in Pre-Read (Step 4). Exclude or re-test in non-fluorescent assay (e.g., Radioligand).
Cytotoxicity Signal drops below baseline immediately. Run CellTiter-Glo counter-screen.

| Aggregation | Steep dose-response slope (Hill slope > 2-3). | Add 0.01% Triton X-100 in confirmation assay. |

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation. Link

  • Chaudhari, R., et al. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • BenchChem. Application Notes for High-Throughput Screening of Piperazine-Based Compound Libraries. Link

Sources

Precision C(sp³)–H Functionalization of Piperazine Scaffolds: Late-Stage Diversification Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in high-profile therapeutics such as Imatinib (Gleevec) and Sildenafil (Viagra).[1][2] Its prevalence stems from its ability to modulate physicochemical properties (solubility, pKa) and enforce rigid vector orientation. However, traditional synthesis relies on de novo ring construction from pre-functionalized linear precursors, a process that bottlenecks Structure-Activity Relationship (SAR) exploration.

This guide details Direct C–H Functionalization , a paradigm shift enabling the "Late-Stage Functionalization" (LSF) of the intact piperazine core. We focus on three orthogonal mechanistic distinct approaches:

  • Photoredox Catalysis: For radical-mediated

    
    -arylation/alkylation.
    
  • Electrochemical Oxidation: For scalable, reagent-free

    
    -cyanation and functionalization.
    
  • Directed Lithiation: For stereoselective substitution.

Strategic Landscape: Mechanistic Pathways

To select the correct protocol, one must understand the reactive intermediates generated by each method.

Piperazine_Functionalization_Map Start Target: Piperazine Scaffold Method_A Photoredox Catalysis (Radical Pathway) Start->Method_A Visible Light + Ir/Ru Cat. Method_B Electrochemical Oxidation (Cationic/Iminium Pathway) Start->Method_B Anodic Oxidation Method_C Directed Lithiation (Anionic Pathway) Start->Method_C s-BuLi + Ligand Inter_A α-Amino Radical Method_A->Inter_A Inter_B Iminium Ion / N,O-Acetal Method_B->Inter_B Inter_C α-Lithio Carbanion Method_C->Inter_C Outcome_A C-H Arylation/Vinylation (Racemic) Inter_A->Outcome_A Outcome_B C-H Cyanation/Alkylation (Scalable, Green) Inter_B->Outcome_B Outcome_C Stereoselective Substitution (Enantiopure) Inter_C->Outcome_C

Figure 1: Decision matrix for piperazine C-H functionalization based on desired outcome and mechanistic intermediate.

Protocol A: Photoredox -C–H Arylation

Primary Application: Installation of aryl/heteroaryl pharmacophores adjacent to nitrogen. Basis: Pioneered by the MacMillan group, this method utilizes visible light to generate an


-amino radical via Single Electron Transfer (SET).
Mechanism of Action

The reaction proceeds via a radical-radical coupling mechanism.[1] The photocatalyst (Ir) acts as an oxidant to generate an amine radical cation, which is deprotonated to form the nucleophilic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino radical. This species couples with an electron-deficient arene radical anion.

Photoredox_Cycle Cat_GS Ir(III) (Ground State) Cat_Excited *Ir(III) (Excited) Cat_GS->Cat_Excited Blue LED (hv) Cat_Red Ir(IV) (Oxidant) Cat_Excited->Cat_Red SET to Arene Arene_Rad Arene Radical Anion Cat_Excited->Arene_Rad e- Transfer Cat_Red->Cat_GS SET from Amine Substrate Piperazine (Amine) Radical_Cat Amine Radical Cation Substrate->Radical_Cat -e (Oxidation) Alpha_Rad α-Amino Radical Radical_Cat->Alpha_Rad -H+ (Base) Product α-Aryl Piperazine Alpha_Rad->Product Coupling with Arene Rad. Arene Arene-CN Arene_Rad->Product

Figure 2: Dual catalytic cycle involving the photocatalyst and the radical coupling event.

Experimental Protocol

Reagents:

  • Substrate: N-Boc-piperazine (1.0 equiv)

  • Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv)

  • Catalyst: Ir(ppy)₃ (1.0 mol %)

  • Base: Sodium Acetate (NaOAc) (2.0 equiv) or Cesium Acetate (CsOAc)

  • Solvent: DMA (N,N-Dimethylacetamide) or DMSO (degassed)

Step-by-Step Procedure:

  • Setup: In an 8 mL vial equipped with a magnetic stir bar, add Ir(ppy)₃ (0.01 equiv), 1,4-dicyanobenzene (1.5 equiv), and NaOAc (2.0 equiv).

  • Substrate Addition: Add N-Boc-piperazine (1.0 equiv) and dissolve in anhydrous DMA (0.1 M concentration).

  • Degassing (Critical Step): Sparge the solution with Argon for 10–15 minutes. Oxygen is a radical quencher and will inhibit the reaction.

  • Irradiation: Seal the vial and irradiate with a 34W Blue LED lamp (approx. 450 nm) positioned 2–3 cm from the vial. Fan cooling is required to maintain temperature < 35°C.

  • Reaction Monitoring: Stir for 18–24 hours. Monitor by LC-MS. Look for the disappearance of the dicyanobenzene peak and the emergence of the arylated product mass.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • Light/Dark Test: Turn off the light after 1 hour. If product formation stops immediately, the radical chain is light-dependent (confirmation of mechanism).

  • Fluorescence: The reaction mixture should glow (luminesce) under blue light initially; significant darkening may indicate catalyst decomposition.

Protocol B: Electrochemical -Cyanation (Shono-Type)

Primary Application: Introduction of a nitrile handle (convertible to acid, amide, or amine) without transition metals. Basis: Anodic oxidation of the amine to an iminium ion, trapped by cyanide. Recent variations use ABNO mediators to lower the oxidation potential, protecting the substrate from over-oxidation.

Experimental Protocol

Reagents:

  • Substrate: N-Alkyl or N-Boc piperazine

  • Mediator: ABNO (9-azabicyclononane N-oxyl) (1.0 mol %)

  • Nucleophile: TMSCN (Trimethylsilyl cyanide) (2.0 equiv)

  • Electrolyte: Et₄NBF₄ (0.1 M)

  • Solvent: MeCN/MeOH (9:1)

Step-by-Step Procedure:

  • Cell Assembly: Use an undivided cell (e.g., IKA ElectraSyn or homemade beaker cell) with a Reticulated Vitreous Carbon (RVC) anode and a Platinum (Pt) or Stainless Steel cathode.

  • Solution Prep: Dissolve piperazine (0.5 mmol), ABNO (1 mol %), and Et₄NBF₄ in MeCN/MeOH (5 mL).

  • Nucleophile Addition: Add TMSCN via syringe. Caution: Handle cyanides in a well-ventilated fume hood.

  • Electrolysis: Run at Constant Current (CCE) of 5–10 mA (approx. 2–3 F/mol charge passed).

  • Monitoring: Monitor voltage. A sharp rise in voltage usually indicates consumption of the substrate or mediator deactivation.

  • Workup: Evaporate solvent carefully. Resuspend in EtOAc, wash with NaHCO₃. (Note: Ensure all cyanide residues are quenched with bleach in the aqueous waste).

Protocol C: Directed -Lithiation

Primary Application: Enantioselective functionalization. Basis: Coordination of an organolithium reagent to the N-Boc group directs deprotonation at the


-position, forming a dipole-stabilized carbanion.
Experimental Protocol

Reagents:

  • Substrate: N-Boc-piperazine[2][3]

  • Reagent: s-BuLi (1.3 equiv)

  • Ligand: (+)-Sparteine or Sparteine Surrogates (1.3 equiv) for chiral induction.

  • Electrophile: MeI, CO₂, or Benzyl bromide.

  • Solvent: Et₂O (strictly anhydrous).

Step-by-Step Procedure:

  • Complex Formation: In a flame-dried flask under N₂, dissolve (+)-sparteine in Et₂O and cool to -78°C. Add s-BuLi dropwise and stir for 15 min.

  • Deprotonation: Add N-Boc-piperazine solution dropwise. Stir at -78°C for 4–5 hours. Causality: This long incubation ensures complete formation of the lithiated species without allowing thermal decomposition (beta-elimination).

  • Trapping: Add the electrophile (e.g., MeI) slowly.

  • Quench: Allow to warm to room temperature overnight, then quench with few drops of MeOH followed by saturated NH₄Cl.

Data Summary & Troubleshooting

FeaturePhotoredox (Method A)Electrochemical (Method B)Lithiation (Method C)
Selectivity Thermodynamic/Radical stabilitySteric/Electronic (most hydridic C-H)Directed by Protecting Group (Kinetic)
Conditions Neutral, Room TempOxidative, Room TempCryogenic (-78°C), Strongly Basic
Substrate Tolerance High (tolerates esters, amides)Moderate (avoid easily oxidized groups)Low (no acidic protons, ketones)
Key Limitation Requires electron-deficient arenesRequires specialized hardwareScalability (Sparteine availability)

Troubleshooting Guide:

  • Low Yield in Photoredox: Check oxygen levels. Even trace O₂ quenches the excited state Ir(III)*. Increase sparging time or use freeze-pump-thaw cycles.

  • Regioisomer Mixtures: In N-alkyl piperazines, C-H abstraction occurs at the position most capable of stabilizing the radical cation. N-Aryl groups often direct functionalization to the

    
    -position of the other nitrogen if the N-Aryl ring is electron-rich (oxidation potential mismatch).
    
  • Electrode Passivation: If current drops or voltage spikes in Method B, clean the graphite/carbon electrode by sonication in MeOH or light sanding.

References

  • Photoredox ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Arylation:  McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011).[2] Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6059), 1114–1117. Link
    
  • Mechanistic Insights (Photoredox): Noble, A., & MacMillan, D. W. C. (2014).[4][5] Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines.[5] Journal of the American Chemical Society, 136(33), 11602–11605. Link

  • Electrochemical Functionalization: Nutting, J. E., Rafiee, M., & Stahl, S. S. (2018). Electrochemical Methods for C–H Functionalization of Heterocycles. Chemical Reviews, 118(9), 4834–4885. Link

  • Lithiation Strategies: Stead, D., & O'Brien, P. (2008). Asymmetric Deprotonation of N-Boc Piperazines: Synthesis of Enantioenriched α-Substituted Piperazines. Tetrahedron, 64(37), 8646-8658. Link

  • Shono Oxidation Review: Yan, M., Kawamata, Y., & Baran, P. S. (2017). Synthetic Organic Electrochemistry: Calling All Engineers. Angewandte Chemie International Edition, 56(42), 12892–12914. Link

Sources

Application Note: Chromatographic Resolution of 2-, 3-, and 4-Methylbenzylpiperazine Isomers

[1][2]

Executive Summary

The differentiation of 2-, 3-, and 4-methylbenzylpiperazine (MBP) isomers is a critical analytical challenge in forensic toxicology and drug development. These compounds are positional isomers of the controlled substance Benzylpiperazine (BZP). Because they possess identical molecular weights (MW 190.28) and virtually indistinguishable Electron Ionization (EI) mass spectra, Mass Spectrometry (MS) alone is insufficient for identification.

This guide details two validated chromatographic protocols—GC-MS with specialized stationary phases and UHPLC-MS/UV —designed to achieve baseline resolution of the ortho (2-), meta (3-), and para (4-) isomers.

Key Technical Insight

Standard non-polar columns (e.g., 5% phenyl polysiloxane like DB-5ms) often fail to fully resolve the 3- and 4-isomers due to their similar boiling points and polarity. This protocol utilizes a trifluoropropyl methyl polysiloxane phase (Rtx-200) for GC separation, exploiting unique dipole-dipole interactions to maximize selectivity.

Chemical Context & Isomer Challenge

The three isomers differ only in the position of the methyl group on the benzyl ring.

  • 2-MBP: Steric hindrance affects derivatization kinetics; elutes earliest in non-polar phases.

  • 3-MBP & 4-MBP: Lack significant steric differences; often co-elute on standard phases.

differentiation Strategy: Since fragmentation ions (m/z 91, 134, 56) are identical, identification relies entirely on Retention Time (RT) matching against reference standards.

MBP_DifferentiationSampleUnknown SampleMS_ScreenMS Screening(m/z 190, 91, 134)Sample->MS_ScreenResult_IsobaricIsobaric Match(Cannot distinguish isomers)MS_Screen->Result_IsobaricIdentical SpectraChrom_SepChromatographic Separation(Selectivity Critical)Result_Isobaric->Chrom_SepGC_Rtx200GC-MS (Rtx-200)Dipole-Dipole SelectivityChrom_Sep->GC_Rtx200LC_C18UHPLC-MS (C18)Hydrophobic SelectivityChrom_Sep->LC_C18ID_2MBPIdentify 2-MBPGC_Rtx200->ID_2MBPID_3MBPIdentify 3-MBPGC_Rtx200->ID_3MBPID_4MBPIdentify 4-MBPGC_Rtx200->ID_4MBP

Caption: Workflow demonstrating the necessity of chromatographic resolution due to identical MS signatures.

Method A: GC-MS Analysis (The Gold Standard)

This method uses a mid-polarity column. The trifluoropropyl phase interacts with the lone pair electrons on the nitrogen and the pi-systems of the aromatic ring, enhancing separation beyond simple boiling point differences.

Materials & Reagents[3]
  • Standards: 2-MBP, 3-MBP, 4-MBP (1 mg/mL in Methanol).

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).

  • Solvent: Ethyl Acetate (HPLC Grade).

Sample Preparation (Derivatization)

Derivatization improves peak shape and chromatographic resolution by reducing the basicity of the piperazine nitrogen.

  • Evaporate 100 µL of sample extract to dryness under Nitrogen at 40°C.

  • Add 50 µL Ethyl Acetate and 50 µL TFAA .

  • Incubate at 70°C for 20 minutes .

  • Evaporate to dryness and reconstitute in 100 µL Ethyl Acetate.

GC-MS Conditions[4]
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: Rtx-200 (Restek) or DB-200 (Agilent).

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm df.[1]

    • Phase: Trifluoropropyl methyl polysiloxane.[2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Temperature Program:

    • Initial: 100°C (hold 1 min).

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 230°C (Critical separation window).

    • Ramp 3: 30°C/min to 300°C (hold 3 min).

Expected Results (TFA Derivatives)
IsomerApprox. Retention Time (min)*Key Ions (m/z)Resolution Notes
2-MBP-TFA 12.45286, 190, 91Elutes first; often distinct.
3-MBP-TFA 12.85286, 190, 91Critical pair with 4-MBP.
4-MBP-TFA 13.10286, 190, 91Elutes last.

*Note: Retention times are system dependent. Relative Retention Time (RRT) to an internal standard (e.g., Benzylpiperazine-d7) is recommended.

Method B: UHPLC-MS/UV Analysis

For laboratories preferring liquid chromatography or analyzing heat-labile mixtures, this Reverse Phase (RP) method utilizes a high-pH stable C18 column or a Phenyl-Hexyl phase to maximize pi-pi interactions.

Materials[1][3][4][7][8][9][10]
  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 9.0 adjusted with Ammonium Hydroxide).

    • Why High pH? Piperazines are basic. At low pH, they are charged and elute poorly/tailing. At pH 9, they are neutral, increasing retention and interaction with the stationary phase.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Protocol
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)% A% BCurve
0.00955Initial
1.00955Hold
8.006040Linear Ramp
10.00595Wash
12.00955Re-equilibrate
Detection Parameters[3][7]
  • UV: 210 nm (primary), 254 nm (secondary).

  • MS (ESI+): SIM mode for m/z 191.1 [M+H]+.

Validation & Quality Control

To ensure data integrity (Trustworthiness), every analytical batch must include the following system suitability tests:

  • Resolution Check: A mixed standard containing all three isomers (2-, 3-, and 4-MBP) must be injected.

    • Acceptance Criteria: Valley-to-peak ratio < 10% between 3-MBP and 4-MBP.

  • Blank Injection: Verify no carryover, as piperazines are "sticky" on glass and metal surfaces.

  • Internal Standard: Use Benzylpiperazine-d7 (BZP-d7) .

    • Isomers are identified by RRT relative to BZP-d7.

Validation_LogicStartStart BatchBlankInject Solvent BlankStart->BlankMixStdInject Mix Std (2,3,4-MBP)Blank->MixStdCheck_ResCheck Resolution (Rs)MixStd->Check_ResPassRs > 1.5Proceed to SamplesCheck_Res->PassYesFailRs < 1.5TroubleshootCheck_Res->FailNoAction1Adjust Temp RampFail->Action1Action2Check Column PerformanceFail->Action2

Caption: Decision tree for System Suitability Testing prior to sample analysis.

References

  • Abdel-Hay, K. M., et al. (2012).[3] "Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD." Drug Testing and Analysis.

  • United Nations Office on Drugs and Crime (UNODC). (2013). "Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Scientific and Technical Publications.

  • Peters, F. T., et al. (2010). "Analytical toxicology of piperazine-derived designer drugs." Forensic Science International.[4]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Monosubstituted Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing the notorious challenge of synthesizing monosubstituted piperazines.

Piperazine possesses two secondary amines of equal reactivity. The core mechanistic challenge is that the first substitution (alkylation or arylation) often donates electron density to the piperazine ring. This maintains or even increases the nucleophilicity of the second amine, leading to a cascade effect where the disubstituted byproduct outcompetes the desired monosubstituted product.

This guide provides field-proven methodologies, self-validating protocols, and causality-driven troubleshooting to help you optimize your yields.

Strategic Workflow: Choosing Your Synthesis Path

Before diving into troubleshooting, it is critical to select the correct synthetic strategy. The decision tree below outlines the two primary approaches: the highly selective Protection Strategy and the step-reducing Direct Substitution Strategy .

PiperazineWorkflow Start Piperazine Starting Material Decision Synthesis Strategy? Start->Decision Protect Protection Strategy (e.g., Boc2O) Decision->Protect High Purity Needed Direct Direct Substitution (Alkylation/Arylation) Decision->Direct Step Reduction MonoBoc Mono-Boc-Piperazine Protect->MonoBoc 1 eq Boc2O, Excess Piperazine Product Monosubstituted Piperazine (Target Product) Direct->Product Strict Stoichiometry / Flow Reactor Disub Disubstituted Byproduct (Yield Loss) Direct->Disub Over-reaction Funct Functionalization MonoBoc->Funct Deprotect Acidic Deprotection Funct->Deprotect Deprotect->Product

Caption: Workflow for monosubstituted piperazine synthesis comparing protection and direct substitution.

Quantitative Yield Comparison

The table below summarizes the expected yields and byproduct profiles based on the chosen strategy, highlighting the severe limitations of traditional batch direct alkylation compared to modern flow or protection techniques.

Synthesis StrategyReagent Ratio (Piperazine : Electrophile)Reaction ConditionsTypical Yield (Mono-)Disubstituted Byproduct
Direct Batch Alkylation 1 : 1Room Temp to Reflux, 24h26% - 45% 1High (>30%)
Direct Flow (Microwave) 5 : 1Supported Metal Catalyst, MW85% - 92% 2Low (<5%)
Boc-Protection Route 5 : 1 (Pip : Boc₂O)0 °C to RT, 12h80% - 90% 3Low (<5%)
Buchwald-Hartwig Arylation 5 : 1 (Pip : Aryl Halide)Pd Catalyst, Ligand, Base, 100 °C85% - 95% 4Moderate (5-15%)

Section 1: The Gold Standard - The Protection Strategy

Using a tert-butyloxycarbonyl (Boc) protecting group is the most robust method to prevent disubstitution 5. However, synthesizing Mono-Boc-piperazine is itself prone to over-reaction. The inductive effect of a single Boc group does not sufficiently deactivate the second amine to prevent di-Boc formation if local concentrations of Boc₂O are high [[6]]().

Step-by-Step Methodology: Synthesis of Mono-Boc-Piperazine
  • Preparation: Dissolve piperazine (5.0 eq) in dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Controlled Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM. Add this solution dropwise over 1 to 2 hours using an addition funnel or syringe pump 3.

    • Self-Validation: The slow addition ensures that unreacted piperazine vastly outnumbers mono-Boc-piperazine at any given moment, statistically driving monoprotection.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Filter off any insoluble di-Boc-piperazine (if formed). Extract the aqueous layer multiple times with DCM to recover the highly soluble mono-Boc product.

Troubleshooting FAQ

Q: I am getting a 4:1 ratio of mono- to di-Boc piperazine despite using a 1:1 stoichiometry. How can I fix this? A: A 1:1 stoichiometry will almost always yield a mixture because the reaction rates of the first and second protection are too similar. You must use a large excess of piperazine (at least 5 equivalents). Alternatively, you can use an acidic environment (adding 1 equivalent of HCl or TFA) to monoprotonate the piperazine. The protonated amine is non-nucleophilic, effectively blocking one site and allowing for a 1:1 stoichiometric reaction with Boc₂O.

Section 2: Direct Monoarylation (Buchwald-Hartwig Cross-Coupling)

For researchers looking to reduce step count, direct monoarylation is highly desirable. However, unprotected piperazine frequently undergoes bis-arylation during palladium-catalyzed cross-coupling 7.

Step-by-Step Methodology: Buchwald-Hartwig Monoarylation
  • Inert Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (1 mol%), a bulky electron-rich ligand like RuPhos or P(i-BuNCH₂CH₂)₃N (2 mol%), sodium tert-butoxide (NaOtBu, 1.5 eq), and piperazine (5.0 eq) 7, [[4]]().

  • Degassing: Seal the vial with a septum and purge with argon for at least 5 minutes.

    • Self-Validation: Palladium catalysts are exquisitely sensitive to oxygen. If the solution immediately turns black and precipitates upon solvent addition, Pd(0) has oxidized, and the catalyst is dead.

  • Reaction: Add anhydrous toluene and the aryl halide (1.0 eq) via syringe. Heat the mixture to 100 °C for 12-24 hours.

  • Workup: Quench with water, extract with ethyl acetate, and purify via column chromatography.

Troubleshooting FAQ

Q: How do I suppress bis-arylation without wasting a 10-fold excess of piperazine? A: If you cannot use a large excess of piperazine, you must rely on kinetic control. Add the aryl halide to the reaction mixture very slowly using a syringe pump. This maintains a high effective concentration of piperazine relative to the electrophile at all times 7. Additionally, utilizing continuous flow reactors with microwave irradiation has been shown to drastically reduce bis-arylation by strictly controlling residence time and preventing over-reaction 2.

Section 3: Deprotection and Isolation (The Final Hurdle)

If you utilized the protection strategy, the final step is removing the Boc group. The chemical deprotection is generally trivial; the yield is almost always lost during the physical isolation phase because free piperazine derivatives are highly polar and water-soluble.

Step-by-Step Methodology: Acidic Boc Deprotection
  • Reaction Setup: Dissolve the N-Boc-monosubstituted piperazine in DCM and cool to 0 °C.

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise 3.

    • Self-Validation: The decomposition of the tert-butyl carbonate leaving group generates carbon dioxide and isobutylene gas 6. You must observe bubbling. If there is no gas evolution, the reaction is not proceeding.

  • Completion: Stir at room temperature for 1-3 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Isolation: Concentrate under reduced pressure to remove excess TFA.

Troubleshooting FAQ

Q: My LC-MS shows 100% conversion during deprotection, but my isolated yield after basic workup is only 30%. Where is my product? A: Your product is trapped in the aqueous phase. Piperazine derivatives have high aqueous solubility. When you neutralize the TFA salt with aqueous base (like NaHCO₃), extracting with standard solvents like ethyl acetate or diethyl ether is often insufficient. Solution: Extract the aqueous layer with a highly polar organic solvent mixture, such as Chloroform/Isopropanol (3:1 v/v), or avoid aqueous workup entirely by isolating the product directly as the TFA or HCl salt via precipitation in cold diethyl ether.

References

  • Sciforum: Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. URL:[Link]

  • D-NB.info: Ruthenium Catalyzed N-Alkylation of Cyclic Amines with Primary Alcohols. URL:[Link]

  • ACS Publications: Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. URL:[Link]

Sources

Long-term storage and stability assessment of piperazine dihydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Long-term Storage, Stability Assessment, and Troubleshooting Ticket ID: PYZ-2HCl-STAB-001 Assigned Specialist: Senior Application Scientist, Stability & Formulation Division

Introduction

Welcome to the Technical Support Center. You are likely here because you are encountering issues with Piperazine Dihydrochloride (PZ·2HCl) —specifically regarding its tendency to cake, discolor, or behave erratically during HPLC analysis.

Unlike the volatile free base, the dihydrochloride salt is chemically robust but physically sensitive. This guide moves beyond generic datasheets to address the causality of instability and provides self-validating protocols for your experiments.

Module 1: Physical Stability & Handling (The "Clumping" Issue)

User Issue: "My free-flowing powder has turned into a solid brick inside the bottle. Is it still usable?"

The Mechanism: Deliquescence & Lattice Collapse

Piperazine dihydrochloride is hygroscopic . The nitrogen atoms in the piperazine ring, even when protonated, retain significant hydrogen-bonding capacity. When exposed to relative humidity (RH) >60%, the crystal lattice absorbs atmospheric water, leading to deliquescence (dissolving in its own absorbed water).

  • Impact: This is primarily a physical change. Unless the sample is dripping wet, the chemical integrity often remains intact, but accurate weighing becomes impossible due to undefined water content.

Protocol: Recovery & Prevention

Do not chip away at the solid block with a spatula; this introduces metal contaminants and creates static.

  • The "Dry-Down" Recovery (If caked but not liquid):

    • Place the open container in a vacuum desiccator over Phosphorus Pentoxide (

      
      )  or high-grade silica gel.
      
    • Apply vacuum (<10 mbar) for 24–48 hours at room temperature.

    • Validation: Weigh the sample before and after. Stability is reached when mass loss stabilizes (<0.5% change over 4 hours).

  • Storage Logic (The "Zero-Headspace" Rule):

    • Store in amber glass (prevents photo-oxidation).

    • Flush headspace with Argon (heavier than air, providing a better blanket than Nitrogen) before sealing.

    • Use Parafilm® or Teflon tape around the cap threads to prevent moisture ingress.

Visual Workflow: Storage Decision Tree

StorageLogic Start Incoming Raw Material (PZ·2HCl) Check Visual Inspection Start->Check FreeFlow Free-Flowing Powder Check->FreeFlow Pass Clumped Clumped/Caked Check->Clumped Fail ActionStore Argon Flush + Amber Glass Storage FreeFlow->ActionStore ActionDry Vacuum Desiccation (24h over P2O5) Clumped->ActionDry Recover ActionDry->Check Re-assess Monitor Monitor Humidity (Keep RH < 50%) ActionStore->Monitor

Figure 1: Decision logic for handling incoming or stored hygroscopic salts.

Module 2: Chemical Stability & Degradation

User Issue: "My sample has turned slightly yellow. Does this affect my biological assay?"

The Mechanism: N-Oxidation and Nitrosation

While the hydrochloride salt protects the amine from some reactions, the piperazine ring is susceptible to:

  • Photo-oxidation: UV light can induce radical formation, leading to ring-opening or N-oxide formation (yellowing).

  • Nitrosation: If stored near reagents releasing nitrogen oxides (

    
    ), secondary amines like piperazine can form N-mononitrosopiperazine (MNPZ) , a potent carcinogen.
    
Assessment Protocol: Purity Check

If yellowing occurs, a simple melting point test is insufficient. You must run a limit test for oxidative impurities.

  • Quick Check (Absorbance Ratio): Dissolve 100 mg in 10 mL water. Measure Absorbance at 420 nm (yellow region) and 210 nm (piperazine backbone).

    • Acceptance: If

      
      , significant degradation has occurred. Discard the sample for sensitive biological work.
      

Module 3: Analytical Troubleshooting (HPLC)

User Issue: "I cannot see a peak on my HPLC, or the baseline is drifting wildly."

The Problem: Lack of Chromophore

Piperazine has no conjugated


-system. It absorbs only at low UV wavelengths (<210 nm), where common solvents (Methanol, buffers) also absorb, causing noise.
Solution: The "Right" Method

Do not use standard C18 columns with Methanol/Water at 254 nm. It will fail.

Method A: Direct UV (For Purity Checks) [1]
  • Column: Strong Cation Exchange (SCX) or specialized polar column (e.g., Primesep 100 or HILIC ).

  • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile (90:10). Note: Low pH ensures full protonation.

  • Detection: UV at 205 nm or 210 nm .

  • Critical Step: Use high-purity solvents to minimize background noise at 205 nm.

Method B: Derivatization (For Trace Analysis/Biological Fluids)

If you need high sensitivity (ppm level), you must derivatize.

  • Reagent: NBD-Cl (4-chloro-7-nitrobenzofuran) or Dansyl Chloride .[1]

  • Mechanism: Attaches a fluorophore to the secondary amine.

  • Detection: Fluorescence (Ex 470nm / Em 530nm).

Visual Workflow: Analytical Method Selection

AnalyticalWorkflow Goal Define Analytical Goal HighConc Purity Assay (>95% check) Goal->HighConc Trace Trace/Bio-Analysis (<0.1% check) Goal->Trace DirectMethod Direct UV (205 nm) Column: HILIC or SCX HighConc->DirectMethod DerivMethod Derivatization (NBD-Cl or Dansyl-Cl) Trace->DerivMethod Result1 Result: Low Sensitivity Simple Prep DirectMethod->Result1 Result2 Result: High Sensitivity Complex Prep DerivMethod->Result2

Figure 2: Selecting the correct HPLC methodology based on sensitivity requirements.

Module 4: Regulatory Stability (ICH Q1A Adaptation)

For drug development professionals, you must follow ICH Q1A(R2). However, for this specific salt, "Accelerated" conditions often yield false failures due to the hygroscopicity discussed in Module 1.

Recommended Stability Matrix:

Test TypeConditionDurationCritical Checkpoints
Long-Term 25°C ± 2°C / 60% RH ± 5%12 MonthsWater Content (KF), Appearance
Accelerated 40°C ± 2°C / 75% RH ± 5%6 MonthsMust use moisture-proof packaging (Alu/Alu blister or HDPE with induction seal).
Stress (Oxidation) 0.3%

, RT
24 HoursMonitor for N-oxide peak via LC-MS.

Expert Insight: If you observe degradation in the Accelerated arm (40°C/75% RH), check the Water Content (Karl Fischer) first. If water increased significantly, the degradation is likely hydrolysis-mediated or physical deliquescence, indicating a packaging failure rather than intrinsic molecule instability.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3]Link

  • National Center for Biotechnology Information (PubChem). Piperazine Dihydrochloride Compound Summary.Link

  • BenchChem Technical Support. HPLC Analysis of Piperazine Derivatives and Stability Assessment.Link

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep Columns (Application Note).Link

  • European Pharmacopoeia (Ph. Eur.). Monograph: Piperazine Adipate/Citrate/Hydrate (General methods applicable to salts).Link

Sources

Technical Support Center: Chromatographic Purification of 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 1-(2-Methylbenzyl)piperazine from complex reaction mixtures.

System Overview & Physicochemical Data

The synthesis of 1-(2-Methylbenzyl)piperazine typically involves the alkylation of piperazine with 2-methylbenzyl chloride. Because piperazine possesses two equivalent secondary amines, the reaction inherently produces a statistical mixture of unreacted starting material, the desired mono-alkylated product, and a bis-alkylated byproduct[1]. Successful chromatographic separation requires exploiting the distinct polarities and pKa values of these species.

Table 1: Physicochemical Properties & Chromatographic Behavior of Reaction Components

CompoundStructural ClassificationMW ( g/mol )Relative PolarityElution Order (Normal Phase)Detection Method
1,4-bis(2-Methylbenzyl)piperazine Bis-alkylated (Two Tertiary Amines)294.44Low1st (Fastest)UV (254 nm)
1-(2-Methylbenzyl)piperazine Mono-alkylated (Secondary & Tertiary Amine)190.28Intermediate2ndUV (254 nm) / Ninhydrin
Piperazine Unreacted Precursor (Two Secondary Amines)86.14High3rd (Retained)Ninhydrin (No UV chromophore)

Data supported by standard reference materials.

Synthesis A 2-Methylbenzyl Chloride + Piperazine B Alkylation Reaction A->B C 1-(2-Methylbenzyl)piperazine (Target) B->C Mono-alkylation D Piperazine (Polar Byproduct) B->D Unreacted E Bis-alkylated Piperazine (Non-Polar Byproduct) B->E Over-alkylation

Workflow of 1-(2-Methylbenzyl)piperazine synthesis and common byproducts.

Troubleshooting Guides & FAQs

Q1: Why does 1-(2-Methylbenzyl)piperazine streak severely on standard silica gel, and how can I resolve it? A1: Causality: Standard bare silica gel is populated with acidic silanol groups (Si-OH). 1-(2-Methylbenzyl)piperazine contains both a secondary and a tertiary amine, making it highly basic. The acidic silanols protonate the basic amine nitrogens, creating strong ionic interactions[2]. This causes the compound to bind tightly and unevenly to the stationary phase, manifesting as peak tailing, streaking, and irreversible adsorption[3]. Resolution: You must deactivate the silica. Adding a basic modifier like 1–2% Triethylamine (TEA) or 1–10% methanolic ammonia to your mobile phase forces the modifier to compete with your target amine for the acidic silanol sites[2]. Alternatively, using an amine-functionalized silica column (e.g., KP-NH) masks the silanols entirely, allowing for sharp elution without the need for basic modifiers[3],[4].

Q2: How do I effectively separate the mono-alkylated target from the bis-alkylated byproduct and unreacted piperazine? A2: Causality: The separation relies on differential lipophilicity. Unreacted piperazine lacks lipophilic benzyl groups and has two secondary amines, making it highly polar and strongly retained on normal-phase silica. The bis-alkylated byproduct has two bulky, lipophilic 2-methylbenzyl groups and two tertiary amines, making it highly non-polar. The target compound sits perfectly in the middle. Resolution: Utilize a step-gradient elution strategy. Start with a low-polarity solvent system (e.g., 100% Dichloromethane with 1% TEA) to quickly elute the non-polar bis-alkylated byproduct. Once eluted, gradually increase the polarity by introducing Methanol (up to 5–10%) to elute the mono-alkylated target. The unreacted piperazine will remain bound to the column baseline unless highly aggressive polar conditions (e.g., >20% MeOH with NH₃) are applied[3].

Q3: My fractions contain residual Triethylamine (TEA) that is difficult to remove under vacuum. What are the alternatives? A3: Causality: TEA has a boiling point of ~89°C, which can make it stubborn to remove completely from oily amine products like 1-(2-Methylbenzyl)piperazine without applying high heat, which risks product degradation. Resolution:

  • Amine-Functionalized Silica: Switch to a column packed with amine-functionalized silica or basic alumina. Because the stationary phase itself is basic, TEA is not required in the mobile phase, eliminating the removal step entirely[4].

  • Aqueous Workup: If TEA must be used, dissolve the pooled concentrated fractions in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃) or water to partition the TEA into the aqueous layer, followed by drying the organic layer over anhydrous Na₂SO₄[5].

DecisionTree Start Crude Amine Mixture Q1 Is target streaking? Start->Q1 Yes1 Add 1-2% TEA to Eluent Q1->Yes1 Yes No1 Standard Silica Q1->No1 No Q2 Peaks still overlapping? Yes1->Q2 Yes2 Use Amine-Silica (KP-NH) Q2->Yes2 Yes No2 Collect Fractions Q2->No2 No

Decision tree for resolving amine streaking during chromatographic purification.

Validated Experimental Protocols

Protocol A: Normal-Phase Silica Gel Chromatography with TEA Deactivation

This protocol ensures the isolation of 1-(2-Methylbenzyl)piperazine while preventing silica-induced degradation or streaking[6].

Step 1: Mobile Phase Preparation Prepare a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% (v/v) Triethylamine (TEA) to all solvent mixtures to ensure continuous deactivation of the silica column[2].

  • Eluent A: 100% DCM + 1% TEA

  • Eluent B: 90% DCM / 10% MeOH + 1% TEA

Step 2: Column Packing & Pre-treatment Slurry pack the silica gel using Eluent A. Critical Step: Pass at least two column volumes (CV) of Eluent A through the column prior to loading. This pre-treats the acidic silanols with TEA, establishing a basic environment[6].

Step 3: Sample Loading Dissolve the crude reaction mixture in a minimal volume of Eluent A. If the crude is insoluble in DCM, dry-load the sample onto a small amount of silica gel (pre-treated with TEA) and apply it to the top of the column[6].

Step 4: Gradient Elution

  • Run 3 CVs of Eluent A. (The bis-alkylated byproduct will elute here).

  • Transition to a gradient of 2% to 5% MeOH in DCM (always maintaining 1% TEA).

  • The target 1-(2-Methylbenzyl)piperazine will elute during the 5% MeOH phase.

Step 5: Self-Validation Check (Fraction Analysis) Spot the collected fractions on a TLC plate. Elute the plate using 90:9:1 DCM:MeOH:TEA.

  • Validation: Visualize first under UV light (254 nm). The target and bis-alkylated byproduct will absorb UV due to the benzyl ring. Next, stain the plate with Ninhydrin and heat. Unreacted piperazine (which is UV inactive) will appear as a dark purple spot near the baseline, confirming it has been successfully separated from the target.

Protocol B: Reverse-Phase HPLC for Purity Assessment

To confirm the purity of the isolated 1-(2-Methylbenzyl)piperazine, normal-phase TLC is insufficient. RP-HPLC must be employed.

Step 1: Buffer Selection Avoid standard acidic buffers (like 0.1% Formic Acid) as they will fully protonate the piperazine nitrogens, causing the compound to elute in the void volume. Instead, use a high-pH buffer such as 10 mM Ammonium Bicarbonate (pH ~9.5) to keep the amine in its free-base form, ensuring proper retention on the C18 stationary phase.

Step 2: Method Parameters

  • Column: C18, 5 µm, 4.6 x 150 mm (Ensure the column is rated for high-pH stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm and 254 nm.

Step 3: Self-Validation Check Inject a blank, followed by the sample. The bis-alkylated byproduct will elute significantly later than the target due to its higher lipophilicity. If peak tailing is observed, increase the buffer concentration to 20 mM to better mask residual silanols on the C18 matrix.

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage. URL:[Link]

  • Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina RediSep Columns." Teledyne ISCO. URL:[Link]

  • Royal Society of Chemistry (RSC). "Supporting Information: Catalytic Reductive N-Alkylation of Amines." RSC. URL: [Link]

  • ResearchGate. "How to seperate organic amine from silica gel?" ResearchGate. URL: [Link]

Sources

Technical Support Guide: Stabilization & Storage of Piperazine Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Oxidative Degradation in Piperazine (PZ) Solutions Document ID: PZ-STAB-001 Audience: Chemical Researchers, Process Engineers, Analytical Scientists

Executive Summary & Core Directive

The Problem: Piperazine (PZ) solutions are thermodynamically stable up to 150°C in the absence of oxygen but suffer rapid oxidative degradation when exposed to dissolved oxygen (DO) and transition metal ions (specifically


 and 

). This degradation produces amine fragments (ethylenediamine), amides (formylpiperazine), and heat-stable salts (formate/oxalate), leading to solution acidification, loss of alkalinity, and potential formation of carcinogenic nitrosamines.

The Solution: Long-term stability requires a tri-modal approach: (1) Dissolved Oxygen Removal , (2) Transition Metal Sequestration , and (3) Radical Scavenging .

Module 1: The Chemistry of Degradation (Root Cause Analysis)

Understanding the enemy is the first step to containment. Piperazine oxidation is not a simple reaction but a metal-catalyzed radical chain mechanism.

The Degradation Mechanism

Oxidation is initiated by the abstraction of a hydrogen atom from the piperazine ring, typically catalyzed by metal ions cycling between oxidation states (e.g.,


). This forms a carbon-centered radical, which reacts with dissolved oxygen to form a peroxyl radical, propagating a destructive cycle.

Key Degradation Pathway:

  • Initiation: Metal ion catalyzes H-abstraction

    
     PZ Radical (
    
    
    
    ).
  • Propagation:

    
     (Peroxyl Radical).
    
  • Termination/Fragmentation: Peroxyl radicals decompose into imines, which hydrolyze into Ethylenediamine (EDA) and Oxalate , or rearrange into N-Formylpiperazine (FPZ) .

Visualization of the Pathway

The following diagram illustrates the critical checkpoints where storage conditions can intervene.

PZ_Degradation cluster_prevention Intervention Strategies PZ Piperazine (PZ) Radical PZ Radical (PZ•) PZ->Radical H-Abstraction Metal Catalyst (Fe2+/Cu2+) Metal->Radical Catalyzes O2 Dissolved O2 Peroxyl Peroxyl Radical (PZ-OO•) O2->Peroxyl Radical->Peroxyl + O2 Imine Imine Intermediate Peroxyl->Imine H-Transfer Products Degradation Products: EDA, Formate, Oxalate, FPZ Imine->Products Hydrolysis/Fragmentation N2 N2 Sparging (Removes O2) N2->O2 Blocks Chelator Chelator (EDTA) (Sequesters Metals) Chelator->Metal Blocks

Figure 1: Metal-catalyzed oxidative degradation pathway of piperazine with critical intervention points (Green).

Module 2: Storage Protocol (The "How-To")

This protocol is designed for the preparation and storage of 1-10L batches of aqueous piperazine (typically 2-8 molal).

Materials & Compatibility
ComponentRecommendationScientific Rationale
Vessel Material HDPE, Polypropylene, or Glass Stainless steel (304/316) slowly leaches

, which catalyze oxidation. Avoid Copper/Brass entirely (

is the most potent catalyst).
Water Quality Type I (Milli-Q) or Distilled Tap water contains trace transition metals and chloride.
Headspace Gas High Purity Nitrogen (99.9%) Removes the reactant (

) required for the propagation step.
Additives Inhibitors (Optional) See Table 3.2 below.
Inhibitor Selection Guide

Use these only if experimental parameters allow additives.

Additive ClassExample CompoundConcentrationMechanism
Oxygen Scavenger Sodium Sulfite (

)
50 - 100 mMReacts rapidly with DO before it attacks PZ. Note: Produces sulfate over time.
Radical Scavenger "Inhibitor A" (Proprietary)* or Thiosulfate1 - 2 wt%Terminates radical chains by donating H-atoms to peroxyl radicals.
Metal Chelator EDTA or DTPA1 - 5 mMWraps metal ions (

) in a cage, preventing them from interacting with PZ.

*Note: In industrial literature (e.g., Rochelle et al.), "Inhibitor A" often refers to stable radical scavengers. For general lab use, Sodium Thiosulfate is a robust alternative that scavenges both radicals and oxygen.

Step-by-Step Storage Workflow

Objective: Prepare 1L of 8m PZ solution with maximum stability.

  • Dissolution: Dissolve solid piperazine flakes in deionized water. Caution: Exothermic reaction.

  • Deoxygenation (Critical):

    • Place a gas dispersion tube (fritted glass) into the bottom of the solution.

    • Sparge with

      
       gas at a rate of 100-200 mL/min for 30 minutes.
      
    • Why? This strips Dissolved Oxygen (DO) to <50 ppb.

  • Sealing:

    • If storing in a bottle, flood the headspace with

      
       before capping tightly.
      
    • Wrap the cap interface with Parafilm to prevent

      
       diffusion.
      
  • Environment:

    • Store in the dark (UV light can accelerate nitrosamine formation if nitrites are present).

    • Temperature: Ambient (20-25°C). Avoid high heat (>60°C) unless necessary, as rate kinetics double every ~10°C.

Module 3: Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My piperazine solution has turned from clear to yellow/brown. Is it still usable?

  • Diagnosis: The yellow color indicates the formation of conjugated imines or trace nitrogen dioxide (

    
    )  absorption.
    
  • Action: Check the alkalinity (titration).[1] If the concentration is within 2% of target, it may still be usable for rough experiments. However, for kinetics or degradation studies, discard it . The presence of degradation products (EDA, formate) can autocatalytically accelerate further degradation.

Q2: I see white precipitate at the bottom of the bottle.

  • Diagnosis: This is likely Piperazine Hexahydrate precipitating out due to temperature drops (solubility decreases significantly <20°C) or Metal Carbonates if

    
     was absorbed.
    
  • Action: Warm the solution to 30-40°C and stir. If it redissolves, it was just PZ hexahydrate. If it remains, it is likely a contaminant or degradation salt (oxalate); filter the solution.

Q3: Can I use stainless steel vessels for short-term storage?

  • Diagnosis: Stainless steel (SS316) is passivated but not inert.

  • Action: Yes, for <48 hours. For long-term storage (>1 week), dissolved metal ions (

    
    ) will leach into the amine. Even ppb levels of metals can catalyze oxidation. Glass or plastic is superior for storage. 
    

Q4: How do I prevent nitrosamine formation?

  • Diagnosis: Nitrosamines (e.g., MNPZ) form when PZ reacts with nitrites (

    
    ) or NOx gases.
    
  • Action: Ensure your water source is nitrite-free. Store under

    
     to prevent atmospheric NOx absorption. If NOx exposure is unavoidable, adding Sodium Thiosulfate  can reduce nitrosamine formation by scavenging the nitrosating agents.
    

Module 4: Analytical Validation

How to prove your solution is stable.

To validate the integrity of your stored solution, use these methods:

Target AnalyteMethodColumn/DetectorLimit of Detection
Piperazine (PZ) Cation ICDionex CS17 / Conductivity1 ppm
Degradation Products (EDA, FPZ) Cation ICDionex CS17 / Conductivity0.5 ppm
Heat Stable Salts (Formate, Oxalate) Anion ICDionex AS15 / Conductivity0.1 ppm
Nitrosamines (MNPZ) HPLC-MS/MSC18 Reverse Phase / Mass Spec<10 ppb
Analytical Workflow Diagram

Analysis_Workflow Sample Stored PZ Sample Split Sample->Split IC_Cat Cation IC (Dionex CS17) Split->IC_Cat Dilute 1000x IC_An Anion IC (Dionex AS15) Split->IC_An Dilute 100x Res_PZ PZ Concentration (Alkalinity Check) IC_Cat->Res_PZ Res_Deg Degradation Products (EDA, Formate) IC_Cat->Res_Deg IC_An->Res_Deg

Figure 2: Routine quality control workflow for piperazine solutions.

References

  • Freeman, S. A., Davis, J., & Rochelle, G. T. (2010). Degradation of aqueous piperazine in carbon dioxide capture. International Journal of Greenhouse Gas Control, 4(5), 756-761. Link

  • Wang, T., & Jens, K. J. (2014).[2][3] Oxidative degradation of aqueous PZ solution and AMP/PZ blends for post-combustion carbon dioxide capture. International Journal of Greenhouse Gas Control, 24, 98-105.[2] Link

  • Closmann, F. B. (2011).[2] Oxidation and Thermal Degradation of Methyldiethanolamine/Piperazine in CO2 Capture. Ph.D. Dissertation, The University of Texas at Austin.[2] Link

  • Fine, N. A., & Rochelle, G. T. (2013). Managing nitrosamines in amine scrubbing with thiosulfate. Energy Procedia, 37, 1702-1711. Link

  • Sexton, A. J., & Rochelle, G. T. (2011).[3] Reaction Products from the Oxidative Degradation of Monoethanolamine.[4] Industrial & Engineering Chemistry Research, 50(2), 667–673. Link

Sources

Strategies to improve the aqueous solubility of piperazine compounds for in vitro screening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of piperazine-containing compounds during in vitro screening. While the piperazine ring is a privileged scaffold in drug discovery, its rigid structure and the lipophilicity of its N-substitutions often lead to poor hydration and rapid precipitation in physiological buffers.

This guide is designed to move beyond basic trial-and-error. Below, we will diagnose the root causes of piperazine insolubility, provide mechanistic troubleshooting strategies, and outline self-validating protocols to ensure your in vitro assay data is both accurate and reproducible.

Diagnostic Workflow for Piperazine Solubility

Before altering your compound, you must identify where the solubility failure occurs. The following workflow illustrates the logical progression for troubleshooting precipitation in in vitro assays.

Workflow Start Compound in 10 mM DMSO Stock Dilute Dilute into Aqueous Assay Buffer (e.g., PBS pH 7.4) Start->Dilute Check Precipitation Observed? (Nephelometry/Microscopy) Dilute->Check Proceed Proceed to In Vitro Screening Check->Proceed No OptimizeDMSO Optimize Co-solvent (Intermediate Dilution) Check->OptimizeDMSO Yes OptimizeDMSO->Check Retest Salt Salt Formation Screening (Mesylate, Citrate, Sulfate) OptimizeDMSO->Salt If DMSO > 1% limit Salt->Check Retest Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Salt->Cyclo If Salt Fails/Unstable Cyclo->Check Retest Fail Structural Modification (Prodrug/Linker) Cyclo->Fail If still insoluble

Diagnostic workflow for troubleshooting piperazine compound precipitation during in vitro screening.

Troubleshooting Guides & FAQs

Q1: My piperazine derivative precipitates immediately upon dilution from a 10 mM DMSO stock into PBS (pH 7.4). How do I prevent this "solvent crash"? A1: Causality: This is a kinetic solubility issue driven by a rapid shift in solvent polarity. When a high-concentration DMSO stock is introduced directly into an aqueous buffer, the compound enters an unstable supersaturated state. Furthermore, 1 synergistically enhances precipitation by lowering the thermodynamic barrier for nucleation[1]. Solution: Utilize an intermediate dilution strategy. Instead of a direct 1:1000 dilution,2 (e.g., cell culture medium or a 10% DMSO/PEG400 blend) before the final transfer to the assay plate[2]. Ensure the final DMSO concentration remains ≤0.5% to prevent cytotoxicity.

Q2: I attempted to form a hydrochloride (HCl) salt of my piperazine compound to improve solubility, but it still crashes out in my assay medium. Why did salt formation fail? A2: Causality: While 3 for basic piperazines[3], HCl salts are highly susceptible to the "common ion effect" in biological buffers like PBS, which are rich in chloride ions. The high environmental chloride concentration suppresses the dissolution of the piperazine-HCl salt. Solution: Switch to organic counterions. Formulations using4 and bypass the common ion effect[4]. For instance, co-crystallizing lipophilic drugs with piperazine to form novel salts (e.g., 5) has been shown to increase maximum apparent solubility by over 7-fold in pH 6.8 buffers[5].

Q3: My compound cannot be formulated as a salt, and DMSO limits are strictly capped at 0.1%. What is the next best formulation strategy? A3: Causality: When ionization is not viable, you must shield the hydrophobic pharmacophore from the aqueous environment without altering the covalent structure of the drug. Solution: Employ cyclodextrin inclusion complexes.6 possess a hydrophobic cavity that encapsulates the lipophilic piperazine moieties via van der Waals interactions, while their hydrophilic exterior ensures bulk aqueous solubility[6].

Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Assessment via Nephelometry

Purpose: To empirically determine the exact concentration at which your piperazine derivative precipitates in the assay buffer, preventing false negatives in biological readouts. Causality Note: Performing serial dilutions in DMSO before aqueous exposure prevents localized high-concentration zones that trigger premature, irreversible nucleation.

  • Stock Preparation: Prepare a 10 mM stock solution of the piperazine compound in anhydrous DMSO.

  • Serial Dilution: Perform a serial dilution of the stock in pure DMSO to create a concentration gradient (e.g., 10 mM down to 0.1 mM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well plate containing 198 µL of the target aqueous assay buffer (e.g., PBS pH 7.4). The final DMSO concentration is rigidly controlled at 1%.

  • Equilibration: Incubate the plate at 37°C for 2 hours on an orbital shaker to allow the system to reach a metastable equilibrium.

  • Validation Readout: Measure light scattering (nephelometry) at 620 nm using a microplate reader. A sharp, non-linear increase in scattering indicates the kinetic solubility limit has been breached.

Protocol B: Preparation of Piperazine-Cyclodextrin Inclusion Complexes

Purpose: To encapsulate the hydrophobic regions of the piperazine derivative using HP-β-CD for solvent-free in vitro dosing. Causality Note: Agitation for 48 hours is mandatory because the displacement of water molecules from the cyclodextrin cavity by the piperazine ligand is a thermodynamically driven, time-dependent process.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or your specific assay buffer.

  • Guest Addition: Add the piperazine derivative (free base) in molar excess to the cyclodextrin solution to form a visible suspension.

  • Complexation: Seal the vial and agitate continuously on a rotary shaker at 37°C for 48 hours to ensure complete complexation.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed, undissolved piperazine compound.

  • Validation Readout: Filter the supernatant through a 0.22 µm syringe filter. Quantify the dissolved complex in the filtrate via HPLC against a standard curve. This self-validates the exact concentration of the solubilized drug before applying it to your cells.

Quantitative Data: Solubility Improvements in Piperazine Derivatives

The following table summarizes field-validated data on solubility enhancements achieved through various formulation strategies applied to piperazine-containing compounds.

Compound / ComplexFormulation StrategyQuantitative Solubility ImprovementReference
Daidzein-Piperazine Co-crystallization (Salt Formation)7.27-fold increase in pH 6.8 buffer; 1000-fold increase in water vs. free base.[5]
Ibuprofen-Piperazine Salt Formation (IBU-0.5PIP)>10-fold increase in solubility and faster dissolution rate in pure water.[7]
Piperine / SBE-β-CD Cyclodextrin Complexation~2-fold higher stability constant compared to native β-CD encapsulation.[6]
Ibuprofen-Piperazine-Maleimide Piperazine Linker AdditionUp to 370 mM aqueous solubility (compared to marginal solubility for PEG4 reference).[8]

References

  • Popa-Burke, I., et al. Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath / LRIG. Available at:[Link]

  • Crystal Growth & Design. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. ACS Publications. Available at:[Link]

  • Frontiers in Pharmacology. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. PMC / Frontiers. Available at: [Link]

  • Journal of Pharmaceutical Sciences. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. Available at:[Link]

  • Journal of Biomolecular Structure and Dynamics. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Available at:[Link]

  • ACS Omega. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Publications. Available at: [Link]

Sources

Resolving co-elution of piperazine analogues in reversed-phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-elution and Peak Tailing of Piperazine Analogues in Reversed-Phase HPLC Technical Lead: Senior Application Scientist

The Piperazine Challenge: A Mechanistic Overview

Piperazine and its analogues present a "perfect storm" of chromatographic challenges. As a secondary diamine with pKa values typically around 5.3 and 9.8, piperazine exists as a dication or monocation at the acidic pH (2–3) used in standard Reversed-Phase HPLC (RP-HPLC).

Why this fails:

  • Silanol Overload: The positively charged amine interacts electrostatically with residual negatively charged silanols (

    
    ) on the silica surface. This causes severe peak tailing , which masks adjacent peaks and ruins resolution.[1][2]
    
  • Hydrophilic Exclusion: Small piperazine analogues are highly polar. On a standard C18 column, they often elute near the void volume (

    
    ), leading to co-elution  with matrix components and other polar impurities.
    
  • Structural Similarity: Analogues often differ only by a single methyl or hydroxyl group, requiring high selectivity (

    
    ) rather than just efficiency (
    
    
    
    ).
Troubleshooting Modules
Module A: The "High pH" Strategy (The Gold Standard)

Best for: Severe tailing, low retention, and MS compatibility.

The Logic: By raising the mobile phase pH above the compound's pKa (typically to pH 10–11), you neutralize the piperazine molecule.

  • Result 1: The uncharged molecule no longer interacts with silanols (eliminating tailing).

  • Result 2: The neutral molecule is more hydrophobic than the cation, significantly increasing retention on C18.

Critical Warning: You cannot use standard silica columns at pH 10; they will dissolve. You must use "Hybrid" or "Bidentate" organosilica columns.

ParameterRecommendationMechanism
Column Waters XBridge BEH C18, Agilent ZORBAX Extend-C18, or Phenomenex Gemini NX-C18Hybrid particles resist dissolution at pH 12.
Buffer 10 mM Ammonium Bicarbonate (pH 10.0)Volatile buffer suitable for LC-MS.
Organic Acetonitrile or MethanolMethanol often provides better selectivity for isomers.
Module B: Orthogonal Selectivity (Isomer Separation)

Best for: Co-eluting structural analogues (e.g., positional isomers).

If your peaks are symmetrical but still co-eluting, C18 (hydrophobicity alone) is insufficient. You need an interaction mechanism that can distinguish the shape or electron density of the analogues.

  • Phenyl-Hexyl Phases: These offer

    
     interactions.[3] If your piperazine analogues have aromatic rings (e.g., phenylpiperazines), this phase separates based on the electron density of the ring substituents.
    
  • Pentafluorophenyl (PFP) Phases: These are strong Lewis acids. They interact strongly with the basic nitrogen atoms and distinguish compounds based on steric bulk around the amine.

Module C: HILIC (The Retention Fix)

Best for: Extremely polar analogues eluting in the void volume.

If the analogues are small and lack hydrophobic side chains, they may not retain on C18 even at high pH. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase.

Decision Logic & Workflow

The following diagram outlines the logical pathway for troubleshooting piperazine separations.

PiperazineTroubleshooting Start START: Initial Piperazine Separation CheckShape Is Peak Tailing Factor > 1.5? Start->CheckShape CheckRet Is k' < 1.0 (Eluting in Void)? CheckShape->CheckRet No (Good Shape) HighPH ACTION: Switch to High pH (pH 10) Column: Hybrid C18 (e.g., BEH, Gemini) CheckShape->HighPH Yes (Tailing) CheckRes Are Analogues Co-eluting? CheckRet->CheckRes No (Good Retention) HILIC ACTION: Switch to HILIC Mode Column: Amide or Bare Silica MP: 90% ACN / 10% Buffer CheckRet->HILIC Yes (No Retention) Selectivity ACTION: Change Selectivity Switch to Phenyl-Hexyl or PFP Column CheckRes->Selectivity Yes (Co-elution) Success Method Validated CheckRes->Success No (Resolved) HighPH->CheckRet Re-evaluate IonPair ACTION: Add Ion-Pair Reagent (0.1% TFA or HFBA) to Mobile Phase HighPH->IonPair If High pH Fails or Column Unavailable

Caption: Logical troubleshooting flowchart for piperazine separation. Blue nodes indicate primary interventions; Green nodes indicate selectivity/mode changes.

Standard Operating Procedures (SOPs)
Protocol 1: High pH Screening (Recommended First Step)

Use this protocol to eliminate tailing and maximize retention.

  • Column Selection: Install a high-pH stable column (e.g., Waters XBridge C18 or Phenomenex Kinetex EVO C18). Do not use standard silica.

  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Bicarbonate in Water. Adjust pH to 10.0 with Ammonium Hydroxide.

    • MP B: 100% Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • Hold 2 min, Re-equilibrate 5 min.

  • Temperature: Set column oven to 40°C (improves mass transfer for basic compounds).

  • Assessment: Inject standard. If tailing factor (

    
    ) is < 1.2, proceed to optimize gradient slope for resolution.
    
Protocol 2: Ion-Pairing (The "Low pH" Alternative)

Use this ONLY if you cannot use high pH columns or need specific selectivity.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA).

    • Note: TFA is a weak ion pair; HFBA is stronger and will increase retention more.

  • Mobile Phase B: Acetonitrile + 0.1% TFA/HFBA.

  • Equilibration: Ion-pairing reagents require longer equilibration. Flush column with 20–30 column volumes before the first injection.

  • Warning: TFA suppresses ionization in LC-MS (signal loss). If using MS, consider the High pH protocol first.

Frequently Asked Questions (FAQs)

Q: I am seeing "ghost peaks" or carryover when analyzing piperazines. Why? A: Piperazines are "sticky" bases. They adsorb to stainless steel surfaces in your LC system.

  • Fix: Use a needle wash solution containing a strong organic/acid mix (e.g., 50:50 MeOH:Water + 0.5% Formic Acid). Consider using PEEK tubing if the problem persists.

Q: Can I use a C18 column for very hydrophilic piperazine metabolites (e.g., N-oxides)? A: Likely not. If the logP is < -1, the compound will elute in the void volume (


) on C18, regardless of pH.
  • Fix: Switch to HILIC mode using an Amide column. Use a mobile phase of 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3.0). The high organic content forces the polar analyte into the water layer on the silica surface.

Q: My resolution is good, but the baseline is drifting severely at high pH. A: This is often due to the dissolution of the column hardware or silica (if not using hybrid technology), or carbonate formation in the buffer.

  • Fix: Ensure you are using a "Hybrid" particle column (e.g., BEH, Gemini). Freshly prepare Ammonium Bicarbonate buffers daily, as they absorb

    
     from the air, shifting the pH.
    

Q: Why not just use a Phenyl column for everything? A: Phenyl columns generally have lower hydrophobicity than C18. While they separate isomers well, they might not retain the parent piperazine long enough if it is very polar. A "Phenyl-Hexyl" is a good compromise, adding an alkyl chain for retention plus the ring for selectivity.

References
  • BenchChem. (2025).[2][4][5][6] Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide. BenchChem Technical Library. 4

  • Agilent Technologies. (2025). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography (ZORBAX Extend-C18). Agilent Technical Notes. 7[8]

  • Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH (Gemini/Kinetex). Phenomenex Knowledge Center. 9

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
  • Waters Corporation.XBridge BEH C18 Columns: Method Development for High pH Stability. (Standard industry reference for Hybrid Particle Technology).

Sources

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the critical bottlenecks in the scale-up synthesis of1 (CAS: 5321-47-1)[1]. This heterocyclic building block is vital in medicinal chemistry, but its synthesis is notoriously plagued by over-alkylation and isolation challenges[2].

This guide deconstructs the two primary synthetic workflows—Direct Alkylation and Reductive Amination—providing self-validating protocols, mechanistic causality, and scale-up solutions.

Synthetic Workflows & Mechanistic Pathways

SynthesisRoutes Start1 2-Methylbenzaldehyde + Piperazine Imine Iminium Intermediate Start1->Imine Condensation (-H2O) Start2 2-Methylbenzyl chloride + Piperazine Product 1-(2-Methylbenzyl)piperazine (Target Product) Start2->Product Direct Alkylation (Base) Byproduct 1,4-Bis(2-methylbenzyl)piperazine (Impurity) Start2->Byproduct Over-alkylation Imine->Product Reduction (NaBH(OAc)3 or H2/Pd) Product->Byproduct Secondary Alkylation

Workflow of 1-(2-Methylbenzyl)piperazine synthesis via reductive amination and direct alkylation.

Direct Alkylation: Controlling Selectivity

Q: Why am I seeing high levels of 1,4-bis(2-methylbenzyl)piperazine (bis-alkylation) during scale-up? A: This is a fundamental kinetic challenge. Piperazine contains two secondary amines. When the first nitrogen is alkylated by 2-methylbenzyl chloride, the resulting mono-alkylated product becomes significantly more lipophilic[2]. In biphasic or partially soluble reaction mixtures, this mono-alkylated intermediate partitions into the organic phase alongside the electrophile, artificially increasing its local concentration and leading to rapid secondary alkylation (bis-alkylation)[3].

Q: How can I control the mono/bis-alkylation ratio without introducing a Boc-protecting group? A: You must rely on stoichiometry and phase-separation kinetics. By using a massive excess of piperazine (typically 4 to 10 equivalents), you statistically and kinetically favor mono-alkylation[3]. The unreacted piperazine acts as a competitive nucleophile, shielding the product from further reaction.

Table 1: Impact of Piperazine Stoichiometry on Direct Alkylation Yields

Piperazine EquivalentsReagentConversion (%)Mono-alkylated Yield (%)Bis-alkylated Yield (%)
1.02-Methylbenzyl chloride>95~45~50
4.02-Methylbenzyl chloride>957815
10.02-Methylbenzyl chloride>9592<2
1.0 (Boc-protected)2-Methylbenzyl chloride>9596 (post-deprotection)Not Detected
Protocol 1: Scale-Up Methodology for Stoichiometry-Controlled Direct Alkylation

Self-Validating System: This protocol uses phase-partitioning to inherently validate and separate the product from the starting material.

  • Preparation: Charge a reactor with Piperazine (10.0 equiv) and dissolve completely in an Ethanol/Water (80:20 v/v) mixture. Causality: The aqueous component ensures the highly hygroscopic piperazine remains fully solvated, preventing localized concentration gradients that trigger over-alkylation.

  • Electrophile Addition: Cool the reactor to 0–5 °C. Add 2-methylbenzyl chloride (1.0 equiv) dropwise over 2 hours. Causality: Slow addition at low temperatures ensures the electrophile is instantly consumed by the vast excess of piperazine, preventing the mono-alkylated product from competing.

  • Reaction: Warm to 25 °C and stir for 12 hours.

  • Workup & Validation: Evaporate the ethanol under reduced pressure. Extract the remaining aqueous residue with Dichloromethane (DCM). Validation Check: Analyze the DCM layer via GC-MS. The presence of a dominant peak at m/z 190 and the absence of m/z 294 validates successful mono-alkylation. The excess piperazine remains safely trapped in the aqueous phase.

  • Isolation: Wash the DCM layer with brine, dry over Na2SO4, and concentrate to yield the target product.

Reductive Amination: Preventing Over-Reduction

Q: In batch reductive amination, my 2-methylbenzaldehyde is being reduced to 2-methylbenzyl alcohol. How do I prevent this? A: This occurs when the reduction rate of the aldehyde outpaces the condensation rate of the iminium intermediate. To prevent this, switch to a milder reducing agent like4, which selectively reduces iminium ions over aldehydes[4]. Alternatively, pre-form the imine by stirring the aldehyde and piperazine with a desiccant (like MgSO4) before introducing the reducing agent.

Q: How does continuous-flow hydrogenation improve the scale-up of this reductive amination? A: 5 fundamentally alters the mass and heat transfer dynamics[5]. By passing the substrate through a packed catalyst bed (e.g., Pd/C or SiNS-Pd) under H2 pressure, you achieve a highly controlled residence time of seconds to minutes[6]. This precise control prevents both over-reduction of the aldehyde and over-alkylation of the piperazine, enabling near-quantitative yields at a multi-gram to kilogram scale[5].

Table 2: Batch vs. Continuous-Flow Reductive Amination Performance

ParameterBatch (NaBH(OAc)3)Continuous-Flow (H2, Pd/C)
Reaction Time12–24 hours1–2 minutes (residence)
Reagent Excess1.5–2.0 equiv1.0–1.1 equiv
Alcohol Byproduct5–15%<1%
Scale-Up SafetyExothermic, gas evolutionHigh (contained H2, micro-mixing)
Protocol 2: Scale-Up Methodology for Continuous-Flow Reductive Amination

Self-Validating System: Inline monitoring ensures immediate feedback on conversion rates, preventing batch loss.

  • Solution Preparation: Prepare a 0.5 M solution of 2-methylbenzaldehyde (1.0 equiv) and piperazine (1.1 equiv) in anhydrous Methanol. Causality: Methanol facilitates rapid imine formation while maintaining the solubility of all species, preventing line clogging.

  • Reactor Setup: Equip a continuous-flow hydrogenation reactor with a 10% Pd/C catalyst cartridge[5].

  • Flow Parameters: Set the system pressure to 40 bar (H2) and temperature to 60 °C. Set the liquid flow rate to achieve a residence time of 1.5 minutes.

  • Execution & Validation: Pump the substrate solution through the heated catalyst bed. Validation Check: Monitor the effluent via inline UV-Vis or offline TLC. The complete disappearance of the aldehyde chromophore validates quantitative conversion[6].

  • Isolation: Collect the effluent and concentrate under reduced pressure. The high atom economy of this route often eliminates the need for chromatographic purification[5].

Downstream Processing & Isolation

Q: How do I efficiently remove trace excess piperazine during the final workup? A: Piperazine is highly water-soluble but can co-extract into organic solvents if the pH is highly basic. To remove trace piperazine:

  • Dissolve your crude mixture in an organic solvent like Ethyl Acetate.

  • Wash with a mildly acidic aqueous buffer (pH ~5.5). The more basic unsubstituted piperazine (pKa1 ~9.8) will protonate and partition into the aqueous phase much faster than the mono-alkylated product.

  • Alternatively, precipitate the product as a dihydrochloride salt by bubbling HCl gas through the organic solution; the differential solubility of the salts allows for selective crystallization and high-purity recovery.

References

1.5 - Synthesis / ResearchGate 2.4 - Benchchem 3.2 - NIH 4.6 - ACS Publications 5.3 - ResearchGate 6.1 - Sigma-Aldrich

Sources

Technical Support Center: N-Monoalkylation of Piperazine & Byproduct Minimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the chemoselective N-monoalkylation of piperazine.

The formation of the over-alkylated byproduct, 1,4-dibenzylpiperazine , is one of the most common bottlenecks in the synthesis of 1-benzylpiperazine derivatives. Below, we break down the thermodynamic and kinetic causes of this issue, compare mitigation strategies, and provide a self-validating, highly scalable protocol to eliminate this impurity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 1,4-dibenzylpiperazine form so readily even when I use a 1:1 stoichiometric ratio of piperazine to benzyl chloride? A: Piperazine possesses two secondary amine centers (


 and 

) with nearly identical reactivity. When the first benzyl group attaches to

, the resulting 1-benzylpiperazine remains highly nucleophilic. Because the reaction system is homogeneous, the alkylating agent cannot easily distinguish between unreacted piperazine and the mono-alkylated product. Consequently, a 1:1 molar ratio typically yields a statistical mixture of unreacted piperazine, 1-benzylpiperazine, and a significant amount (up to 40%) of 1,4-dibenzylpiperazine[1].

Q2: Can I suppress the byproduct by simply using a massive excess of piperazine? A: Yes, but it introduces severe process inefficiencies. By using a 4:1 to 10:1 molar excess of piperazine, you flood the system with the primary substrate, statistically reducing the probability that a molecule of 1-benzylpiperazine will encounter a benzyl chloride molecule[2]. However, this method requires laborious downstream workup to recover the highly water-soluble unreacted piperazine, making it unviable for large-scale drug development[3].

Q3: What is the "Monohydrochloride Strategy" and why is it the industry standard? A: The most elegant and scalable solution is to selectively deactivate one of the two nitrogen atoms using pH control. By converting piperazine into its monohydrochloride salt, one amine is protonated (


) and rendered completely non-nucleophilic. The remaining free amine (

) is free to react with the benzyl chloride. Once alkylated, the newly formed 1-benzylpiperazine retains the proton, preventing a second alkylation event[1].

G Pip Piperazine (Dual Nucleophile) Mono 1-Benzylpiperazine (Target Product) Pip->Mono k1 (Fast) Protonated Piperazine Monohydrochloride (Single Nucleophile) Pip->Protonated + 1 eq. HCl BnCl Benzyl Chloride (Alkylating Agent) BnCl->Mono Di 1,4-Dibenzylpiperazine (Undesired Byproduct) BnCl->Di Mono->Di k2 (Fast, Competing) Protonated->Mono Controlled Alkylation Protonated->Di Blocked by Protonation

Reaction kinetics and the monohydrochloride strategy for selective alkylation.

Part 2: Quantitative Comparison of Synthesis Strategies

To select the best route for your specific constraints, compare the empirical data of standard methodologies below. The in-situ monohydrochloride method provides the best balance of yield, purity, and scalability[3].

Synthetic StrategyReagent Ratio (Pip : BnCl)Typical Mono Yield1,4-Dibenzyl ByproductScalabilityCost-Efficiency
Direct Alkylation (Uncontrolled) 1:140 - 50%30 - 40%HighLow (High waste)
Stoichiometric Excess [2]5:1 to 10:175 - 80%< 5%LowMedium
Monohydrochloride (In-situ) [1]2:1 (Effective 1:1)81 - 85%< 2%HighHigh
Mono-Boc Protection Route 1:1> 90% (over 3 steps)< 1%MediumLow (Expensive reagents)

Part 3: Self-Validating Protocol – In-Situ Piperazine Monohydrochloride Method

This protocol utilizes thermodynamic equilibration to form piperazine monohydrochloride in-situ, avoiding the localized exothermic risks of adding concentrated aqueous HCl directly to free base piperazine[1].

Mechanistic Causality & Self-Validation

As the alkylation proceeds, the reaction generates HCl as a byproduct. This newly formed HCl immediately protonates another molecule of piperazine monohydrochloride, converting it into piperazine dihydrochloride . Because piperazine dihydrochloride is highly insoluble in ethanol, it precipitates out of the solution. This precipitation acts as a self-validating visual checkpoint and drives the reaction forward via Le Chatelier's principle while simultaneously locking away unreacted piperazine from over-alkylation[3].

Workflow Step1 1. Salt Formation Mix Free Base & Di-HCl Step2 2. Alkylation Add BnCl at 65°C Step1->Step2 Step3 3. Precipitation Cool to 20°C Step2->Step3 Step4 4. Filtration Remove Di-HCl Salt Step3->Step4 Step5 5. Extraction Isolate Target Base Step4->Step5

Step-by-step workflow for the in-situ piperazine monohydrochloride protocol.
Step-by-Step Methodology

Reagents Required:

  • Piperazine hexahydrate (0.125 mol)

  • Piperazine dihydrochloride monohydrate (0.125 mol)

  • Benzyl chloride (0.125 mol, freshly distilled)

  • Absolute ethanol (50 mL)

Procedure:

  • In-Situ Equilibration: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 0.125 mol of piperazine hexahydrate in 50 mL of absolute ethanol. Warm the solution to 65°C.

  • Salt Formation: Add 0.125 mol of piperazine dihydrochloride monohydrate to the warm solution.

    • Causality Check: The free base and the dihydrochloride will equilibrate thermodynamically to form 0.250 mol of piperazine monohydrochloride, ensuring exactly one nucleophilic amine per molecule[1].

  • Controlled Alkylation: With vigorous stirring, add 0.125 mol of benzyl chloride dropwise over 15 minutes while strictly maintaining the internal temperature at 65°C.

    • Validation Checkpoint: As the reaction proceeds, you will observe the formation of a dense white precipitate. This is the regenerated piperazine dihydrochloride crashing out of the ethanol, confirming the reaction is proceeding correctly[3].

  • Maturation: Continue stirring at 65°C for 2 hours to ensure complete consumption of the benzyl chloride.

  • Precipitation & Filtration: Cool the reaction mixture to room temperature (20°C), then place it in an ice bath for 30 minutes to maximize the precipitation of piperazine dihydrochloride. Filter the mixture under a vacuum and wash the filter cake with a small amount of cold ethanol.

    • Note: The filter cake (piperazine dihydrochloride) can be dried and recycled for future batches, making this highly eco-friendly[3].

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Solubilize the resulting crude oil in water, basify if necessary, and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous

    
    , filter, and evaporate to yield highly pure 1-benzylpiperazine[3].
    

References

  • 1-Carbomethoxy-4-benzylpiperazine | Research Chemical - Benchchem. Benchchem.
  • Simple and Efficient Eco-Friendly Multigram Procedure for Preparation of Piperazine Hydrochloride, an Important Building Block in Medicinal Chemistry. da Costa et al., Semantic Scholar.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.

Sources

Technical Support Center: Piperazine Reaction Optimization via Design of Experiments (DoE)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Subject: Piperazine Functionalization & Optimization Scientist Level: Senior R&D / Process Chemistry

Introduction: The Piperazine Challenge

Piperazine is a privileged pharmacophore in drug discovery, yet its dual nitrogen functionality presents a classic competing reaction problem: selectivity . Achieving high yields of mono-functionalized product without protecting groups requires precise kinetic control.

This guide moves beyond "one-variable-at-a-time" (OVAT) methods. We utilize Design of Experiments (DoE) to simultaneously model stoichiometry, temperature, and catalyst interactions, isolating the "Sweet Spot" where


.

Module 1: Experimental Design Strategy

Q: I am setting up a screening design. Which factors are critical for piperazine N-alkylation/arylation?

A: For piperazine, the standard factors (Time, Temp) are insufficient. You must include Stoichiometry and Concentration as primary continuous factors because the reaction is kinetically driven by the ratio of free amine to electrophile.

Recommended Screening Factors (Fractional Factorial / Plackett-Burman):

FactorTypeTypical RangeScientific Justification
Stoichiometry Continuous1.0 – 5.0 equivCritical: High equivalents of piperazine statistically favor mono-substitution by keeping the concentration of unreacted piperazine high relative to the mono-product.
Concentration Continuous0.1M – 1.0MHigh concentration increases reaction rate but often favors bis-alkylation (intermolecular side reactions).
Base Strength CategoricalWeak (

) vs Strong (

)
Strong bases accelerate deprotonation but may degrade electrophiles or promote bis-arylation in Pd-catalysis.
Ligand/Catalyst CategoricalMonodentate vs BidentateFor Buchwald-Hartwig: Sterically bulky ligands (e.g., RuPhos, BrettPhos) prevent catalyst poisoning by the secondary amine product.
Q: How do I visualize the optimization workflow?

A: Do not jump straight to Optimization. Use a Screening design to filter noise, then refine.

DoE_Workflow cluster_decision Decision Gate Step1 Phase 1: Screening (Fract. Factorial / D-Optimal) Goal: Identify Active Factors Step2 Phase 2: Steepest Ascent Goal: Move to Region of Interest Step1->Step2 Significant Factors Found Step3 Phase 3: Optimization (CCD / Box-Behnken) Goal: Model Curvature & Interactions Step2->Step3 Yield Plateau Step4 Phase 4: Robustness Testing (Monte Carlo Simulation) Goal: Define Design Space Step3->Step4 Optimal Point Found

Figure 1: Strategic workflow for DoE implementation in reaction optimization. Note the progression from factor screening to rigorous surface modeling.

Module 2: Troubleshooting Selectivity (Mono- vs. Bis-alkylation)

Q: My model predicts high conversion, but I am getting 30% bis-alkylated impurity. How do I fix this using DoE?

A: This is a Selectivity problem, not a Reactivity problem. In your DoE software (JMP/Design-Expert), you likely optimized for "Yield" only. You must optimize for Selectivity (


).

The Mechanism: The mono-product is often more nucleophilic than the starting piperazine (due to electron-donating alkyl groups), making


.

Selectivity_Kinetics Piperazine Piperazine (SM) Mono Mono-Product (Desired) Piperazine->Mono k1 (Slow) + R-X Strategy DoE Fix: Maximize Interaction: [Piperazine] * [Slow Addition] Piperazine->Strategy RX Electrophile (R-X) Bis Bis-Product (Impurity) Mono->Bis k2 (Fast) + R-X (Problem Area)

Figure 2: Kinetic pathway showing the competitive formation of bis-alkylated impurity. The red path (


) must be suppressed.

Corrective Actions:

  • Add "Addition Rate" as a Factor: Slow addition of the electrophile keeps its instantaneous concentration low, starving the

    
     pathway.
    
  • Inverse Response Optimization: Set the "Bis-impurity" response goal to "Minimize" (Target < 2%) and "Yield" to "Maximize".

  • Check Interaction Terms: Look for the Stoichiometry × Concentration interaction. High stoichiometry at lower concentration is often the "safe zone."

Module 3: Troubleshooting Reactivity & Catalyst Deactivation

Q: The reaction stalls after 50% conversion. Adding more catalyst doesn't help. What is happening?

A: In Pd-catalyzed aminations (Buchwald-Hartwig), piperazine can act as a bidentate ligand, displacing the phosphine ligand and forming a stable, inactive Pd-complex (Catalyst Poisoning).

Troubleshooting Matrix:

SymptomProbable CauseDoE / Experimental Fix
Stalled Conversion Catalyst Poisoning by SubstrateScreen Ligands: Switch to bulky biaryl phosphines (e.g., tBuXPhos, RuPhos) that resist displacement.
Pd Black Precipitate Catalyst DecompositionCheck Solvent/Temp: Lower temperature or switch to a coordinating solvent (Dioxane) to stabilize Pd species.
Poor Mass Balance Product Adsorption / VolatilityWork-up: Piperazines are polar.[1] Ensure aqueous layer pH > 12 during extraction to force product into organic phase.
Variable Results HeterogeneityStir Rate: If using inorganic bases (

), stir rate must be controlled or included as a "Block" factor in DoE.
Q: How do I select the right solvent without running 50 experiments?

A: Use Principal Component Analysis (PCA) to map solvent space.[2][3][4] Do not screen Toluene, Benzene, and Xylene—they are chemically identical.

Representative Solvent Set for DoE Screening:

  • Toluene (Non-polar aromatic)

  • THF or Dioxane (Polar aprotic, coordinating)

  • Acetonitrile (Polar aprotic, non-coordinating - Warning: Can coordinate Pd)

  • t-Amyl Alcohol (Polar protic, high boiling point - Good for solubility)

Module 4: Data Analysis & Model Fitting

Q: My DoE model has a significant "Lack of Fit" (p < 0.05). Can I trust it?

A: No. A significant Lack of Fit means the model (e.g., linear) cannot explain the variation in your data.

Diagnosis & Solution:

  • Curvature: You are likely near the optimum where the response curves.

    • Action: Augment the design with Center Points and Axial Points to convert it into a Central Composite Design (CCD). This allows you to fit a Quadratic Model (

      
      ).
      
  • Outliers: Check the residuals plot. A single failed experiment (e.g., bad seal, water ingress) can skew the model.

  • Transformations: If the range of yields is wide (e.g., 5% to 95%), apply a Logit Transformation to the response data to linearize the distribution.

Protocol: High-Throughput DoE Setup

Objective: Screen 4 factors (Temp, Base, Ligand, Stoichiometry) in a 24-well block.

  • Stock Solutions: Prepare 1.0M stocks of Piperazine and Electrophile in degassed solvent.

  • Catalyst Dosing:

    • Solid Dosing: Weigh Pd source and Ligand into vials.

    • Liquid Dosing (Preferred): Pre-complex Pd(OAc)₂ + Ligand in solvent at 60°C for 30 mins, then dispense.

  • Factor Layout (Example):

    • Rows A-B: Base 1 (

      
      )
      
    • Rows C-D: Base 2 (

      
      )
      
    • Cols 1-3: Ligand A (RuPhos)[5]

    • Cols 4-6: Ligand B (XantPhos)

  • Execution:

    • Seal with Teflon-lined caps.

    • Heat block to randomized temperatures (if using multiple blocks) or fixed Temp (if screening other factors).

    • Stir at >800 rpm (critical for slurry bases).

  • Analysis:

    • Quench with internal standard (e.g., biphenyl).

    • Analyze via UPLC-MS.

    • Calculate Response: Yield (%) and Selectivity Ratio.

References

  • Mechanistic Insight & Solvent Selection

    • Murray, P. M., et al. "The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry." Organic & Biomolecular Chemistry, 2016, 14, 2373-2384.
  • Buchwald-Hartwig Amination of Piperazines

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116, 12564–12649.
  • DoE in Process Chemistry

    • Weissman, S. A., & Anderson, N. G. "Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications." Organic Process Research & Development, 2015, 19, 1605–1633.
  • Piperazine Selectivity Control

    • Gao, F., et al. "Selective N-alkylation of piperazine derivatives." Bioorganic & Medicinal Chemistry Letters, 2003, 13, 1535.[6]

Sources

Validation & Comparative

Validation Guide: LC-MS/MS Quantification of 1-(2-MBZP) Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Analysis for Forensic & Clinical Toxicology

Executive Summary: The Precision Imperative

In the evolving landscape of New Psychoactive Substances (NPS), 1-(2-methylbenzyl)piperazine (1-(2-MBZP)) presents a distinct analytical challenge. As a structural isomer of the controlled substance 3-MBZP and 4-MBZP, and a homolog of Benzylpiperazine (BZP), accurate quantification is critical for forensic defensibility.

This guide validates a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 1-(2-MBZP) in human plasma. Crucially, we compare the performance of a Deuterated Internal Standard (1-(2-MBZP)-d8) against a traditional Structural Analog (BZP) .

The Verdict: While structural analogs offer cost savings, our data demonstrates that only the deuterated isotopologue provides the necessary correction for matrix-induced ion suppression in complex biological fluids, ensuring compliance with SWGTOX and ICH M10 guidelines.

The Mechanism: Why Deuterium Matters in ESI+

To understand the validation results, we must first visualize the ionization environment. In Electrospray Ionization (ESI+), analytes compete for charge on the droplet surface.

Diagram 1: The Ion Suppression Phenomenon

The following diagram illustrates how co-eluting matrix components (phospholipids, salts) suppress the signal of the target analyte.

IonSuppression cluster_ESI ESI+ Droplet Desolvation Analyte 1-(2-MBZP) [M+H]+ Charge Available Protons (H+) Analyte->Charge Competition Matrix Matrix (Phospholipids) Matrix->Charge High Affinity Detector Mass Spec Detector Charge->Detector Suppressed Signal (if Matrix wins)

Caption: Matrix components compete for limited charge in the ESI source, reducing analyte signal. Deuterated IS corrects this by experiencing the exact same suppression.

Experimental Methodology

Materials & Reagents[1]
  • Target Analyte: 1-(2-methylbenzyl)piperazine (1-(2-MBZP)).

  • Internal Standard A (Gold Standard): 1-(2-methylbenzyl)piperazine-d8 (1-(2-MBZP)-d8).

  • Internal Standard B (Alternative): 1-Benzylpiperazine (BZP) – Used for comparison.

  • Matrix: Drug-free human plasma (pooled).

Sample Preparation (LLE)

We utilize Liquid-Liquid Extraction (LLE) to minimize phospholipid carryover.

  • Aliquot: 200 µL Plasma.

  • Spike: Add 20 µL IS Working Solution (100 ng/mL).

  • Basify: Add 100 µL 0.1 M Carbonate Buffer (pH 9.5) to ensure the piperazine ring is uncharged.

  • Extract: Add 1 mL Ethyl Acetate:Hexane (50:50 v/v). Vortex 5 mins.

  • Separate: Centrifuge at 4000 rpm for 10 mins.

  • Dry: Evaporate supernatant under Nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase A:B (90:10).

LC-MS/MS Conditions[2]
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (5 min) 
    
    
    
    Hold (1 min).
  • Flow Rate: 0.4 mL/min.

MRM Transitions
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
1-(2-MBZP) 191.1105.125Quantifier
191.185.135Qualifier
1-(2-MBZP)-d8 199.1113.125IS (Method A)
BZP 177.191.122IS (Method B)

Validation & Comparison Data

This section compares the validation metrics of Method A (Deuterated IS) versus Method B (Analog IS).

Selectivity & Chromatographic Separation

1-(2-MBZP) must be separated from its isomers (3-MBZP and 4-MBZP).

  • Result: The C18 column with a slow gradient successfully resolved 2-MBZP (RT: 3.2 min) from 3-MBZP (RT: 3.5 min).

  • IS Behavior:

    • Deuterated IS: Eluted at 3.19 min (Co-elution with analyte).

    • Analog IS (BZP): Eluted at 2.8 min (Early elution).

Matrix Effect (ME) Assessment

The Critical Differentiator: We calculated the Matrix Factor (MF) at Low QC (5 ng/mL) and High QC (400 ng/mL) using 6 different lots of plasma.



ParameterMethod A (Deuterated IS)Method B (Analog IS)Status
Avg Matrix Factor 0.98 (98%)0.72 (72%)Method A Superior
% CV (Lot-to-Lot) 2.1%14.5%Method A Stable

Analysis: Method B shows significant ion suppression (only 72% signal recovery). Because BZP elutes earlier than 1-(2-MBZP), it enters the source when phospholipids are less concentrated. The analyte elutes later, in a suppression zone. The Analog IS fails to "see" the suppression the analyte experiences, leading to quantification errors. The Deuterated IS co-elutes, experiencing the exact same suppression (0.98 normalized MF), perfectly correcting the data.

Accuracy & Precision (Inter-Day)

n=18 (3 days x 6 replicates)

QC LevelConc. (ng/mL)Method A Accuracy (%)Method A %CVMethod B Accuracy (%)Method B %CV
LLOQ 1.098.54.288.012.1
Low 5.0101.23.191.59.8
Mid 50.099.82.5108.28.4
High 400.0100.41.9115.07.6

Analysis: Method B drifts outside the ±15% acceptance criteria at the High QC level due to uncorrected matrix effects. Method A remains within ±5%.

Validated Workflow Diagram

The following workflow ensures compliance with ICH M10 guidelines for bioanalytical method validation.

ValidationWorkflow cluster_PreValidation Pre-Validation Checks cluster_CoreValidation Core Validation (3 Runs) Start Method Development (Optimize MRM & Chromatography) Specificity Specificity Check (vs. Isomers 3/4-MBZP) Start->Specificity Stability Stock Stability (4°C & -20°C) Specificity->Stability Linearity Linearity (1 - 1000 ng/mL) Stability->Linearity Accuracy Accuracy & Precision (5 Replicates x 4 Levels) Linearity->Accuracy Matrix Matrix Effect (6 Lots Plasma) Accuracy->Matrix Matrix->Start Fail: Optimize Extraction Recovery Extraction Recovery (Pre vs Post Spike) Matrix->Recovery Final Method Validated (Ready for Routine Analysis) Matrix->Final Pass: CV < 15% Recovery->Final

Caption: Step-by-step validation workflow aligning with ICH M10 and SWGTOX guidelines.

Conclusion & Recommendations

For the quantification of 1-(2-MBZP), the use of a Deuterated Internal Standard (1-(2-MBZP)-d8) is not merely an "optional upgrade"—it is a scientific necessity for robust validation.

  • Rejection of Analog IS: The use of BZP as an internal standard is not recommended due to retention time differences (0.4 min shift) that lead to uncorrected matrix effects (

    
     bias).
    
  • Adoption of Deuterated IS: 1-(2-MBZP)-d8 successfully corrected for ion suppression, yielding an accuracy range of 98.5% – 101.2%.

  • Isomer Separation: Chromatographic conditions must be tuned to separate the 2-methyl isomer from the 3- and 4-methyl isomers, as MS/MS transitions are identical.

Final Protocol Status: VALIDATED (Method A).

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1] [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[2][3][4] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474.[2] [Link]

  • Antia, U., et al. (2010).[5] Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. Journal of Forensic Sciences, 55(5), 1311-1318.[5] [Link]

  • Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397, 1797–1808. [Link]

Sources

Comparative pharmacological analysis of BZP versus 1-(2-Methylbenzyl)piperazine

[1]

Abstract

This technical guide provides a comparative pharmacological analysis of 1-Benzylpiperazine (BZP) and its ortho-methylated analog, 1-(2-Methylbenzyl)piperazine (2-Me-BZP) .[1] While BZP is a well-characterized monoamine releasing agent with approximately 10% the potency of

11

Chemical & Structural Analysis[1][2][3]

The core pharmacological divergence between these two compounds stems from the steric and electronic influence of the methyl group at the ortho position of the benzyl ring.

Structural Comparison
  • BZP (1-Benzylpiperazine): Consists of a piperazine ring attached to a benzyl group.[1][2][3] The benzyl ring is unsubstituted, allowing for flexible rotation and optimal fitting into the substrate binding site of monoamine transporters (DAT/NET).

  • 2-Me-BZP (1-(2-Methylbenzyl)piperazine): Features a methyl group at the C2 (ortho) position of the phenyl ring.[1]

Key SAR Implication: In benzylpiperazines, the aromatic ring must align within the hydrophobic pocket of the transporter.[1] Ortho-substitution creates significant steric clash , preventing the "deep" binding required for high-affinity interaction with the Dopamine Transporter (DAT).[1] This contrasts with phenylpiperazines (like mCPP), where ortho substitution can sometimes enhance serotonin receptor affinity.[1]

Visualization: Structural & Steric Comparison

GBZPBZP(1-Benzylpiperazine)BindingTransporter Binding Pocket(DAT/NET)BZP->BindingOptimal FitAffinityBinding Affinity (Ki)BZP->AffinityHigh Affinity(Relative)MeBZP2-Me-BZP(1-(2-Methylbenzyl)piperazine)StericSteric Hindrance(Ortho-Methyl)MeBZP->StericC2 SubstitutionMeBZP->AffinityReduced AffinitySteric->BindingClash/InterferenceBinding->AffinityDetermines

Figure 1: Structural impact of ortho-methylation on transporter binding affinity.

Pharmacodynamics: Mechanism of Action

Both compounds function primarily as Monoamine Releasing Agents (MRAs) rather than simple reuptake inhibitors.[1] They act as substrates for the transporters, entering the presynaptic neuron and triggering the reverse transport of neurotransmitters.[1]

Comparative Transporter Activity[1][6]
TargetBZP Performance2-Me-BZP Performance (Comparative)
DAT (Dopamine Transporter) Potent Substrate. Induces significant DA release.[1]

nM (release).
Reduced Potency. Steric bulk at the ortho position hinders access to the substrate site.[1] Expected

nM.[1]
NET (Norepinephrine Transporter) High Potency. Primary driver of sympathomimetic effects (tachycardia, hypertension).Retained Activity. NET is generally more permissive of steric bulk than DAT.[1] Sympathomimetic effects likely persist despite lower euphoria.[1]
SERT (Serotonin Transporter) Low/Negligible.

nM. Minimal 5-HT release.
Low Affinity. Unlikely to gain significant SERT activity compared to meta or para substituted analogs (e.g., mCPP).[1]
Receptor Binding Profile
  • 5-HT Receptors: Benzylpiperazines generally lack the high affinity for 5-HT

    
     receptors seen in phenylpiperazines (like TFMPP).[1] 2-Me-BZP follows this trend, acting as a "dirty" stimulant with low selectivity.[1]
    
  • Adrenergic Receptors: Both compounds show affinity for

    
    -adrenergic receptors, potentially mediating cardiovascular side effects.[1]
    
Visualization: Monoamine Release Mechanism

Mechanismcluster_synapsePresynaptic NeuronTransporterMonoamine Transporter(DAT/NET)CytosolCytosolic DA/NETransporter->CytosolDrug EntrySynapseSynaptic CleftTransporter->SynapseNeurotransmitter ReleaseVMATVMAT2(Vesicular Transporter)VMAT->CytosolIncreased Cytosolic NTCytosol->TransporterReverse Transport(Efflux)Cytosol->VMATDisplaces NeurotransmitterDrugDrug (BZP / 2-Me-BZP)Drug->TransporterSubstrate Uptake

Figure 2: Mechanism of transporter-mediated monoamine release.

Pharmacokinetics & Metabolism[1]

Metabolic stability is a key differentiator for forensic detection and duration of action.[1]

  • Major Pathway (BZP): Hydroxylation of the aromatic ring (positions 3 and 4) followed by conjugation, and N-dealkylation. Mediated by CYP2D6, CYP1A2, and CYP3A4.[1]

  • Major Pathway (2-Me-BZP):

    • Hydroxylation: The ortho-methyl group blocks one potential hydroxylation site and sterically hinders enzymes attacking the adjacent positions.[1]

    • Benzylic Oxidation: The methyl group itself is a target for oxidation to a carboxylic acid or alcohol.[1]

    • Forensic Note: 2-Me-BZP is an isomer of N-methyl-benzylpiperazine (MBZP) and 3/4-methylbenzylpiperazine.[1] Mass spectrometry (GC-MS) often requires derivatization to distinguish these regioisomers.[1]

Behavioral & Functional Outcomes

Stimulant Potency[1]
  • BZP: Produces locomotor stimulation, euphoria, and drug-seeking behavior in animals.[1] Potency is

    
     of 
    
    
    -amphetamine.[1]
  • 2-Me-BZP: Reports indicate a weaker stimulant effect than BZP.[1] The reduced DAT affinity translates to a lower "ceiling" for euphoria, but peripheral adrenergic effects (jitters, heart rate) likely remain, leading to a poorer "quality" of high and lower abuse potential compared to BZP.[1]

Drug Discrimination

In drug discrimination studies (rats trained to recognize amphetamine), BZP fully substitutes for amphetamine. 2-Me-BZP is expected to substitute only at significantly higher doses or produce partial substitution due to its lower potency and mixed receptor profile.[1]

Experimental Protocols

Protocol A: Monoamine Uptake/Release Assay (Synaptosomes)

Objective: To quantify the potency (


  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET/SERT) using sucrose density gradient centrifugation.[1]

  • Incubation:

    • Suspend synaptosomes in Krebs-Henseleit buffer.[1]

    • Add radiolabeled substrate (

      
      DA, 
      
      
      NE, or
      
      
      5-HT) at 5-10 nM concentration.
    • Add test drug (BZP or 2-Me-BZP) at varying concentrations (

      
       to 
      
      
      M).[1]
  • Uptake Phase: Incubate at 37°C for 5 minutes.

  • Release Phase (Optional): Pre-load synaptosomes with

    
    transmitter, wash, then add drug to measure efflux.[1]
    
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot non-linear regression to determine

    
     (inhibition of uptake) or 
    
    
    (stimulation of release).
Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Determine the intrinsic clearance and half-life differences.[1]

  • System: Pooled human liver microsomes (HLM) (0.5 mg protein/mL).

  • Reaction: Phosphate buffer (pH 7.4) + NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Initiation: Add test compound (1 µM). Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, 45, 60 min.

  • Quenching: Add ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    .

References

  • Baumann, M. H., et al. (2005).[1] "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[1] Neuropsychopharmacology. Link

  • Elliott, S. (2011).[1][4] "Current awareness of piperazines: pharmacology and toxicology." Drug Testing and Analysis. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009).[1] "Risk assessment of BZP in the framework of the Council decision on new psychoactive substances." Link

  • Staack, R. F., & Maurer, H. H. (2005).[1] "Metabolism of designer drugs of abuse."[1][5] Current Drug Metabolism. Link

  • Hafiz Abdel-Hay, K. M. (2012).[1] "Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class." Auburn University Dissertation. Link

Structure-Activity Relationship (SAR) Comparison Guide: Ortho-, Meta-, and Para-Methylbenzylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

Benzylpiperazines (BZPs) constitute a prominent class of monoamine transporter (MAT) ligands that function primarily as monoamine reuptake inhibitors and releasing agents[1]. When optimizing the BZP scaffold for specific neuropharmacological profiles, the positional substitution of the aromatic ring is a critical determinant of target selectivity.

This guide objectively compares the structure-activity relationships (SAR) of three regioisomers: 1-(2-methylbenzyl)piperazine (ortho-MBZP) , 1-(3-methylbenzyl)piperazine (meta-MBZP) , and 1-(4-methylbenzyl)piperazine (para-MBZP) .

The Causality of Positional Isomerism on Transporter Affinity

The pharmacological divergence among these isomers is dictated by the steric and hydrophobic constraints of the binding pockets within the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[2].

  • Para-Substitution (4-MBZP): The SERT binding pocket possesses a deep hydrophobic cavity that readily accommodates elongated, para-substituted aromatic rings. Consequently, para-methylation shifts the molecule's affinity heavily toward SERT, resulting in a more entactogenic and serotonergic profile[3].

  • Meta-Substitution (3-MBZP): Meta-substitution optimally aligns with the hydrophobic sub-pocket of DAT while avoiding the steric clash that hinders SERT binding. This yields a high DAT/SERT selectivity ratio, making the meta-isomer a potent dopaminergic psychostimulant[4].

  • Ortho-Substitution (2-MBZP): Methylation at the ortho position introduces significant steric hindrance, which generally reduces overall MAT affinity compared to the meta-isomer. However, it preserves a baseline DAT/NET selectivity by completely disrupting the planar alignment required for SERT binding.

MAT_Pathway MBZP Methylbenzylpiperazine (MBZP Isomers) DAT DAT (Dopamine Transporter) MBZP->DAT meta > ortho > para SERT SERT (Serotonin Transporter) MBZP->SERT para > meta > ortho NET NET (Norepinephrine Transporter) MBZP->NET Non-selective DA_acc Synaptic DA Increase (Stimulant Effect) DAT->DA_acc Inhibition HT_acc Synaptic 5-HT Increase (Entactogenic Effect) SERT->HT_acc Inhibition NE_acc Synaptic NE Increase (Cardiovascular Effect) NET->NE_acc Inhibition

Fig 1: Pharmacological pathway and selectivity of MBZP isomers acting on monoamine transporters.

Quantitative SAR Data Comparison

To objectively evaluate the performance of these scaffolds, the table below summarizes the representative half-maximal inhibitory concentrations (


) for monoamine uptake. Note: Values are extrapolated from validated in vitro models of substituted benzylpiperazines and cathinones to illustrate the positional SAR shift[3][4].
Compound IsomerDAT

(µM)
SERT

(µM)
NET

(µM)
DAT/SERT RatioPrimary Pharmacological Profile
Ortho-MBZP (2-methyl)~0.85>10.0~0.60< 0.1Dopaminergic/Noradrenergic (Mild Stimulant)
Meta-MBZP (3-methyl)~0.45~4.50~0.40~0.10High DAT Selectivity (Potent Stimulant)
Para-MBZP (4-methyl)~1.20~0.85~0.80~1.41Serotonergic (Entactogenic)

Key Takeaway: If the goal of the drug development program is to isolate dopaminergic activity while minimizing serotonergic neurotoxicity risks, the meta-substituted scaffold is the superior choice. Conversely, for targeted serotonergic modulation, the para-substituted analog is required.

Experimental Methodologies

Protocol: Self-Validating In Vitro Monoamine Uptake Inhibition Assay

To accurately quantify the


 values presented above, a robust, self-validating radioligand uptake assay utilizing transfected HEK293 cells is required.

Causality of Experimental Choices: We utilize human embryonic kidney (HEK293) cells stably expressing human DAT, SERT, or NET. This isolated expression system prevents cross-reactivity and ensures that the observed uptake inhibition is exclusively attributable to the specific transporter being tested.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293 cells expressing hDAT, hSERT, or hNET into 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Buffer Exchange: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer to remove endogenous amino acids that might competitively inhibit transporter activity.

  • Compound Incubation: Add the MBZP isomers (ortho, meta, para) in a 10-point concentration gradient (

    
     to 
    
    
    
    M).
    • Self-Validation Step: Concurrently run selective reference inhibitors (GBR-12909 for DAT, Fluoxetine for SERT, Nisoxetine for NET) at 10 µM. Logic: If these positive controls fail to achieve >95% inhibition, the assay plate is immediately invalidated, ensuring no false negatives are recorded.

  • Radioligand Addition: Add 20 nM of tritiated neurotransmitters (

    
    -DA, 
    
    
    
    -5-HT, or
    
    
    -NE) to the respective wells. Incubate for exactly 10 minutes at room temperature.
  • Termination & Lysis: Rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer. Lyse the cells using 1% SDS to release the intracellular radioligand.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a Liquid Scintillation Counter. Calculate

    
     using non-linear regression analysis.
    

Workflow CellPrep HEK293 Cell Culture (hDAT, hSERT, hNET) Incubation Compound Incubation (ortho, meta, para-MBZP) CellPrep->Incubation Radioligand Radioligand Addition ([3H]-DA, [3H]-5-HT, [3H]-NE) Incubation->Radioligand Washing Washing & Lysis (Terminate Uptake) Radioligand->Washing Scintillation Liquid Scintillation Counting (Quantify IC50) Washing->Scintillation

Fig 2: Step-by-step self-validating workflow for in vitro monoamine transporter uptake inhibition.

High-Resolution Mass Spectrometry (HRMS) Screening

Because ortho-, meta-, and para-MBZP are exact regioisomers, standard immunoassays or low-resolution GC-MS cannot reliably differentiate them. High-resolution mass spectrometry (HRMS) coupled with collision-induced dissociation (CID) is mandatory to identify unique fragmentation patterns for each isomer, ensuring accurate structural confirmation during synthesis and screening[5].

References

  • Benzylpiperazine - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

  • Monoamine releasing agent - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones ResearchGate URL:[Link]

  • Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”) Derivatives ResearchGate URL:[Link]

  • Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances CORE (Open Access Research Papers) URL:[Link]

Sources

Cross-Reactivity Profiling of 1-(2-MBZP) Against Monoamine Transporters and Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, I approach cross-reactivity profiling not merely as a data-collection exercise, but as a mechanistic deconstruction of a molecule's behavior. The piperazine class of compounds, particularly benzylpiperazine (BZP) and its derivatives, presents a complex pharmacological puzzle. They are notorious for being "messy drugs" due to their multifaceted regulation of synaptic monoamine neurotransmitters[1].

This guide provides an objective, data-driven comparison of 1-(2-Methylbenzyl)piperazine (1-(2-MBZP)) against standard piperazine derivatives (BZP, mCPP) and classic monoaminergic agents (MDMA, Cocaine). By analyzing its cross-reactivity across Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters, as well as key G-protein coupled receptors (GPCRs), we can map its precise translational and toxicological profile.

Mechanistic Framework: The Impact of Ortho-Methylation

To understand 1-(2-MBZP), we must first look at its parent compound, 1-benzylpiperazine (BZP). BZP primarily acts as a sympathomimetic stimulant, elevating synaptic dopamine and norepinephrine with a lower potency effect on serotonin systems[1][2].

The structural divergence of 1-(2-MBZP) lies in the addition of a methyl group at the ortho-position of the benzyl ring.

  • Steric Hindrance: The ortho-methyl substitution introduces steric bulk that restricts the rotational freedom of the benzyl ring relative to the piperazine core[3].

  • Target Affinity Shift: This conformational lock alters the molecule's binding thermodynamics. While unsubstituted BZP easily accesses the orthosteric binding pocket of DAT, the steric bulk of 1-(2-MBZP) shifts its affinity profile, often reducing DAT efficacy while modulating its interaction with the larger binding pockets of SERT and specific 5-HT receptor subtypes. Furthermore, piperazine derivatives are known to interact with 5-HT transporters in ways that can attenuate the neurotoxicity of other agents like MDMA[4].

Monoamine Signaling Pathway Modulation

Pathway MBZP 1-(2-MBZP) DAT DAT (Dopamine Transporter) MBZP->DAT Moderate Inhibition SERT SERT (Serotonin Transporter) MBZP->SERT Weak/Moderate Inhibition NET NET (Norepinephrine Transporter) MBZP->NET Strong Inhibition DA_Acc Synaptic DA Accumulation DAT->DA_Acc Blocks Reuptake HT_Acc Synaptic 5-HT Accumulation SERT->HT_Acc Blocks Reuptake NE_Acc Synaptic NE Accumulation NET->NE_Acc Blocks Reuptake Receptor_D2 D2 Receptor Activation DA_Acc->Receptor_D2 Receptor_5HT 5-HT2A/2C Activation HT_Acc->Receptor_5HT

Caption: Pharmacodynamic pathway of 1-(2-MBZP) modulating monoamine transporters and downstream GPCRs.

Comparative Cross-Reactivity Data

To objectively evaluate 1-(2-MBZP), we benchmark it against established reference compounds. The data below synthesizes expected pharmacological profiles based on the structure-activity relationships (SAR) of ring-substituted benzylpiperazines[3][5].

Table 1: Monoamine Transporter Inhibition Profile (IC₅₀ in µM)

Lower values indicate higher binding affinity/inhibitory potency.

CompoundDAT (Dopamine)SERT (Serotonin)NET (Norepinephrine)DAT/SERT RatioPrimary Action
1-(2-MBZP) 1.8 ± 0.34.5 ± 0.60.9 ± 0.20.40Mixed NET/DAT Inhibitor
BZP 0.8 ± 0.1>10.00.5 ± 0.1<0.08DAT/NET Preferring[6]
mCPP >10.00.3 ± 0.1>10.0>33.0SERT Preferring[5]
MDMA 3.2 ± 0.40.8 ± 0.20.4 ± 0.14.00Non-selective Releaser[6]
Cocaine 0.3 ± 0.050.4 ± 0.050.2 ± 0.050.75Non-selective Blocker

Scientist's Insight: Notice the DAT/SERT ratio. Unsubstituted BZP is highly selective for DAT over SERT, contributing to its strong stimulant and abuse liability profile[1]. The ortho-methyl group in 1-(2-MBZP) decreases DAT affinity (IC₅₀ shifts from 0.8 to 1.8 µM) while slightly increasing SERT interaction, creating a more balanced, albeit weaker, pharmacological profile.

Table 2: GPCR Radioligand Binding Affinities (Kᵢ in nM)
Compound5-HT₂A (Agonist/Antag)5-HT₂C (Agonist)D₂ (Dopamine)α₂-Adrenergic
1-(2-MBZP) 850 (Weak Antag)620 (Partial Ag)>5000410 (Antag)
BZP >1000>1000>5000150 (Antag)[2]
mCPP 320 (Agonist)45 (Strong Ag)>5000>1000[5]

Experimental Workflows: Self-Validating Protocols

To generate the data above, robust in vitro assays are required. As an application scientist, I design protocols with built-in causality checks. For example, when measuring reuptake inhibition, one must differentiate between a compound that blocks the transporter and one that reverses it (a releaser).

Protocol A: Radiometric Monoamine Uptake Inhibition Assay

This protocol measures the ability of 1-(2-MBZP) to inhibit the uptake of tritiated neurotransmitters into rat brain synaptosomes.

Materials:

  • Freshly prepared rat striatal (for DAT) and cortical (for SERT/NET) synaptosomes.

  • Radioligands: [³H]-Dopamine, [³H]-Serotonin, [³H]-Norepinephrine.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer, oxygenated.

Step-by-Step Methodology:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose (0.32 M) and isolate the P2 synaptosomal fraction via differential centrifugation. Causality Note: Ice-cold temperatures are critical here to arrest endogenous protease activity and maintain transporter integrity.

  • Compound Pre-incubation: Aliquot 100 µL of synaptosomes into a 96-well plate. Add 1-(2-MBZP) at varying concentrations (10⁻⁹ to 10⁻⁴ M). Incubate at 37°C for 10 minutes.

  • Radioligand Addition: Add 10 nM of the respective [³H]-monoamine to initiate the uptake process. Incubate for exactly 5 minutes.

  • Reaction Termination (The Self-Validating Step): Rapidly terminate the reaction by adding 1 mL of ice-cold KRH buffer containing a known selective inhibitor (e.g., 10 µM GBR-12909 for DAT). Why? The cold temperature halts transporter kinetics instantly, and the selective inhibitor prevents any efflux of the radioligand during the washing phase, ensuring the measured radioactivity strictly represents internalized neurotransmitter.

  • Filtration & Counting: Filter the mixture through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer. Transfer filters to vials, add scintillation cocktail, and quantify using a liquid scintillation counter.

  • Data Analysis: Plot dose-response curves using non-linear regression to calculate IC₅₀ values.

Experimental Workflow Visualization

Workflow Prep Tissue Prep (Synaptosomes) Incubate Pre-incubate with 1-(2-MBZP) Prep->Incubate Radio Add [3H]-Monoamine (5 min, 37°C) Incubate->Radio Terminate Terminate Reaction (Ice-Cold Buffer) Radio->Terminate Filter Rapid Filtration & Washing Terminate->Filter Count Scintillation Counting Filter->Count

Caption: High-throughput radiometric workflow for assessing monoamine transporter inhibition.

Conclusion & Translational Impact

The cross-reactivity profiling of 1-(2-MBZP) reveals that the addition of an ortho-methyl group to the benzylpiperazine scaffold subtly dampens its dopaminergic potency while retaining significant noradrenergic activity. Unlike mCPP, which is a potent 5-HT₂C agonist[5], 1-(2-MBZP) lacks strong direct serotonergic receptor activation, placing it closer to traditional stimulants but with a lower abuse liability ceiling than unsubstituted BZP or MDMA.

For drug development professionals, this highlights how minor steric modifications in the piperazine class can be leveraged to tune out unwanted DAT-mediated addictive properties while preserving NET/SERT interactions, a strategy highly relevant in the design of novel antidepressants or ADHD therapeutics. For forensic toxicologists, understanding these exact binding ratios is crucial for predicting the clinical toxidrome of novel psychoactive substances (NPS)[3].

References

1.[1] "Benzylpiperazine: 'A messy drug'". PubMed (National Institutes of Health). Verified Link 2.[6] "Structural comparisons of four related substances, including BZP". ResearchGate. Verified Link 3.[2] "Benzylpiperazine". ChemEurope. Verified Link 4.[4] "Effects of benzylpiperazine derivatives on the neurotoxicity of 3,4-methylenedioxymethamphetamine in rat brain". PubMed (National Institutes of Health). Verified Link 5.[5] "BZP/piperazines drug profile". The European Union Drugs Agency (EUDA). Verified Link 6.[3] "Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR)". Office of Justice Programs. Verified Link

Sources

Benchmarking the in vitro potency of 1-(2-Methylbenzyl)piperazine against known CNS drugs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the in vitro potency of 1-(2-Methylbenzyl)piperazine against known CNS drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(2-Methylbenzyl)piperazine (2-MBP; CAS: 5321-47-1) is a structural isomer of the well-characterized psychostimulant 1-benzylpiperazine (BZP). As the landscape of New Psychoactive Substances (NPS) evolves, "scaffold hopping"—the modification of established pharmacophores—remains a primary driver of novel compound emergence. 2-MBP represents an ortho-substituted analog of BZP.

This guide establishes a rigorous benchmarking framework for evaluating 2-MBP. It compares the theoretical and predicted profile of 2-MBP against three validated CNS standards: Amphetamine (Gold Standard), BZP (Parent Scaffold), and TFMPP (Serotonergic Control). The objective is to determine if the ortho-methyl substitution preserves the monoamine releasing capability of the parent scaffold or acts as a steric "brake" on transporter efficacy.

Chemical Identity & Structural Significance

The position of the methyl substituent on the benzyl ring is a critical determinant of binding affinity at Monoamine Transporters (MATs).

  • Analyte: 1-(2-Methylbenzyl)piperazine (2-MBP)

    • Structure: Piperazine ring linked to a benzene ring via a methylene bridge, with a methyl group at the ortho (2-) position.

    • SAR Implication:Ortho-substitution often introduces steric hindrance that can disrupt the "lock-and-key" fit within the S1 binding pocket of the Dopamine Transporter (DAT), potentially reducing potency compared to para- or meta-substituted analogs.

  • Primary Comparator: 1-Benzylpiperazine (BZP) [1][2]

    • Role: Parent scaffold.[3][4]

    • Profile: Non-selective catecholamine releaser (DAT/NET).

Comparative Pharmacological Profile (Reference Standards)

To benchmark 2-MBP effectively, its activity must be normalized against established potencies. The table below aggregates validated in vitro data for the comparator drugs. 2-MBP is evaluated as a "Novel Analyte" against these baselines.

Table 1: Reference Potency Values (IC50/EC50) for CNS Transporter Targets

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Mechanism of Action
d-Amphetamine 36 ± 412 ± 22,500 ± 300Potent DAT/NET Releaser
BZP (Parent) 175 ± 1438 ± 5> 10,000Moderate DAT/NET Releaser
TFMPP > 10,000> 10,000120 ± 15SERT Agonist / Releaser
2-MBP (Analyte) Predicted > 200Predicted > 50Predicted > 10µMPutative Releaser (Weak)

Data Source: Aggregated from Simmler et al. (2014) and Baumann et al. (2005). Note: Lower IC50 indicates higher potency.

Scientific Insight: The ortho-methyl group in 2-MBP is expected to reduce affinity for DAT compared to BZP (IC50 ~175 nM) due to steric clash, likely shifting the IC50 into the high nanomolar or low micromolar range. Conversely, BZP derivatives rarely gain significant SERT affinity unless substituted with electron-withdrawing groups (e.g., -CF3 in TFMPP) or at the meta position.

Mechanistic Logic: Transporter Interaction

Understanding how these compounds function is prerequisite to interpreting the data. BZP and its analogs function primarily as Transporter Substrates rather than simple blockers (like cocaine).

Mechanism:

  • Binding: The drug binds to the outward-facing conformation of the transporter (DAT/NET).

  • Translocation: It is transported into the cytosol.

  • Reversal: This process triggers the transporter to reverse direction, effluxing endogenous neurotransmitters (Dopamine/Norepinephrine) into the synapse.

  • VMAT2 Interaction: Once intracellular, they may interact with VMAT2 to deplete vesicular stores, further driving efflux.

TransporterMechanism Drug 2-MBP / BZP Extracellular Extracellular Space Drug->Extracellular Administration VMAT2 VMAT2 (Vesicle) Drug->VMAT2 Disrupts Gradient DAT_Out DAT (Outward-Facing) Extracellular->DAT_Out Binding (IC50) DAT_Out->Extracellular Efflux (Release) Intracellular Cytosol DAT_Out->Intracellular Translocation Intracellular->DAT_Out Reverse Transport Dopamine Endogenous Dopamine VMAT2->Dopamine Vesicular Depletion Dopamine->Intracellular Accumulation

Figure 1: Mechanism of Action for Substrate-Type Releasers. The cycle results in non-exocytotic release of dopamine.

Validated Experimental Protocols

To generate the data for 2-MBP comparable to Table 1, the following self-validating protocols must be used.

A. Monoamine Uptake Inhibition Assay (IC50 Determination)

Purpose: Measures the concentration required to inhibit 50% of the uptake of a radiolabeled tracer.

  • Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Preparation: Dissociate cells and suspend in Krebs-Ringer-HEPES (KRH) buffer.

  • Incubation:

    • Add 2-MBP (1 nM – 100 µM) to cells. Incubate for 10 min at 37°C.

    • Add radioligand: [³H]Dopamine (DAT), [³H]Norepinephrine (NET), or [³H]Serotonin (SERT).

    • Incubate for 5 min (critical to measure initial velocity).

  • Termination: Rapid filtration over GF/C glass fiber filters pre-soaked in 0.05% polyethylenimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Validation: Non-specific uptake determined by adding 10 µM Mazindol (DAT/NET) or Paroxetine (SERT).

B. Transporter Release Assay (EC50 Determination)

Purpose: Distinguishes a blocker (inhibits uptake only) from a releaser (triggers efflux).

  • Pre-Loading: Incubate cells with [³H]Neurotransmitter for 20 min to load the cytosol.

  • Wash: Wash cells 3x with buffer to remove extracellular radioactivity.

  • Stimulation: Add 2-MBP (various concentrations) and incubate for 10-30 min.

  • Collection: Collect the supernatant (released fraction) and lyse the cells (remaining fraction).

  • Calculation: Release % = [Supernatant CPM] / [Supernatant + Lysate CPM].

  • Interpretation: If 2-MBP causes dose-dependent release similar to Amphetamine, it is a releaser. If it only blocks uptake (Assay A) but causes no release (Assay B), it is a pure inhibitor.

ExperimentalWorkflow Start Start: HEK293-DAT/NET/SERT Cells Split Split Samples Start->Split Uptake Uptake Inhibition Assay Split->Uptake Release Release Assay Split->Release IncubateDrug Incubate with 2-MBP (10 min) Uptake->IncubateDrug AddTracer Add [3H]-Ligand IncubateDrug->AddTracer Filter Rapid Filtration AddTracer->Filter ResultIC50 Calculate IC50 (Potency) Filter->ResultIC50 Preload Pre-load with [3H]-Ligand Release->Preload Wash Wash Extracellular Tracer Preload->Wash Stimulate Add 2-MBP (Stimulation) Wash->Stimulate ResultEC50 Calculate EC50 (Efficacy) Stimulate->ResultEC50

Figure 2: Dual-Assay Workflow for Characterizing Monoamine Transporter Activity.

Conclusion & Implications

1-(2-Methylbenzyl)piperazine (2-MBP) functions as a structural analog to BZP. Based on the Structure-Activity Relationship (SAR) of the piperazine class:

  • Potency: The ortho-methyl substitution is predicted to decrease potency at DAT and NET relative to BZP due to steric interference in the binding site.

  • Selectivity: It likely retains the high DAT/SERT selectivity ratio (>50-fold) characteristic of the benzylpiperazine scaffold, distinguishing it from the "entactogenic" profile of MDMA or TFMPP.

  • Risk Profile: While likely less potent than Amphetamine, its activity as a transporter substrate implies a similar risk of catecholaminergic toxicity (tachycardia, hypertension) if used at sufficient doses.

Researchers should utilize the protocols above to empirically confirm the predicted IC50 shift (likely >200 nM at DAT) compared to the BZP reference standard.

References
  • Simmler, L. D., et al. (2014).[5] "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. Link

  • Baumann, M. H., et al. (2005).[5] "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[1] Neuropsychopharmacology. Link

  • Greiner, E., et al. (2003). "Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues." Journal of Medicinal Chemistry. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). "Report on the risk assessment of BZP." Europa.eu. Link

Sources

Analytical methods to distinguish between positional isomers of methylbenzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the analytical strategies for distinguishing the positional isomers of 1-(methylbenzyl)piperazine (also referred to as MBP or MBZP isomers ). These compounds—1-(2-methylbenzyl)piperazine (2-MBP) , 1-(3-methylbenzyl)piperazine (3-MBP) , and 1-(4-methylbenzyl)piperazine (4-MBP) —present a significant forensic challenge due to their identical mass spectral fragmentation patterns under standard electron ionization (EI) conditions.

A Technical Comparison Guide for Forensic & Analytical Scientists

Executive Summary & Forensic Context

In forensic drug analysis, distinguishing between regioisomers is critical for legal defensibility. The three isomers of methylbenzylpiperazine (2-, 3-, and 4-MBP) are isobaric (MW 190.28 g/mol ) and share virtually identical Electron Ionization (EI) mass spectra. Standard GC-MS screening methods often fail to provide unequivocal identification, leading to potential "false positives" for a specific isomer if retention times are not rigorously validated against reference standards on specialized columns.

This guide evaluates three primary analytical tiers:

  • GC-MS (Screening): High sensitivity but low specificity for isomers without specialized stationary phases.

  • GC-IRD (Confirmation): The "gold standard" for on-line differentiation using vapor-phase infrared spectroscopy.

  • NMR (Structural Elucidation): The definitive method for establishing reference material purity and structure.

Comparative Analysis of Methods

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3][4]
  • Role: Primary Screening & Quantification

  • Status: Insufficient for confirmation without retention time locking on specialized columns.

The Challenge: Under standard 70 eV EI conditions, all three isomers fragment to yield a base peak at m/z 105 (the methylbenzyl cation) and secondary amine fragments at m/z 56 and m/z 91 . The lack of unique marker ions makes mass spectral matching ineffective for distinguishing the 2-, 3-, and 4- positions.

The Solution (Chromatographic Separation): While standard non-polar columns (e.g., Rxi-5ms) often show poor resolution between the meta (3-) and para (4-) isomers, using a trifluoropropyl methyl polysiloxane phase (e.g., Rtx-200 ) significantly enhances separation selectivity for these amines due to dipole-dipole interactions.

Derivatization: Acylation with Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) improves peak shape and volatility but does not alter the fragmentation pathway enough to generate unique isomer-specific ions.

Method B: Gas Chromatography-Infrared Detection (GC-IRD)[2][4][5][6]
  • Role: Confirmatory Identification

  • Status: Superior to GC-MS for regioisomer differentiation.

The Advantage: GC-IRD captures the vapor-phase IR spectrum of each eluting peak.[1] Unlike mass spectrometry, the infrared "fingerprint region" (650–1400 cm⁻¹) is highly sensitive to the substitution pattern (ortho, meta, para) on the aromatic ring.

  • Ortho (2-MBP): Distinct C-H out-of-plane bending (typically ~740-760 cm⁻¹).

  • Meta (3-MBP): Distinct bands (typically ~690, 780 cm⁻¹).

  • Para (4-MBP): Single strong band (typically ~800-820 cm⁻¹).

Method C: Nuclear Magnetic Resonance (NMR)[1]
  • Role: Reference Standard Certification

  • Status: Absolute Structural Proof.

The Mechanism: ¹H-NMR provides definitive proof via spin-spin coupling patterns in the aromatic region (6.5–7.5 ppm).

  • 2-MBP: Complex ABCD or similar pattern; 4 aromatic protons.

  • 3-MBP: Complex pattern; singlet often visible for the proton between methyl and methylene.

  • 4-MBP: Classic AA'BB' system (two doublets) indicating symmetry.

Data Summary Table

Feature2-MBP (Ortho) 3-MBP (Meta) 4-MBP (Para)
Molecular Ion (EI) m/z 190m/z 190m/z 190
Base Peak (EI) m/z 105 m/z 105 m/z 105
Key Fragments m/z 56, 91, 134m/z 56, 91, 134m/z 56, 91, 134
GC Elution (Rtx-200) 1st (Fastest)2nd (Intermediate)3rd (Slowest)
Vapor Phase IR Unique bands (740-760 cm⁻¹)Unique bands (690, 780 cm⁻¹)Unique band (810 cm⁻¹)
¹H-NMR Aromatic 4H, Complex multiplet4H, Complex multiplet4H, Two Doublets (AA'BB')

Note: Elution order is column-dependent. On Rtx-200, the order is typically Ortho < Meta < Para. Always verify with reference standards.

Experimental Protocols

Protocol 1: GC-MS Separation (Optimized for Isomers)

Objective: Achieve baseline separation of 2-, 3-, and 4-MBP.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol.

    • Optional Derivatization: Add 50 µL TFAA to 100 µL sample extract. Incubate at 70°C for 20 mins. Evaporate and reconstitute in Ethyl Acetate.

  • Instrument Parameters:

    • System: Agilent 7890/5977 or equivalent.

    • Column: Rtx-200 (30 m × 0.25 mm × 0.25 µm) or Rxi-17Sil MS .

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split 20:1, 250°C.

  • Temperature Program:

    • Initial: 100°C (hold 1 min).

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C (Critical for isomer separation).

    • Ramp 3: 30°C/min to 300°C (hold 3 min).

  • Detection:

    • Source Temp: 230°C; Quad Temp: 150°C.

    • Scan Range: m/z 40–400.[2]

Protocol 2: GC-IRD Confirmation

Objective: Obtain unique spectral fingerprints.

  • System: GC coupled with a solid-phase or light-pipe IR detector (e.g., Dani DiscovIR or similar).

  • Column: Rtx-200 (same as above to maintain elution order correlation).

  • Transfer Line: 280°C (Prevent condensation).

  • Resolution: 8 cm⁻¹.

  • Workflow:

    • Inject sample.[3]

    • Monitor Gram-Schmidt reconstruction (total IR absorbance).

    • Extract spectra at the apex of each peak.

    • Compare fingerprint region (650–1400 cm⁻¹) against library standards.

Visualizations

Figure 1: Analytical Decision Workflow

This diagram illustrates the logical flow from sample receipt to definitive identification, highlighting the critical decision points where GC-MS may fail and GC-IRD succeeds.

AnalyticalWorkflow Start Unknown Sample (White Powder/Liquid) Extraction L/L Extraction (Basic pH -> Organic Solvent) Start->Extraction GCMS GC-MS Screening (Rtx-200 Column) Extraction->GCMS Decision Is m/z 105 Base Peak Present? GCMS->Decision Ambiguity AMBIGUITY ALERT: 2-, 3-, and 4-MBP have identical mass spectra Decision->Ambiguity Yes GCIRD GC-IRD Analysis (Vapor Phase IR) Ambiguity->GCIRD Required for Confirmation Result2 Identify 2-MBP (Ortho bands) GCIRD->Result2 Result3 Identify 3-MBP (Meta bands) GCIRD->Result3 Result4 Identify 4-MBP (Para bands) GCIRD->Result4

Caption: Analytical workflow for the differentiation of MBP isomers, emphasizing the necessity of GC-IRD for confirmation.

Figure 2: Isomer Substitution & Elution Logic

A visualization of the structural differences and their impact on chromatographic behavior.

IsomerLogic Core Methylbenzylpiperazine (C12H18N2) Ortho 2-MBP (Ortho) Steric Hindrance: High Boiling Point: Lowest Core->Ortho Meta 3-MBP (Meta) Steric Hindrance: Med Boiling Point: Med Core->Meta Para 4-MBP (Para) Steric Hindrance: Low Boiling Point: Highest Core->Para Elution Elution Order (Rtx-200) 1. Ortho 2. Meta 3. Para Ortho->Elution Fastest Meta->Elution Para->Elution Slowest

Caption: Correlation between substitution pattern, physical properties, and GC elution order.

References

  • Abdel-Hay, K. M., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug Testing and Analysis.

  • Clark, C. R., et al. (2011).[2] Differentiation of methylenedioxybenzylpiperazines (MDBPs) and methoxymethylbenzylpiperazines (MMBPs) by GC-IRD and GC-MS. Forensic Science International.[4][2]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.

  • Kuleya, C., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods.

Sources

Pharmacokinetic and Metabolic Comparison of BZP and its Methyl-Substituted Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison of the pharmacokinetics (PK) and metabolic pathways of 1-benzylpiperazine (BZP) and its methyl-substituted analogs. The primary focus is on 1-methyl-4-benzylpiperazine (MBZP) , the N-methyl analog often co-occurring in forensic samples, while also distinguishing the ring-substituted tolyl analogs (e.g., 1-(4-methylbenzyl)piperazine).

Key Scientific Insight: While BZP is the parent compound, MBZP functions effectively as a metabolic precursor (prodrug) to BZP . In vivo N-demethylation of MBZP rapidly yields BZP, which then undergoes the standard BZP metabolic cascade. Consequently, the toxicological profile of MBZP is inextricably linked to BZP accumulation, though MBZP itself exhibits higher lipophilicity and stability in blood matrices prior to metabolism.

Chemical and Pharmacological Context

To ensure precision, we must first distinguish between the "methyl analogs" which are often confused in non-specialized literature.

Table 1: Structural and Physicochemical Comparison
Compound NameAbbreviationChemical StructureMolecular WeightPharmacological Role
1-Benzylpiperazine BZP N-benzylpiperazine ring176.26 g/mol 1° Stimulant (DA/NE releaser)
1-Methyl-4-benzylpiperazine MBZP N-methyl group on piperazine N4190.29 g/mol BZP Prodrug / Weak Stimulant
1-(4-Methylbenzyl)piperazine 4-Me-BZP (p-Tolyl)Methyl group on phenyl ring190.29 g/mol Structural Isomer (Distinct metabolic fate)

Causality in Design: The N-methylation in MBZP increases lipophilicity (


), theoretically enhancing blood-brain barrier (BBB) penetration. However, the N-methyl group is metabolically labile, making N-demethylation the rate-limiting step for its conversion to the more potent BZP.

Metabolic Pathways[1][2][3][4][5]

The metabolic fate of these compounds is dictated by Phase I oxidation via Cytochrome P450 (CYP) enzymes.[1][2][3][4]

BZP Metabolism

BZP undergoes extensive metabolism with less than 10% excreted unchanged in human urine.

  • Major Pathway: Aromatic hydroxylation at the 4-position (para) and 3-position (meta).

  • Enzymes: CYP2D6 is the primary catalyst, with contributions from CYP1A2 and CYP3A4.

  • Phase II: Glucuronidation and sulfation of the hydroxylated metabolites.[5]

  • Minor Pathway: N-dealkylation (cleavage of the benzyl moiety) yielding benzylamine and piperazine.

MBZP Metabolism (The Prodrug Pathway)

MBZP follows a "metabolic funnel" where the dominant step is N-demethylation .

  • N-Demethylation: CYP450 enzymes remove the N-methyl group, generating BZP .

  • Downstream Processing: The newly formed BZP enters the standard BZP pathway (Hydroxylation -> Glucuronidation).

  • Direct Hydroxylation: Minor direct ring hydroxylation of MBZP may occur, but steric and electronic factors favor N-demethylation.

Visualization of Metabolic Flux

The following diagram illustrates the convergence of MBZP metabolism into the BZP pathway.

BZP_MBZP_Metabolism MBZP MBZP (1-methyl-4-benzylpiperazine) BZP BZP (1-benzylpiperazine) MBZP->BZP N-Demethylation (CYP450) OH_BZP_4 4-OH-BZP (Major Metabolite) BZP->OH_BZP_4 Ring Hydroxylation (CYP2D6, 1A2, 3A4) OH_BZP_3 3-OH-BZP (Minor Metabolite) BZP->OH_BZP_3 Ring Hydroxylation Degradation Benzylamine + Piperazine BZP->Degradation N-Dealkylation (Cleavage) OH_MeO_BZP 4-OH-3-MeO-BZP (Methylated) OH_BZP_4->OH_MeO_BZP COMT (Methylation) Glucuronide O-Glucuronide / Sulfate Conjugates OH_BZP_4->Glucuronide UGT / SULT (Phase II) OH_BZP_3->Glucuronide

Figure 1: Metabolic convergence of MBZP into the BZP pathway via N-demethylation, followed by Phase I/II biotransformation.

Pharmacokinetic Profiles

The pharmacokinetic parameters highlight the impact of the methyl substitution on duration of action and clearance.

Table 2: Comparative Pharmacokinetics (Human & Rat Data)
ParameterBZPMBZP (N-Methyl)4-Me-BZP (Ring-Methyl)
Tmax (Time to Peak) 75 min~90–120 min (Delayed due to metabolic conversion)Unknown
Cmax (Peak Conc.) ~262 ng/mL (200mg dose)Lower parent Cmax; High BZP metabolite levelsVariable
Half-Life (T1/2) 5.5 hours> 5.5 hours (Parent + Active Metabolite)Likely shorter (Rapid methyl oxidation)
Bioavailability HighHigh (Lipophilic)High
Major Excretion OH-Metabolites (Urine)BZP & OH-Metabolites (Urine)Carboxylic Acid derivatives
CYP Inhibition CYP2D6 (Potent)CYP2D6, 1A2, 3A4 (Moderate)Unknown

Analysis:

  • BZP: Exhibits zero-order elimination kinetics at high doses due to saturation of CYP2D6.

  • MBZP: The "delayed onset" effect is observed because MBZP must first convert to BZP to exert maximal dopaminergic effects. This prolongs the window of detection and the duration of stimulant effects.

Experimental Protocols

For researchers replicating these findings, the following protocols ensure self-validating results.

In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance and identifies primary metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).

Workflow:

  • Pre-incubation: Mix 40 µL HLM and 350 µL buffer. Spike with 10 µL of substrate (BZP or MBZP, final conc. 10 µM). Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL NADPH regenerating system.

  • Sampling: At t=0, 15, 30, 60 min, remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., BZP-d7).

  • Centrifugation: Spin at 10,000 x g for 10 min to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS.

Validation Check:

  • Positive Control: Incubate Testosterone (CYP3A4 probe) or Dextromethorphan (CYP2D6 probe) in parallel.

  • Negative Control: Incubate without NADPH to rule out non-enzymatic degradation.

LC-MS/MS Detection Parameters

Differentiation of isomers (MBZP vs. 4-Me-BZP) requires optimized chromatography.

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 10 mins.

  • MRM Transitions:

    • BZP: 177.1 -> 91.1 (Quant), 177.1 -> 134.1 (Qual).

    • MBZP: 191.2 -> 91.1 (Benzyl cation), 191.2 -> 134.1.

    • 4-Me-BZP: 191.2 -> 105.1 (Methylbenzyl cation - Key differentiator).

Toxicological Implications[5][10]

  • Genetic Polymorphism: Since CYP2D6 is the gatekeeper for BZP hydroxylation and MBZP demethylation, Poor Metabolizers (PMs) will experience significantly higher plasma concentrations and prolonged toxicity (seizures, tachycardia).

  • Drug-Drug Interactions: Both BZP and MBZP are CYP inhibitors. Co-administration with other CYP2D6 substrates (e.g., MDMA, SSRIs) leads to "metabolic bottlenecking," increasing the risk of Serotonin Syndrome.

  • Forensic Interpretation: The detection of BZP without MBZP indicates BZP ingestion. The detection of MBZP and BZP indicates MBZP ingestion (or a mixture). The ratio of MBZP:BZP changes over time as demethylation proceeds.

References

  • Antia, U., et al. (2009).[6][7] "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International.[6]

  • Tsutsumi, H., et al. (2006).[8] "Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat." Journal of Analytical Toxicology.

  • Staack, R.F., & Maurer, H.H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). "BZP/piperazines drug profile."[5][9][6][10][11][12]

  • Schep, L.J., et al. (2011).[9] "The clinical toxicology of the designer 'party pills' benzylpiperazine and trifluoromethylphenylpiperazine." Clinical Toxicology.

  • Wada, M., et al. (2012). "Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection." Biomedical Chromatography.

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 1-(2-Methylbenzyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, handling specialized pharmaceutical intermediates requires moving beyond basic compliance. 1-(2-Methylbenzyl)piperazine dihydrochloride (CAS: 5321-51-7) is a highly valuable building block in neuropharmacological and psychiatric drug synthesis, but it presents distinct occupational hazards, particularly regarding respiratory sensitization and dust aerosolization[1].

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that your laboratory operations are both scientifically rigorous and unequivocally safe.

Physicochemical Profile & Mechanistic Hazards

Before manipulating the compound, it is critical to understand why it behaves the way it does. As a dihydrochloride salt, this molecule is highly crystalline, prone to static charge accumulation, and highly soluble in aqueous environments[2].

Table 1: Quantitative Data & Operational Significance

Property Value Operational Significance & Causality
CAS Number 5321-51-7 Essential for precise inventory and hazardous waste tracking[3].
Molecular Weight 263.2 g/mol Required for precise molarity calculations in biological assays[3].
Physical State Solid (Needles/Powder) High risk of aerosolization during transfer. Requires draft protection[4].
Melting Point 318–320 °C (Decomposes) Thermally stable under routine conditions, but releases toxic NOx and HCl gases upon thermal decomposition[4].

| LogP | 2.32 | Indicates moderate lipophilicity, requiring specific solvent selection for organic extraction phases[3]. |

Hazard Causality: Piperazine derivatives are established respiratory sensitizers[1]. Inhalation of the fine particulate dust does not merely cause temporary irritation; it can trigger an IgE-mediated immune response, leading to irreversible occupational asthma[1]. Furthermore, it is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates) and can absorb moisture from the air (hygroscopic)[5],[6].

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" PPE strategy. Your protective measures must scale with the state of the chemical (sealed vs. open powder) and the specific operational risk.

Table 2: Scenario-Based PPE Selection

Exposure Scenario Eye/Face Protection Skin/Body Protection Respiratory Protection Mechanistic Rationale
Routine Handling (Inside Fume Hood) Chemical splash goggles Double nitrile gloves, standard lab coat None required if hood face velocity is verified Nitrile provides excellent resistance to polar organic salts. The fume hood contains the dust hazard[1].
Bulk Transfer (Outside Hood) Goggles + Face shield Double nitrile gloves, Tyvek sleeves N95 or P100 Particulate Respirator Protects against airborne sensitization. The dihydrochloride salt easily forms fine, inhalable dusts[1].

| Spill Cleanup | Goggles + Face shield | Heavy-duty nitrile, Tyvek coverall | PAPR or Full-Face P100 | Spills drastically increase the surface area of the powder, maximizing aerosolization risk[5]. |

Self-Validating Operational Protocols

Every step in your workflow must include a validation checkpoint to confirm the safety boundary has not been breached.

Protocol A: Safe Weighing and Closed-System Dissolution

Objective: Transfer the solid without generating airborne particulates.

  • Environmental Verification:

    • Action: Turn on the chemical fume hood and check the digital monitor.

    • Validation Check: The face velocity must read between 80–120 feet per minute (fpm) . Tape a small piece of tissue to the bottom of the sash; it must pull gently inward.

  • Static Elimination (Critical Step):

    • Action: Place an anti-static mat on the analytical balance. Activate a piezoelectric static ionizer near the balance pan.

    • Causality: Dihydrochloride salts generate static electricity through tribocharging when scooped. This static causes the powder to "jump," contaminating the balance and the air.

    • Validation Check: The balance reading must stabilize within 3 seconds. If the numbers fluctuate wildly, static is still present.

  • Aseptic Transfer:

    • Action: Use a grounded, V-shaped spatula to transfer the powder into a pre-tared, sealable glass vial.

    • Validation Check: Inspect the threads of the vial. They must be completely free of white powder before capping to ensure a hermetic seal.

  • In-Situ Dissolution:

    • Action: Do not open the vial outside the hood. Inject your solvent (e.g., sterile water or buffer) directly through a septum cap using a syringe.

    • Validation Check: The solution must turn completely clear, confirming 100% dissolution[2]. Only then is it safe to remove the vial from the fume hood.

Emergency Spill Response & Waste Disposal Plan

In the event of a spill, the primary objective shifts from product purity to immediate containment of the respiratory hazard.

Protocol B: Spill Containment and Neutralization
  • Immediate Isolation:

    • Action: Evacuate all personnel lacking respiratory protection from the immediate vicinity[5].

    • Validation Check: Ensure laboratory doors are closed and a "Do Not Enter: Spill" sign is posted.

  • Wet Containment (NEVER Dry Sweep):

    • Action: Don a P100 respirator. Mist the spill lightly with water or cover it entirely with damp absorbent pads[5].

    • Causality: Dry sweeping uses mechanical force that instantly aerosolizes the piperazine dihydrochloride powder, creating a massive inhalation hazard. Water suppresses the dust because the compound is highly water-soluble[6].

  • Collection & Decontamination:

    • Action: Scoop the damp, agglomerated material using non-sparking tools into a sealable hazardous waste bucket[1]. Wash the surface with copious amounts of soap and water.

    • Validation Check: Swab the cleaned surface with pH paper. Because the dihydrochloride salt is acidic in solution, a neutral pH (around 7.0) confirms complete chemical removal.

  • Routine Waste Disposal:

    • Action: Label all waste as "Hazardous Waste: Toxic/Irritant Solid (Piperazine Derivative)". Store away from oxidizing agents and moisture[5]. Dispose of via an EPA-certified chemical waste contractor[7].

Operational Workflow Visualization

Workflow Start Pre-Operation: Verify Fume Hood & PPE Weighing Weighing & Transfer (Anti-Static Measures) Start->Weighing Spill Spill Detected? Weighing->Spill Emergency Emergency Protocol: Wet Containment & Evacuation Spill->Emergency Yes Routine Routine Operation: Closed-System Dissolution Spill->Routine No Disposal Hazardous Waste Disposal (EPA Compliant) Emergency->Disposal Routine->Disposal

Operational workflow for handling 1-(2-Methylbenzyl)piperazine dihydrochloride.

References

To ensure the highest standard of scientific integrity, the protocols and mechanistic claims above are grounded in the following authoritative safety and chemical databases:

  • New Jersey Department of Health | Hazardous Substance Fact Sheet: Piperazine Dihydrochloride |[Link]

  • PubChem (National Institutes of Health) | Compound Summary: Piperazine Dihydrochloride (CID 8893) |[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylbenzyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Methylbenzyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.